BCN-PEG4-hydrazide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C22H37N3O7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20? |
InChI Key |
IYCQJGJIYDHELJ-YOFSQIOKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to BCN-PEG4-hydrazide: Structure, Properties, and Bioconjugation Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the heterobifunctional linker, BCN-PEG4-hydrazide, a critical tool in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. We will cover its chemical structure, physicochemical properties, reaction mechanisms, and detailed experimental protocols.
Core Concepts and Chemical Structure
This compound is a versatile molecule designed for two-step sequential bioconjugation.[1][2] It features three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC) with azide-containing molecules.[3][4]
-
Hydrazide (-C(=O)NHNH2): A nucleophilic group that reacts specifically with carbonyls (aldehydes or ketones) to form a stable hydrazone bond.[1] This is particularly useful for conjugating to antibodies that have been enzymatically or chemically modified to present aldehyde groups.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG linker that enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.
The combination of these functionalities allows for the precise and stable linking of two different molecules, such as an antibody and a therapeutic payload.
Chemical Structure:
-
IUPAC Name: ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-hydrazineyl-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamate
-
SMILES: [H][C@@]12--INVALID-LINK--([H])[C@H]1COC(NCCOCCOCCOCCOCCC(NN)=O)=O
Physicochemical Properties
The quantitative properties of this compound are summarized below. Data is aggregated from various suppliers and may show slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₇N₃O₇ | |
| Molecular Weight | 455.55 g/mol | |
| Exact Mass | 455.2600 Da | |
| Purity | Typically >90% to >98% | |
| Appearance | Colorless to light yellow oil/liquid | |
| Solubility | Soluble in DMSO, DMF, THF, DCM, Acetonitrile | |
| Storage Conditions | Short-term (weeks) at 0-4°C; Long-term (months) at -20°C to -80°C. Protect from light. |
Reaction Mechanism and Workflow
This compound enables a two-stage conjugation strategy. First, the hydrazide moiety is used to couple the linker to a carbonyl-containing biomolecule. Second, the exposed BCN group is available for a copper-free click reaction with an azide-functionalized molecule. This workflow is ideal for constructing complex bioconjugates like ADCs, where an antibody is first linked to the this compound, and then a cytotoxic drug (payload) is "clicked" on.
The logical workflow for this process is illustrated below.
Experimental Protocols
The following are generalized protocols for using this compound. Optimization is recommended for specific biomolecules and payloads.
This protocol assumes the antibody has been pre-modified to contain accessible aldehyde groups (e.g., through periodate oxidation of glycans or enzymatic modification).
-
Reagent Preparation:
-
Equilibrate the antibody to room temperature. Exchange its buffer to a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Ligation Reaction:
-
To the antibody solution (typically 1-5 mg/mL), add a 20- to 50-fold molar excess of the this compound stock solution.
-
Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column (e.g., 7K MWCO spin column) or via size-exclusion chromatography (SEC).
-
Equilibrate the column with a buffer suitable for the next step, typically PBS at pH 7.4.
-
Collect fractions corresponding to the modified antibody.
-
-
Characterization (Optional):
-
Confirm successful conjugation via LC-MS. An increase in mass corresponding to the molecular weight of the this compound linker should be observed for each incorporated linker.
-
This protocol details the second stage: conjugating an azide-functionalized molecule to the BCN-modified antibody from Protocol 1.
-
Reagent Preparation:
-
Use the purified BCN-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10-20 mM stock solution of the azide-functionalized payload in DMSO.
-
-
SPAAC Reaction:
-
To the BCN-functionalized antibody, add a 3- to 5-fold molar excess of the azide-payload stock solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight (12-18 hours) at 4°C. The reaction is often efficient and can proceed under mild, physiological conditions.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate to remove the excess payload and any remaining organic solvent.
-
Methods such as SEC or Hydrophobic Interaction Chromatography (HIC) are effective. HIC is particularly useful for determining the drug-to-antibody ratio (DAR) as it can separate species with different numbers of conjugated payloads.
-
-
Final Characterization:
-
Determine the final protein concentration using a BCA assay.
-
Analyze the average DAR and distribution of species using HIC-HPLC or mass spectrometry.
-
This guide provides a foundational understanding and practical framework for utilizing this compound. As with any bioconjugation strategy, empirical optimization of molar ratios, reaction times, and purification methods is crucial for achieving desired outcomes in specific research and development applications.
References
An In-depth Technical Guide to the Core Mechanism of Action of BCN-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, BCN-PEG4-hydrazide, detailing its dual-reactivity mechanism, reaction kinetics, and practical applications in bioconjugation.
Introduction to this compound
This compound is a powerful chemical tool used in bioconjugation, the process of covalently linking molecules. It is classified as a heterobifunctional linker, meaning it possesses two distinct reactive groups, enabling the stepwise connection of two different molecules. The linker's structure consists of three key components:
-
Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne that serves as a highly reactive handle for catalyst-free "click chemistry."[1][2]
-
Hydrazide (-NH-NH2): A nucleophilic group that selectively reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone bond.[2][3]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic chain of four ethylene glycol units that enhances the linker's solubility in aqueous buffers, reduces aggregation of the conjugate, and minimizes steric hindrance between the molecules being linked.[2]
This unique combination of functionalities allows for precise and efficient conjugation under biocompatible conditions, making it an invaluable reagent in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Core Mechanism of Action: A Dual-Reactivity Approach
The utility of this compound lies in its two orthogonal reactive ends. "Orthogonal" means that each group reacts selectively with its target functional group without cross-reacting with the other, allowing for controlled, sequential conjugations.
The BCN Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group reacts with molecules containing an azide (-N3) functional group via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry.
-
Mechanism: The reaction is a Huisgen [3+2] dipolar cycloaddition. The high ring strain of the BCN cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, which is required for the conventional CuAAC click reaction.
-
Product: The reaction forms a highly stable, covalent triazole linkage. This bond is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the final conjugate in biological systems.
-
Bioorthogonality: Both the BCN and azide groups are abiotic and do not react with naturally occurring functional groups in cells, ensuring high specificity and minimizing off-target reactions.
The Hydrazide Moiety: Hydrazone Ligation
The terminal hydrazide group reacts with aldehydes or ketones to form a hydrazone bond (C=N-NH).
-
Mechanism: The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The rate of this reaction is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4.5-6.0). While aniline can be used as a catalyst to accelerate the reaction at neutral pH, many modern bioconjugation strategies are designed to be catalyst-free.
-
pH-Sensitive Stability: A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property is strategically exploited in drug delivery systems to trigger the release of a payload (e.g., a cytotoxic drug) inside the target cell.
-
Substrate Influence: Hydrazones derived from aromatic aldehydes are generally more stable against hydrolysis than those formed from aliphatic aldehydes due to resonance stabilization.
Quantitative Data Summary
The efficiency of bioconjugation depends on reaction kinetics and the stability of the resulting linkage. The following tables summarize quantitative data for the SPAAC and hydrazone ligation reactions.
Table 1: Representative Reaction Kinetics of BCN in SPAAC (Data compiled from studies on BCN reacting with various azide-containing molecules)
| Azide Type | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Primary Azide | 2-azidoethanol | 0.024 | CD₃CN/D₂O (4:1) |
| Secondary Azide | 2-azidopropanol | 0.012 | CD₃CN/D₂O (4:1) |
| Tertiary Azide | 2-azido-2-methylpropanol | 0.013 | CD₃CN/D₂O (4:1) |
| Aryl Azide | Electron-deficient aryl azide | 2.0 - 2.9 | Not Specified |
Note: Reaction rates for BCN are generally less sensitive to the steric hindrance of the azide compared to more sterically demanding cyclooctynes like DBCO. Rate constants can be significantly higher with electron-deficient aryl azides.
Table 2: Representative Reaction Kinetics of Hydrazone Ligation (Data compiled from various studies on hydrazide-carbonyl reactions)
| Hydrazine Reactant | Carbonyl Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Conditions/Catalyst |
| 6-Hydrazinopyridyl Peptide | Benzaldehyde | 3.0 | 4.5 | 0.1 M NH₄OAc |
| 2-(dimethylamino)ethylhydrazine | Propionaldehyde | 0.23 | 7.4 | 25 mM Phosphate Buffer |
| 2-(dimethylamino)ethylhydrazine | Acetone | 0.01 | 7.4 | 25 mM Phosphate Buffer |
| Hydrazine with neighboring COOH | Pyridoxal | 2 - 20 | 7.4 | Aqueous Buffer, Intramolecular Catalysis |
Note: Hydrazone formation rates are highly dependent on pH, buffer composition, the specific structure of the reactants, and the presence of catalysts.
Table 3: pH-Dependent Stability of Hydrazone Linkages (Data represents the half-life (t₁/₂) of the bond at 37°C)
| Hydrazone Type (derived from) | pH 7.4 (Physiological) | pH 5.0 - 5.5 (Endosomal) | Key Finding |
| Aliphatic Aldehyde | Reasonably Stable | < 2 minutes | Highly sensitive to acidic conditions, suitable for rapid intracellular release. |
| Aromatic Aldehyde | Highly Stable (>72 h) | Highly Stable (>48 h) | Much more resistant to hydrolysis across pH ranges, suitable for forming stable conjugates. |
| Acyl Hydrazone | Generally Stable | Labile | More resistant to hydrolysis at neutral pH compared to alkylhydrazones, but cleavable at acidic pH. |
Key Visualizations
Diagrams are essential for conceptualizing the complex processes involved in using this compound.
Caption: Dual reaction pathways of this compound.
Caption: Experimental workflow for creating an ADC.
Experimental Protocols
The following protocols provide a generalized framework for using this compound to create an antibody-drug conjugate. Optimization is often required for specific antibodies and payloads.
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol uses sodium periodate to oxidize the vicinal diols on the antibody's carbohydrate domains, creating reactive aldehyde handles.
Materials:
-
Antibody solution (5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Sodium periodate (NaIO₄) solution (e.g., 20 mM in 0.1 M sodium acetate buffer, pH 5.5), freshly prepared and protected from light.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5.
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column.
-
Oxidation: Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM. Incubate for 20-30 minutes at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding glycerol to a final concentration of 10-20 mM.
-
Purification: Immediately remove excess periodate by buffer exchanging the oxidized antibody into a conjugation-compatible buffer (e.g., PBS, pH 6.5-7.0) using a desalting column. The resulting aldehyde-modified antibody (mAb-CHO) is now ready for conjugation.
Protocol 2: Conjugation of this compound to Aldehyde-Modified Antibody
Materials:
-
Purified aldehyde-modified antibody (mAb-CHO).
-
This compound stock solution (e.g., 10-20 mM in anhydrous DMSO).
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.0).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the mAb-CHO with the Conjugation Buffer.
-
Linker Addition: Add the this compound stock solution to the antibody solution to achieve a 20- to 50-fold molar excess of the linker. Ensure the final DMSO concentration remains below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unreacted linker by purifying the conjugate (mAb-Hydrazone-PEG4-BCN) using a desalting column or size-exclusion chromatography (SEC), exchanging into a buffer suitable for the next step (e.g., PBS, pH 7.4).
Protocol 3: Conjugation of Azide-Payload via SPAAC
Materials:
-
Purified, BCN-activated antibody (mAb-Hydrazone-PEG4-BCN).
-
Azide-functionalized payload stock solution (in DMSO or other suitable organic solvent).
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reaction Setup: To the purified, BCN-activated antibody, add the azide-payload stock solution to achieve a 3- to 10-fold molar excess of the payload.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may be shorter (1-2 hours) if performed at 37°C.
-
Final Purification: Purify the final ADC from unreacted payload and other impurities. This is typically achieved using SEC, hydrophobic interaction chromatography (HIC), or tangential flow filtration.
-
Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as HIC-HPLC, UV-Vis spectroscopy, and SEC.
Conclusion
This compound is a sophisticated and versatile chemical linker that provides researchers with a robust platform for advanced bioconjugation. Its dual-reactivity mechanism, combining the stability and bioorthogonality of the SPAAC reaction with the controllable, pH-sensitive nature of hydrazone ligation, enables the construction of complex and functional biomolecular conjugates. By understanding the core principles of its mechanism, leveraging quantitative kinetic and stability data, and employing optimized protocols, scientists can effectively utilize this compound to develop next-generation therapeutics and research tools.
References
An In-depth Technical Guide to the Synthesis of BCN-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of BCN-PEG4-hydrazide, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The document outlines a detailed synthetic pathway, experimental protocols, and the functional application of this versatile molecule.
Introduction
This compound is a key reagent in modern bioconjugation strategies. It incorporates three essential components:
-
A bicyclo[6.1.0]nonyne (BCN) moiety: A strained alkyne that enables rapid and specific copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-functionalized molecules.[1][2]
-
A tetraethylene glycol (PEG4) spacer: A hydrophilic linker that enhances solubility, reduces aggregation, and minimizes steric hindrance of the final conjugate.[1]
-
A hydrazide functional group: This group allows for the formation of acid-labile hydrazone bonds with aldehydes and ketones, which are often present or can be introduced into biomolecules like antibodies and other proteins.[3]
This unique combination of functionalities makes this compound an invaluable tool for conjugating molecules under mild, physiological conditions, a critical requirement for working with sensitive biological samples.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule, this compound, is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₇N₃O₇ | [4] |
| Molecular Weight | 455.55 g/mol | |
| Exact Mass | 455.2600 | |
| IUPAC Name | ((1R,8S,9r)-bicyclo[6.1.0]non-4-yn-9-yl)methyl (15-hydrazineyl-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamate | |
| Purity | Typically >95% | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. |
Synthetic Pathway Overview
The synthesis of this compound can be accomplished through a multi-step process, which is outlined below. The overall strategy involves the synthesis of a functionalized BCN core, followed by its conjugation to a protected PEG4-hydrazide linker, and a final deprotection step.
Detailed Experimental Protocols
The following sections provide detailed protocols for each stage of the synthesis. Note that these are generalized procedures and may require optimization for specific laboratory conditions and scales.
Stage 1: Synthesis of BCN-Carboxylic Acid
This stage involves the preparation of the key intermediate, bicyclo[6.1.0]non-4-yne-9-carboxylic acid, from 1,5-cyclooctadiene.
Protocol 1.1: Synthesis of Bicyclo[6.1.0]non-4-yne-9-carboxylic acid
-
Cyclopropanation: To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium(II) catalyst (e.g., Rh₂(OAc)₄). Add ethyl diazoacetate dropwise at a controlled temperature. The reaction progress can be monitored by TLC. After completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude bicyclo[6.1.0]nonene ester is purified by column chromatography.
-
Bromination: Dissolve the bicyclo[6.1.0]nonene ester in a chlorinated solvent (e.g., carbon tetrachloride). Add a solution of bromine dropwise at 0°C. The reaction is typically stirred until the bromine color disappears. The solvent is then removed under reduced pressure to yield the crude dibromide.
-
Elimination and Hydrolysis: The crude dibromo-bicyclo[6.1.0]nonane ester is dissolved in a suitable solvent (e.g., THF or ethanol) and treated with a strong base (e.g., potassium tert-butoxide or sodium ethoxide) to induce double dehydrobromination and form the alkyne. Following the elimination, the ester is hydrolyzed by adding an aqueous solution of a strong base (e.g., NaOH or KOH) and heating the mixture. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the BCN-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
Stage 2: Amide Coupling
This stage connects the BCN core with the protected PEG linker via a stable amide bond.
Protocol 1.2: Coupling of BCN-Carboxylic Acid with Amino-PEG4-Boc-hydrazide
Reagents: BCN-Carboxylic Acid, Amino-PEG4-Boc-hydrazide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Activation of Carboxylic Acid (EDC/NHS Method): Dissolve BCN-carboxylic acid (1.0 eq) and NHS (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours to form the NHS-activated ester.
-
Coupling with Amine: To the solution containing the activated BCN-NHS ester, add a solution of Amino-PEG4-Boc-hydrazide (1.0 eq) in the same solvent. If using HATU, pre-activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 15-20 minutes before adding the amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, BCN-PEG4-NH-Boc-hydrazide, is then purified by silica gel column chromatography.
Stage 3: Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free hydrazide.
Protocol 1.3: Deprotection of BCN-PEG4-NH-Boc-hydrazide
-
Reaction Setup: Dissolve the purified BCN-PEG4-NH-Boc-hydrazide in an appropriate solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA), usually in a 1:1 or 1:4 ratio with DCM. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Stir the solution for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: After the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times. The final product, this compound, is typically obtained as a TFA salt and can be used directly or further purified if necessary.
Application in Bioconjugation: Hydrazone Formation
The utility of this compound lies in its dual reactivity. While the BCN group is used for SPAAC reactions, the hydrazide moiety is primarily used for conjugation to carbonyl groups (aldehydes and ketones) through hydrazone bond formation. This is particularly useful for targeting glycoproteins, which can be oxidized to generate aldehyde functionalities.
Protocol 1.4: General Protocol for Hydrazone Ligation
-
Aldehyde Generation (if necessary): For glycoproteins, dissolve the biomolecule in an appropriate buffer (e.g., PBS, pH 7.4). Add a solution of sodium periodate (NaIO₄) and incubate in the dark at a low temperature (e.g., 4°C) for a short period (e.g., 30 minutes). Quench the reaction by adding glycerol. Purify the oxidized biomolecule using a desalting column to remove excess reagents.
-
Hydrazone Formation: Adjust the pH of the purified, aldehyde-containing biomolecule solution to a slightly acidic pH (typically 5.0-6.0) using an appropriate buffer (e.g., acetate buffer). Add a molar excess of this compound.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.
-
Purification: Remove the excess this compound and purify the resulting conjugate using size-exclusion chromatography (SEC) or another suitable purification method. The resulting bioconjugate now possesses a reactive BCN handle for subsequent SPAAC reactions.
Summary of Quantitative Data
The following table summarizes typical quantitative parameters associated with the synthesis and application of this compound and related compounds. Actual values may vary depending on specific reaction conditions and substrates.
| Parameter | Typical Value/Range | Stage/Application |
| Yield of BCN-Carboxylic Acid | 30-50% over 3 steps | Synthesis |
| Yield of Amide Coupling | 70-90% | Synthesis |
| Yield of Boc Deprotection | >90% (often quantitative) | Synthesis |
| Molar Excess of Coupling Reagents | 1.1 - 1.5 equivalents | Amide Coupling |
| Reaction pH for Hydrazone Ligation | 5.0 - 6.0 | Bioconjugation |
| Reaction Time for Hydrazone Ligation | 2 - 24 hours | Bioconjugation |
Conclusion
This technical guide provides a detailed framework for the synthesis and application of this compound. The synthetic route presented is robust and relies on well-established chemical transformations. The final product is a highly valuable heterobifunctional linker that enables the elegant and efficient construction of complex bioconjugates. For researchers in drug development and chemical biology, mastering the synthesis and application of such linkers is crucial for advancing the fields of targeted therapies and diagnostics.
References
An In-depth Technical Guide to the Solubility and Stability of BCN-PEG4-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of BCN-PEG4-hydrazide, a heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Understanding these core physicochemical properties is paramount for the successful design, execution, and reproducibility of experiments.
Introduction to this compound
This compound is a versatile molecule composed of three key functional components:
-
A Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to azide-modified molecules.
-
A hydrophilic tetraethylene glycol (PEG4) spacer : This flexible chain enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1]
-
A hydrazide (-CONHNH2) moiety : This functional group reacts with aldehydes and ketones to form hydrazone linkages, which are particularly useful for targeting glycoproteins after periodate oxidation or for creating pH-sensitive drug delivery systems.
The interplay of these components dictates the linker's utility, and a thorough understanding of its solubility and stability is essential for optimizing reaction conditions and ensuring the integrity of the final conjugate.
Solubility Profile
The solubility of this compound is a critical parameter for its application in both aqueous and organic media. The presence of the PEG4 spacer is specifically designed to confer hydrophilicity.[1]
Qualitative Solubility
This compound is readily soluble in a variety of common organic solvents. Due to its PEG spacer, it also exhibits solubility in aqueous buffers, a key feature for bioconjugation reactions.
| Solvent Type | Solvent Examples | Qualitative Solubility |
| Organic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Soluble |
Quantitative Solubility Data
As of this writing, specific quantitative solubility values for this compound are not consistently provided in commercially available technical datasheets, with some sources indicating the data is "to be determined". However, based on the solubility of structurally similar compounds, such as other BCN-PEG4 derivatives, the following table provides estimated solubility ranges for practical use. Researchers should determine the precise solubility for their specific buffer and concentration requirements.
| Solvent | Estimated Solubility Range | Notes |
| DMSO | > 100 mg/mL (> 219 mM) | A stock solution of endo-BCN-PEG4-NHS ester, a similar compound, is soluble in DMSO at 250 mg/mL. |
| DMF | Soluble | Commonly used as a reaction solvent for bioconjugation. |
| Water / PBS (pH 7.4) | Likely > 10 mg/mL (> 21.9 mM) | The PEG4 spacer is intended to enhance aqueous solubility. |
Stability Profile
The stability of this compound is governed by the chemical liabilities of its two key functional groups: the BCN ring and the hydrazide moiety. Degradation can be influenced by pH, temperature, and the presence of other reactive species. For long-term storage, it is recommended to keep the compound at -20°C or below, protected from light and moisture.
pH-Dependent Stability
Hydrazide/Hydrazone Stability: The hydrazide group itself is generally stable. However, the resulting hydrazone bond formed upon reaction with an aldehyde or ketone is susceptible to acid-catalyzed hydrolysis. This feature is often exploited for drug release in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). At physiological pH (~7.4), the hydrazone linkage is significantly more stable.
BCN Ring Stability: The strained alkyne of the BCN group is prone to hydrolysis under acidic conditions. Some studies have also indicated that BCN moieties can exhibit instability at neutral pH (7.2) over extended periods.
Chemical Compatibility
Thiols and Reducing Agents: The BCN group can react with thiols, such as the abundant intracellular antioxidant glutathione (GSH). While BCN is reported to be more stable to GSH than other strained alkynes like DBCO, this potential for off-target reactivity should be considered in experimental design. The presence of reducing agents like TCEP has also been shown to decrease the stability of the BCN group.
Illustrative Stability Data (Half-life Estimates)
The following table provides estimated half-life data for the functional moieties of this compound under various conditions, based on published data for similar chemical structures. These values are illustrative and should be experimentally verified for the specific conjugate and conditions.
| Moiety | Condition | Estimated Half-life | Reference Context |
| Hydrazone (Aliphatic) | pH 5.5, 37°C | < 2 minutes | PEG-PE conjugates with aliphatic hydrazones hydrolyze rapidly in acidic buffer. |
| Hydrazone (Aliphatic) | pH 7.4, 37°C | 20 - 150 minutes | Stability at neutral pH is variable and depends on adjacent chemical structures. |
| Hydrazone (Aromatic) | pH 7.4 or 5.5, 37°C | > 72 hours | Hydrazones derived from aromatic aldehydes are significantly more stable. |
| BCN Ring | Presence of GSH | ~ 6 hours | BCN is more stable than DBCO in the presence of glutathione. |
| BCN Ring | Acidic Conditions | Variable | Degradation observed under acidic conditions used for oligonucleotide synthesis. |
Key Signaling Pathways and Workflows
This compound Chemical Structure and Reaction
The following diagram illustrates the structure of this compound and its reaction with an aldehyde to form a hydrazone bond.
Caption: Reaction of this compound with an aldehyde to form a hydrazone conjugate.
Experimental Workflow for Stability Assessment
This diagram outlines a typical workflow for assessing the stability of a this compound conjugate.
Caption: Workflow for assessing the stability of a hydrazone-linked conjugate.
Experimental Protocols
The following protocols provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in a chosen solvent or buffer.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS pH 7.4, DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining constant temperature
-
Centrifuge
-
HPLC system with UV detector
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube.
-
Record the exact weight of the compound.
-
Add a known volume of the solvent (e.g., 500 µL) to the tube.
-
-
Equilibration:
-
Tightly seal the tube.
-
Place the tube in a thermomixer or shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved compound.
-
-
Sample Clarification:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mM using the determined concentration and the dilution factor.
-
Protocol for Assessing pH-Dependent Stability (HPLC Method)
This protocol describes a general approach for assessing the stability of a hydrazone conjugate of this compound under various pH conditions.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath set to 37°C
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the conjugate in DMSO (e.g., 10 mM).
-
Dilute the stock solution into each of the pre-warmed (37°C) aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). This is your "Time 0" sample for each pH condition.
-
-
Time 0 Analysis:
-
Immediately after dilution, inject an aliquot of each "Time 0" sample onto the HPLC system and record the chromatogram. The peak area of the intact conjugate at Time 0 represents 100% stability.
-
-
Incubation:
-
Incubate the remaining buffered solutions at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each incubated solution.
-
If necessary, quench any further degradation by adding an equal volume of cold mobile phase or by freezing immediately.
-
Inject the aliquots onto the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent conjugate and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the conjugate remaining at each time point relative to the Time 0 sample for each pH condition.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
-
Conclusion
This compound is a powerful tool in bioconjugation, offering a balance of reactivity and favorable physicochemical properties. Its solubility is enhanced by the hydrophilic PEG4 spacer, making it suitable for reactions in aqueous environments. The stability of the molecule is context-dependent, with the BCN moiety sensitive to certain nucleophiles and acidic conditions, and the resulting hydrazone bond offering pH-tunable cleavage. The experimental protocols provided herein offer a robust framework for researchers to characterize the solubility and stability of this compound and its conjugates within their specific applications, ensuring more reliable and reproducible results in the development of novel therapeutics and research tools.
References
The Unstrained Power of a Strained Ring: An In-depth Technical Guide to BCN Linker Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Among the powerful tools in the chemist's arsenal, "click chemistry" has risen to prominence, with the strain-promoted alkyne-azide cycloaddition (SPAAC) leading the charge for its biocompatibility. This guide provides a comprehensive technical overview of the bicyclo[6.1.0]nonyne (BCN) linker, a key player in SPAAC, detailing its reactivity, applications, and the experimental protocols necessary for its successful implementation.
The Core of Reactivity: Mechanism of Action
The reactivity of the BCN linker is rooted in its unique structure—a highly strained eight-membered ring.[1][2] This ring strain is the fundamental driving force behind its reaction with azides.[1][2] The process, a [3+2] dipolar cycloaddition, involves the reaction of the azide with the strained alkyne of the BCN moiety to form a stable triazole linkage.[1] A significant advantage of this reaction is that it proceeds spontaneously without the need for a cytotoxic copper catalyst, a limitation of the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "bioorthogonality" allows for the use of BCN linkers within living organisms without interfering with native biochemical processes.
The BCN linker's utility is further enhanced by its dual-reactivity. Besides SPAAC, it can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, offering an additional avenue for bioorthogonal conjugation.
A Quantitative Look: Reaction Kinetics and Stability
The efficiency of a linker is critically defined by its reaction kinetics and stability in biological media. BCN linkers exhibit favorable properties in both regards, although the choice of linker often involves a trade-off between reactivity and stability.
Reaction Kinetics
The reaction rate of SPAAC is influenced by both the cyclooctyne and the electronic properties of the azide. While dibenzocyclooctyne (DBCO) is often cited for faster kinetics with common azides like benzyl azide, BCN's reactivity can be significantly increased by using electron-deficient azides. This tunable reactivity provides a strategic advantage for achieving orthogonal labeling in complex systems. The endo-isomer of BCN is generally the more reactive isomer in SPAAC reactions.
| Reagent | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| BCN | Benzyl Azide | ~0.03 - 0.28 | Various organic/aqueous solvents, 25°C |
| DBCO | Benzyl Azide | ~0.34 - 1.0 | HBS buffer, pH 7.4, 25°C / Aqueous solutions |
| BCN | Electron-deficient azides | Up to 10-fold increase over benzyl azide | Not specified |
| BCN | Electron-deficient aryl azides | 2.0 - 2.9 | Not specified |
Note: Reaction rates are highly sensitive to solvent, temperature, and the specific molecular context of the reactants. The values presented are for comparative purposes.
Stability
A crucial factor for in vivo applications is the stability of the linker in the presence of endogenous nucleophiles, such as the highly abundant intracellular thiol, glutathione (GSH). Studies have demonstrated that BCN is significantly more stable in the presence of GSH compared to DBCO, making it a more robust choice for long-term intracellular studies.
| Linker | Condition | Half-life |
| BCN | In presence of Glutathione (GSH) | ~6 hours |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes |
Applications in Bioconjugation and Drug Development
The favorable characteristics of BCN linkers have led to their widespread adoption in various applications, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The incorporation of a polyethylene glycol (PEG) spacer, such as in BCN-PEG4 linkers, can further enhance solubility, reduce aggregation, and minimize steric hindrance.
Key applications include:
-
Antibody-Drug Conjugates (ADCs): BCN linkers are instrumental in attaching potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
PROTACs (Proteolysis Targeting Chimeras): The dual functionality of some BCN linkers makes them ideal for constructing complex molecules like PROTACs.
-
In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling and tracking of biomolecules in living cells and organisms.
-
Biomolecule Labeling: BCN linkers are used to attach fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and glycans for detection and analysis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing BCN linkers. These protocols are intended as a guide and should be optimized for specific applications.
General Protocol for Antibody Bioconjugation with a BCN-NHS Ester
This protocol describes the labeling of an antibody with a BCN-NHS ester, which reacts with lysine residues on the antibody.
Materials:
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester stock solution in a compatible organic solvent (e.g., DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any primary amine-containing buffers (e.g., Tris).
-
Reaction Setup: Slowly add a 5-10 molar excess of the BCN-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted BCN-NHS ester and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4. Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
Concentration: Concentrate the purified antibody-BCN conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
This protocol outlines the reaction between a BCN-functionalized biomolecule and an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (e.g., antibody from Protocol 4.1)
-
Azide-containing molecule of interest (e.g., drug, dye)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the BCN-functionalized biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours with gentle end-over-end mixing. The reaction can also be performed at 4°C for overnight incubation or at 37°C to increase the reaction rate.
-
Purification: Purify the final conjugate to remove the excess, unreacted azide-containing molecule using an appropriate method such as SEC, dialysis, or hydrophobic interaction chromatography (HIC).
-
Characterization: Characterize the final conjugate to determine parameters like the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the key experimental workflows.
Caption: General workflow for bioconjugation using a BCN-NHS ester and SPAAC.
Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a BCN linker.
References
The PEG4 Spacer: A Linchpin in the Architecture of Modern Bifunctional Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the efficacy of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker that connects the targeting moiety to the payload or effector molecule. Among the diverse array of linker technologies, the discrete tetraethylene glycol (PEG4) spacer has emerged as a cornerstone component. Its defined length, inherent hydrophilicity, and flexibility provide a unique combination of properties that address fundamental challenges in drug development, including solubility, stability, pharmacokinetics, and target engagement. This technical guide provides a comprehensive overview of the role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Core Physicochemical and Pharmacological Advantages of the PEG4 Spacer
The incorporation of a PEG4 spacer into a bifunctional linker imparts a cascade of beneficial effects on the conjugate's properties. These advantages stem from the fundamental characteristics of the polyethylene glycol chain.
-
Enhanced Hydrophilicity and Solubility : A primary function of the PEG4 spacer is to increase the aqueous solubility of the entire molecule.[1] Many potent cytotoxic payloads used in ADCs and the complex small molecules in PROTACs are inherently hydrophobic.[1][2] This hydrophobicity can lead to aggregation, which compromises manufacturing, reduces stability, and accelerates clearance from circulation.[2][3] The repeating ethylene oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that shields the hydrophobic components and mitigates aggregation.
-
Improved Pharmacokinetics (PK) : PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutics. The hydrophilic nature and flexibility of the PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong plasma half-life. This leads to an increased overall drug exposure (Area Under the Curve or AUC), allowing for greater accumulation at the target site.
-
Minimized Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the two functional ends of the bifunctional molecule. In ADCs, this prevents the cytotoxic payload from interfering with the antibody's antigen-binding site. In PROTACs, the spacer is not merely a passive tether; its length and flexibility are crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and degradation.
-
Biocompatibility and Reduced Immunogenicity : PEG is recognized as a biologically inert and safe polymer by regulatory agencies like the FDA. The hydration shell created by the PEG4 spacer can also shield potential immunogenic epitopes on the linker or payload, reducing the risk of an immune response against the therapeutic conjugate.
Data Presentation: Quantitative Impact of PEG Linkers
The length of the PEG spacer is a critical parameter that must be empirically optimized for each specific bifunctional molecule. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on the performance of both PROTACs and ADCs.
Impact of PEG Linker Length on PROTAC Efficacy
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
| Target Protein | E3 Ligase Ligand | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BTK | Pomalidomide (CRBN) | 0 (Alkyl) | >1000 | ~10 | MOLM-14 |
| PEG2 | ~100 | ~75 | MOLM-14 | ||
| PEG4 | ~25 | >90 | MOLM-14 | ||
| PEG6 | ~50 | ~85 | MOLM-14 | ||
| BRD4 | VHL | PEG1 | >1000 | <20 | H661 |
| PEG2 | ~500 | ~60 | H661 | ||
| PEG3 | ~50 | >95 | H661 | ||
| PEG4 | <50 | >95 | H661 | ||
| PEG5 | <50 | >95 | H661 |
Data compiled from representative studies. Actual values are highly dependent on the specific warhead, E3 ligand, and cell context.
Impact of PEG Linker Length on ADC Pharmacokinetics and Stability
For ADCs, key parameters include plasma clearance, aggregation levels, and in vivo efficacy.
| Antibody Target | Payload | Linker Length (PEG units) | Clearance (mL/day/kg) | Aggregation (%) | Tumor Growth Inhibition (%) |
| CD30 | MMAE | PEG2 | High | ~2.5 | Moderate |
| PEG4 | Moderate | ~2.0 | High | ||
| PEG8 | Low | <1.0 | High | ||
| PEG12 | Very Low | <1.0 | High | ||
| HER2 | DM1 | PEG4 (Branched) | Low | Low | Very High |
| PEG8 (Linear) | Moderate | Moderate | High | ||
| PEG24 (Linear) | High | Low | Moderate |
Data compiled from representative studies in rodent models. Clearance rates are inversely proportional to exposure (AUC). Aggregation measured by SEC.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to PEG4-containing bifunctional linkers.
References
An In-depth Technical Guide to Hydrazide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Hydrazide chemistry represents a robust and versatile approach for the covalent modification of biomolecules. The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins, glycoproteins, and other biomolecules. This technical guide provides a comprehensive overview of the core principles of hydrazide chemistry, quantitative data on reaction kinetics and stability, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Principles of Hydrazide Chemistry
Hydrazide-based bioconjugation leverages the formation of a hydrazone linkage, a type of Schiff base, between a hydrazide moiety (-CONHNH2) and a carbonyl group (aldehyde or ketone). This reaction is highly chemoselective, meaning it proceeds under mild, aqueous conditions with minimal cross-reactivity with other functional groups present in biological systems.[1]
The reaction is typically carried out at a pH between 5 and 7.[1] The rate of hydrazone formation is pH-dependent, with the optimal pH generally being slightly acidic (around 4.5-5.5) to facilitate the dehydration of the hemiaminal intermediate. However, for many biological applications, the reaction can be effectively performed at or near neutral pH.[2]
A key feature of the hydrazone bond is its reversibility under acidic conditions, which can be exploited for applications such as controlled drug release in the acidic microenvironment of tumors or within endosomes. The stability of the hydrazone bond can be modulated by the electronic properties of the substituents on both the hydrazide and carbonyl components. For instance, hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes.
Data Presentation: Quantitative Analysis of Hydrazone Ligation
The efficiency and stability of hydrazone bond formation are critical parameters in the design of bioconjugation strategies. The following tables summarize key quantitative data on reaction kinetics and bond stability under various conditions.
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference(s) |
| AcGRGDSGG−hydrazide + glyoxylyl−LYRAG | None | 5.7 | 0.0031 ± 0.0001 | |
| AcGRGDSGG−hydrazide + glyoxylyl−LYRAG | Aniline (10 mM) | 5.7 | 0.21 ± 0.01 | |
| AcGRGDSGG−hydrazide + glyoxylyl−LYRAG | None | 4.5 | 0.030 ± 0.002 | |
| AcGRGDSGG−hydrazide + glyoxylyl−LYRAG | Aniline (10 mM) | 4.5 | 0.49 ± 0.02 | |
| Phenylhydrazine + various aldehydes/ketones | None | 7.4 | 2–20 | |
| 3'-hydrazide-modified oligonucleotide + 5'-aromatic aldehyde oligonucleotide | None | - | ~0.1 |
| Hydrazone Type | pH | Stability/Release Characteristics | Reference(s) |
| pHPMA-APM (aromatic ketone) conjugate | 7.4 | <30% degradation after 24 hours. | |
| pHPMA-APM (aromatic ketone) conjugate | 5.0 | Steady degradation over 24 hours. | |
| pHPMA-BMCA (aliphatic ketone) conjugate | 7.4 | Significant hydrolysis after 5 hours. | |
| pHPMA-BMCA (aliphatic ketone) conjugate | 5.0 | Much greater hydrolysis at early time points compared to pH 7.4. | |
| pHPMA-PMCA (aliphatic aldehyde) conjugate | 7.4 & 5.0 | No significant difference in release rates. | |
| PEG-PE conjugates (aromatic aldehyde) | 7.4 & 5.5 | Highly stable; half-life not reached after 72 hours (pH 7.4) and 48 hours (pH 5.5). | |
| PEG-PE conjugates (aliphatic aldehyde) | 5.5 | Highly unstable; complete disappearance within 2 minutes. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of hydrazide chemistry in a research setting. The following are protocols for two common applications: site-specific antibody labeling and cell surface glycoprotein labeling.
Protocol 1: Site-Specific Antibody Labeling via Glycan Oxidation
This protocol describes the labeling of an antibody through the mild oxidation of its carbohydrate moieties to generate aldehyde groups, followed by reaction with a hydrazide-functionalized probe.
Materials:
-
Purified antibody (e.g., IgG)
-
Hydrazide-functionalized probe (e.g., biotin hydrazide, fluorescent dye hydrazide)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene Glycol
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.2-7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Dialyze the purified antibody against 0.1 M Sodium Acetate Buffer (pH 5.5) to remove any interfering substances.
-
Antibody Concentration: Adjust the antibody concentration to a minimum of 2 mg/mL.
-
Periodate Oxidation:
-
Dissolve sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 10-100 mM.
-
Add the periodate solution to the antibody solution and incubate for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Reaction:
-
Stop the oxidation by adding ethylene glycol to a final concentration of 10 mM.
-
Incubate for 10 minutes at room temperature to quench any unreacted periodate.
-
-
Purification of Oxidized Antibody: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 7.2-7.4) to remove excess periodate and byproducts.
-
Preparation of Hydrazide Probe: Dissolve the hydrazide-functionalized probe in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the hydrazide probe solution to the purified oxidized antibody solution. A 10 to 20-fold molar excess of the hydrazide probe to the antibody is a recommended starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle shaking.
-
-
Purification of the Conjugate: Remove the unreacted hydrazide probe by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2-7.4). Collect the fractions containing the labeled antibody.
Protocol 2: Cell Surface Glycoprotein Labeling
This protocol details the labeling of glycoproteins on the surface of live cells.
Materials:
-
Cultured cells
-
Ice-cold PBS, pH 6.5 and pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Hydrazide probe (e.g., biotin hydrazide)
-
Quenching solution (e.g., glycerol or sodium bisulfite in PBS)
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS, pH 6.5.
-
Oxidation:
-
Prepare a fresh solution of 1-10 mM NaIO₄ in ice-cold PBS, pH 6.5, protected from light.
-
Resuspend the cells in the NaIO₄ solution and incubate for 5 minutes on ice.
-
-
Quenching: Add the quenching solution to the cells to stop the oxidation reaction.
-
Washing: Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.
-
Labeling:
-
Prepare a solution of the hydrazide probe in PBS, pH 7.4. If the probe is dissolved in DMSO, ensure the final DMSO concentration is low (e.g., <1-2%).
-
Add the hydrazide probe solution to the cells and incubate for 30-120 minutes at 4°C or room temperature.
-
-
Final Washes: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove any unreacted probe.
-
Downstream Processing: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell lysis for subsequent affinity purification of the labeled glycoproteins.
Visualizations: Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core chemical reaction and a typical experimental workflow for antibody-drug conjugation.
Caption: Mechanism of hydrazone bond formation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) production.
References
An In-depth Technical Guide to BCN-PEG4-Hydrazide for Copper-Free Click Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BCN-PEG4-hydrazide, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. We will delve into the core principles of its application in copper-free click chemistry, present key quantitative data, and provide detailed experimental protocols for its use in cutting-edge research.
Introduction to this compound
Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne that has gained significant traction in the field of bioorthogonal chemistry. Its inherent ring strain allows it to readily undergo a [3+2] cycloaddition with azides without the need for a cytotoxic copper(I) catalyst, a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This copper-free click chemistry has revolutionized the labeling and conjugation of biomolecules in living systems.
This compound is a versatile derivative that incorporates three key functional elements:
-
BCN Group: The strained alkyne for highly efficient and bioorthogonal SPAAC reactions with azide-modified molecules.[2]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances hydrophilicity, improves solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[3]
-
Hydrazide Group: A reactive moiety that readily condenses with aldehydes and ketones to form stable hydrazone linkages.[4] This functionality is particularly useful for targeting glycoproteins after periodate oxidation of their sialic acid residues.[5]
This dual functionality makes this compound an ideal tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
Core Principles of Reactivity
The utility of this compound stems from its two distinct reactive handles, which can be addressed in a sequential or orthogonal manner.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN moiety's high ring strain is the driving force for its rapid reaction with azides. This reaction is highly specific and proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, and ambient temperature), making it ideal for in vitro and in vivo applications. The resulting triazole linkage is highly stable.
Hydrazone Ligation
The terminal hydrazide group reacts with aldehydes and ketones to form a C=N double bond, known as a hydrazone. This reaction is particularly effective in slightly acidic conditions (pH 4.5-6.0) but can also proceed at neutral pH. Hydrazone bonds exhibit pH-dependent stability, being relatively stable at physiological pH (~7.4) and more labile under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This property can be exploited for the controlled release of payloads within target cells.
Quantitative Data
A thorough understanding of the quantitative aspects of this compound is crucial for designing and optimizing bioconjugation strategies.
Reaction Kinetics
The second-order rate constant (k₂) is a key parameter for quantifying the speed of a bimolecular reaction. The table below provides a comparison of the reaction kinetics for BCN and other common copper-free click chemistry reagents.
| Reaction Pair | Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| BCN + Benzyl Azide | SPAAC | ~0.15 | |
| DBCO + Benzyl Azide | SPAAC | ~1.0 | |
| TCO + Tetrazine | IEDDA | >1,000 |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Stability Data
The stability of the linker and the resulting conjugate is critical for the successful application of this compound, particularly in complex biological environments.
| Linker/Bond | Condition | Stability Outcome | Reference(s) |
| BCN | Glutathione (GSH) | More stable than DBCO (t½ ≈ 6 hours) | |
| DBCO | Glutathione (GSH) | Less stable than BCN (t½ ≈ 71 minutes) | |
| BCN | Acidic Conditions (e.g., 90% TFA) | Unstable | |
| Hydrazone Bond | pH 4.0-6.0 | Labile (hydrolysis) | |
| Hydrazone Bond | pH 7.4 | Relatively stable |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.
Protocol 1: Labeling of Glycoproteins on the Cell Surface
This protocol describes the labeling of cell surface glycoproteins by first oxidizing sialic acid residues to generate aldehydes, followed by reaction with this compound.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4
-
Sodium periodate (NaIO₄) solution (freshly prepared in PBS, pH 6.5)
-
Quenching solution (e.g., 1 mM glycerol in PBS)
-
This compound solution (e.g., 1 mM in PBS, pH 6.5)
-
Azide-functionalized molecule (e.g., azide-fluorophore)
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS, pH 7.4.
-
Oxidation: Resuspend or cover cells with a freshly prepared solution of NaIO₄ in PBS, pH 6.5 (e.g., 1 mM). Incubate on ice for 15-20 minutes in the dark.
-
Quenching: Quench the reaction by adding the quenching solution. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with ice-cold PBS, pH 6.5.
-
Hydrazone Ligation: Resuspend or cover the cells with the this compound solution. Incubate at room temperature for 1-2 hours with gentle agitation.
-
Washing: Wash the cells three times with PBS, pH 7.4 to remove excess this compound.
-
SPAAC Reaction: The BCN-labeled cells are now ready for reaction with an azide-functionalized molecule of interest. Incubate the cells with a molar excess of the azide-functionalized molecule in PBS, pH 7.4 for 1-4 hours at room temperature.
-
Final Wash and Analysis: Wash the cells three times with PBS, pH 7.4 and proceed with downstream analysis (e.g., flow cytometry, fluorescence microscopy).
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step strategy for the synthesis of an ADC using this compound. First, the antibody is modified to introduce an azide handle. Second, the this compound is conjugated to a cytotoxic payload via its hydrazide group (assuming the payload has a suitable aldehyde or ketone). Finally, the azide-modified antibody and the BCN-payload are conjugated via SPAAC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-installation reagent (e.g., Azido-PEG4-NHS Ester)
-
Cytotoxic payload with an aldehyde or ketone functionality
-
This compound
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Modification with Azide: a. Dissolve Azido-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM. b. Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution. c. Incubate for 1 hour at room temperature with gentle mixing. d. Purify the azide-modified antibody using an SEC system.
-
Payload Modification with this compound: a. Dissolve the aldehyde/ketone-containing payload and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF. b. Stir the reaction mixture at room temperature for 4-12 hours. c. Monitor the reaction by LC-MS. d. Purify the BCN-payload conjugate by preparative HPLC.
-
SPAAC Conjugation: a. To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-payload dissolved in a minimal amount of DMSO (final DMSO concentration <10% v/v). b. Incubate the reaction for 4-12 hours at room temperature or 37°C. c. Purify the final ADC using an SEC system to remove unreacted BCN-payload.
-
Characterization: a. Determine the protein concentration (e.g., by A280). b. Analyze the drug-to-antibody ratio (DAR) by HIC or Mass Spectrometry.
Visualizations
Logical Relationships and Workflows
Caption: Dual reactivity of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Signaling Pathway
Caption: Targeted protein degradation workflow using a PROTAC.
Caption: Simplified HER2 signaling pathway and ADC action.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its dual reactivity, combined with the favorable properties of the PEG4 spacer, enables the construction of sophisticated bioconjugates for a wide range of applications. The copper-free nature of the SPAAC reaction ensures biocompatibility, while the pH-sensitive hydrazone linkage offers opportunities for controlled drug release. A thorough understanding of the reaction kinetics and stability of this linker, as outlined in this guide, is essential for its successful implementation in innovative research and therapeutic design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]
- 5. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to BCN-PEG4-Hydrazide: From Supplier Selection to Quality Control and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BCN-PEG4-hydrazide, a heterobifunctional linker critical for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide covers supplier information, stringent quality control methodologies, and detailed experimental protocols for its application.
Introduction to this compound
This compound is a versatile chemical tool that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a four-unit polyethylene glycol (PEG) spacer, and a terminal hydrazide group. The BCN group is a highly reactive strained alkyne that participates in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This allows for the efficient and specific conjugation to azide-modified molecules under biocompatible conditions. The hydrophilic PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The terminal hydrazide group enables the formation of stable hydrazone bonds with molecules containing aldehyde or ketone functionalities. This dual reactivity makes this compound a valuable linker for constructing complex biomolecular architectures.[1][2]
Supplier Information and Product Specifications
Several chemical suppliers offer this compound and related derivatives. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive technical support and documentation. Below is a summary of typical product specifications from various suppliers.
| Supplier | Catalog Number | Purity Specification | Molecular Weight ( g/mol ) | Storage Conditions |
| MedKoo Biosciences | 123570 | >98% | 455.55 | -20°C for long term, 0-4°C for short term[3] |
| Conju-Probe | CP-6006 | >90% | 455.55 | -80°C[1] |
| Creative Biolabs | ADC-L-937 | >95% | 455.55 | -20°C |
| MedchemExpress | HY-133438 | 98.0% | 455.55 | -20°C, protect from light[4] |
Note: Custom synthesis may be available from some suppliers for larger quantities or specific modifications.
Quality Control of this compound
Rigorous quality control is essential to ensure the reliability and reproducibility of experiments involving this compound. A comprehensive analysis of the linker's identity, purity, and stability should be performed. The primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
A typical Certificate of Analysis (CoA) for this compound will include data from these techniques to confirm the structure and purity of the compound.
| Analytical Technique | Parameter Measured | Typical Specification |
| ¹H NMR Spectroscopy | Presence of characteristic protons of BCN, PEG, and hydrazide moieties. | Spectrum consistent with the proposed structure. |
| Reverse-Phase HPLC | Purity of the compound. | ≥95% purity. |
| Mass Spectrometry (ESI-MS) | Molecular weight of the compound. | Observed mass consistent with the calculated exact mass. |
Detailed Quality Control Methodologies
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Analyze the spectrum for characteristic peaks corresponding to the protons of the BCN group, the ethylene glycol repeats of the PEG spacer, and the hydrazide functionality.
-
Compare the obtained spectrum with a reference spectrum or predicted chemical shifts to verify the structure.
-
3.1.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound.
-
Methodology:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20-30 minutes.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
3.1.3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Interpretation: Look for the [M+H]⁺ ion corresponding to the calculated exact mass of this compound (455.26 g/mol ).
-
Experimental Protocols
General Workflow for Bioconjugation using this compound
The dual reactivity of this compound allows for a two-step conjugation strategy. First, the hydrazide group is reacted with an aldehyde or ketone-containing molecule. The resulting conjugate, now bearing a BCN group, can then be reacted with an azide-modified molecule via a copper-free click reaction.
Bioconjugation workflow using this compound.
Protocol for Generating Aldehyde Groups on Glycoproteins
For conjugation to glycoproteins that do not have accessible aldehyde or ketone groups, these can be generated by mild oxidation of sugar moieties.
-
Materials:
-
Glycoprotein solution (e.g., antibody at 5 mg/mL)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Desalting column
-
-
Procedure:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use this solution immediately.
-
To 1 mL of the glycoprotein solution, add 1 mL of the periodate solution.
-
Mix gently and incubate for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding 100 µL of 1 M glycerol.
-
Remove excess periodate and byproducts by buffer exchange into 0.1 M sodium acetate, pH 5.5, using a desalting column.
-
Protocol for Hydrazone Ligation with this compound
-
Materials:
-
Aldehyde-functionalized glycoprotein (from section 4.2)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Size-Exclusion Chromatography (SEC) column
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the aldehyde-functionalized glycoprotein solution, add a 50- to 100-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound by size-exclusion chromatography (SEC) using an appropriate column for protein purification. The mobile phase should be a suitable buffer, such as PBS, pH 7.4.
-
Protocol for SPAAC Reaction
-
Materials:
-
BCN-functionalized molecule (from section 4.3)
-
Azide-modified molecule (e.g., a drug payload or imaging agent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO).
-
Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-functionalized molecule solution in PBS, pH 7.4.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
Purify the final bioconjugate using an appropriate method, such as SEC or affinity chromatography, to remove any unreacted components.
-
Characterization of the Final Bioconjugate
The successful synthesis of the bioconjugate should be confirmed by a combination of analytical techniques.
Analytical techniques for bioconjugate characterization.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of bioconjugation and drug development. Its dual functionality allows for the construction of complex molecular architectures with high efficiency and specificity. A thorough understanding of its properties, stringent quality control, and optimized reaction protocols are paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge for the successful implementation of this compound in your research endeavors.
References
A Technical Guide to the Chemical Properties of Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development. Their unique chemical architecture, featuring two distinct reactive moieties, enables the specific and controlled covalent linkage of two different biomolecules. This targeted approach is crucial for a wide range of applications, from elucidating protein-protein interactions to the construction of sophisticated therapeutic agents like antibody-drug conjugates (ADCs).[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core chemical properties of heterobifunctional crosslinkers, detailed experimental protocols, and visual representations of key workflows and signaling pathways.
Core Concepts: The Chemistry of Controlled Conjugation
Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers allow for sequential, stepwise conjugation.[1] This minimizes the formation of undesirable homopolymers and self-conjugates, leading to a higher yield of the desired well-defined bioconjugate. The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that connects them.
Reactive Groups: The Key to Specificity
The choice of reactive groups dictates the functional groups on the biomolecules that will be targeted. The most common reactive chemistries are directed towards primary amines (-NH2), sulfhydryls (-SH), carbonyls (-CHO), and carboxylic acids (-COOH).
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups. They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5. Below this range, the amine group is protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.
-
Sulfhydryl-Reactive Groups: Maleimides are the most common sulfhydryl-reactive moiety. They react specifically with free sulfhydryl groups, found in cysteine residues, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5. Other sulfhydryl-reactive groups include pyridyl disulfides and iodoacetamides.
-
Photoreactive Groups: Aryl azides and diazirines are examples of photoreactive groups that become highly reactive upon exposure to UV light. This "on-demand" reactivity allows for temporal control of the crosslinking reaction and is particularly useful for capturing transient or weak protein-protein interactions.
-
Carbonyl-Reactive Groups: Hydrazides and aminooxy groups can react with carbonyls (aldehydes and ketones) to form hydrazone and oxime linkages, respectively. These are useful for conjugating to glycoproteins where the carbohydrate moieties can be oxidized to generate aldehydes.
The Spacer Arm: More Than Just a Bridge
The spacer arm connecting the two reactive groups plays a critical role in the overall properties and functionality of the crosslinker and the resulting conjugate. Key characteristics of the spacer arm include:
-
Length: The length of the spacer arm, typically measured in angstroms (Å), determines the distance between the two conjugated molecules. Longer spacer arms can be beneficial for linking large proteins or overcoming steric hindrance.
-
Composition and Solubility: The chemical composition of the spacer arm influences its hydrophilicity. The incorporation of polyethylene glycol (PEG) units, for instance, increases the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.
-
Cleavability: Some spacer arms contain cleavable linkages, such as disulfide bonds (cleaved by reducing agents like DTT) or ester linkages (cleaved by changes in pH or esterases). This feature is particularly useful for applications where the release of one of the conjugated molecules is desired, such as in drug delivery systems or for the analysis of crosslinked proteins by mass spectrometry.
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation experiment. The following tables summarize the key quantitative properties of some commonly used crosslinkers to facilitate this selection process.
Table 1: Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Molecular Weight ( g/mol ) |
| SMCC | 8.3 | No | No | 334.32 |
| Sulfo-SMCC | 8.3 | Yes | No | 436.37 |
| LC-SMCC | 15.7 | No | No | 446.48 |
| SM(PEG)n (n=2) | 17.6 | Yes | No | 490.49 |
| SM(PEG)n (n=4) | 29.0 | Yes | No | 578.60 |
| SM(PEG)n (n=12) | 57.1 | Yes | No | 931.02 |
| SPDP | 6.8 | No | Yes (Disulfide) | 312.36 |
| LC-SPDP | 15.7 | No | Yes (Disulfide) | 424.52 |
| SIA | 1.5 | No | No | 242.02 |
| MBS | 9.9 | No | No | 314.25 |
| Sulfo-MBS | 9.9 | Yes | No | 416.30 |
Data sourced from various supplier technical datasheets.
Table 2: Photoreactive and Other Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Water Soluble | Cleavable | Molecular Weight ( g/mol ) |
| SANPAH | NHS Ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | No | No | 474.43 |
| Sulfo-SANPAH | Sulfo-NHS Ester (Amine) | Phenyl Azide (Photoreactive) | 18.2 | Yes | No | 576.48 |
| SDA | NHS Ester (Amine) | Diazirine (Photoreactive) | 7.7 | No | No | 267.24 |
| NHS-ASA | NHS Ester (Amine) | Aryl Azide (Photoreactive) | 9.2 | No | No | 276.21 |
| MPBH | Maleimide (Sulfhydryl) | Hydrazide (Carbonyl) | 13.7 | No | No | 303.29 |
| PDPH | Pyridyl Disulfide (Sulfhydryl) | Hydrazide (Carbonyl) | 10.7 | No | Yes (Disulfide) | 271.36 |
Data sourced from various supplier technical datasheets.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the general procedure for conjugating a small molecule drug containing a sulfhydryl group to an antibody.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Sulfhydryl-containing drug
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Modification with SMCC: a. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10%. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Removal of Excess SMCC: a. Remove unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.
-
Conjugation with Sulfhydryl-Containing Drug: a. Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction (Optional): a. To stop the conjugation, add a quenching buffer (e.g., Tris or glycine) to react with any remaining maleimide groups.
-
Purification of the Antibody-Drug Conjugate: a. Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Capturing Protein-Protein Interactions with a Photoreactive Crosslinker
This protocol provides a general framework for using a photoreactive crosslinker to identify protein-protein interactions in a cellular context.
Materials:
-
Cultured cells
-
Photoreactive crosslinker (e.g., SANPAH)
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Immunoprecipitation reagents (antibody specific to the protein of interest, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Labeling with the Crosslinker: a. Incubate the cultured cells with the photoreactive crosslinker for a specific period to allow for cell uptake and reaction of the NHS ester with intracellular proteins.
-
Photo-Crosslinking: a. Expose the cells to UV light for a short duration (e.g., 1-10 minutes) to activate the photoreactive group and induce crosslinking between interacting proteins. The optimal exposure time should be determined empirically.
-
Cell Lysis: a. Lyse the cells using a suitable lysis buffer to release the crosslinked protein complexes.
-
Immunoprecipitation: a. Use an antibody specific to one of the proteins of interest to immunoprecipitate the crosslinked complex from the cell lysate.
-
Analysis: a. Analyze the immunoprecipitated sample by SDS-PAGE and Western blotting to identify the interacting protein partners. A higher molecular weight band corresponding to the crosslinked complex is expected. Mass spectrometry can be used for more detailed identification of the crosslinked partners.
Visualizing Key Pathways and Workflows
Targeted Protein Degradation via PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This brings the POI in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Signaling pathway of targeted protein degradation by a PROTAC molecule.
Experimental Workflow for Cross-linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The workflow involves cross-linking proteins in their native environment, digesting the crosslinked complexes into peptides, and then analyzing the resulting peptides by mass spectrometry to identify the cross-linked residues.
Caption: A typical experimental workflow for identifying protein-protein interactions using cross-linking mass spectrometry.
References
Methodological & Application
BCN-PEG4-Hydrazide: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG4-hydrazide is a heterobifunctional linker that enables a two-step bioconjugation strategy, leveraging two distinct and highly selective chemical reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and hydrazone ligation. This linker is composed of a bicyclo[6.1.0]nonyne (BCN) group, a hydrazide moiety, and a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.[1][2][3]
The BCN group, a strained cyclooctyne, reacts with azide-functionalized molecules through copper-free click chemistry (SPAAC), forming a stable triazole linkage.[4] This bioorthogonal reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond, a well-established method for chemoselective ligation. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
These characteristics make this compound a versatile tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for the labeling and tracking of biomolecules.
Principle of the Method
The dual reactivity of this compound allows for two primary bioconjugation strategies:
-
Sequential Conjugation: An azide-containing biomolecule (e.g., an antibody) can first be reacted with the BCN group of the linker. The resulting conjugate, now displaying a hydrazide handle, can then be reacted with a payload or reporter molecule containing an aldehyde or ketone.
-
Pre-functionalized Payload: Alternatively, the hydrazide end of the linker can first be reacted with an aldehyde- or ketone-containing payload. The resulting BCN-functionalized payload can then be conjugated to an azide-modified biomolecule via SPAAC.
Quantitative Data
The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. The following tables summarize key quantitative data for the two reaction chemistries employed by this compound.
Table 1: Reaction Kinetics Comparison
| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | BCN + Azide | ~0.1 - 0.29 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |
| Hydrazone Ligation | Hydrazide + Aromatic Aldehyde | ~10¹ - 10³ (with aniline catalysis) | Rapid kinetics at neutral pH with aniline catalysis. |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.
Table 2: Typical Drug-to-Antibody Ratio (DAR) Analysis for ADC Synthesis
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.9 | Not specified |
| Mass Spectrometry (LC/MS) | 3.6 - 3.88 | D0 - D8 commonly observed |
Note: DAR values are highly dependent on the specific antibody, linker, payload, and conjugation conditions.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of an antibody using this compound. Optimization may be required for specific applications.
Protocol 1: Antibody Modification with an Azide Handle
This protocol describes the introduction of an azide group onto an antibody, a prerequisite for SPAAC with the BCN moiety of the linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns (e.g., 40K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
The purified azide-modified antibody can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 2: Conjugation of this compound to an Aldehyde/Ketone-Containing Payload
This protocol details the reaction of the hydrazide moiety of the linker with a payload containing a carbonyl group.
Materials:
-
Aldehyde- or ketone-containing payload
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or 0.1 M NH₄OAc, pH 4.5
-
Aniline (optional catalyst)
-
Anhydrous DMSO or DMF
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde/ketone-containing payload in a minimal amount of DMSO or DMF.
-
Dissolve this compound in the reaction buffer.
-
Add the payload solution to the this compound solution. A slight molar excess (1.1-1.5 equivalents) of the this compound is typically used.
-
For accelerated kinetics, aniline can be added to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the BCN-PEG4-payload conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
Protocol 3: Final Conjugation of BCN-functionalized Payload to Azide-Modified Antibody (SPAAC)
This protocol describes the final step of conjugating the BCN-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-PEG4-payload (from Protocol 2)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG4-payload dissolved in a minimal amount of DMSO. The final DMSO concentration should be below 10% v/v.
-
-
Incubation:
-
Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove unreacted BCN-PEG4-payload and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
The purified ADC can be concentrated using centrifugal filter units.
-
-
Storage:
-
Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR by analyzing the reduced antibody heavy and light chains.
-
UV-Vis Spectroscopy: A simple method that can be used if the antibody and the payload have distinct absorbance maxima.
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its fragments, allowing for accurate DAR calculation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (SPAAC) | Inactive azide or BCN reagent | Use fresh reagents. Check for proper storage conditions. |
| Steric hindrance | Increase the molar excess of the BCN-functionalized payload. Increase reaction time or temperature. | |
| Low Conjugation Efficiency (Hydrazone Ligation) | Suboptimal pH | Optimize the reaction pH (typically 4.5-7.4). |
| Slow reaction kinetics | Add aniline as a catalyst. Increase reaction time. | |
| Antibody Aggregation | High concentration of organic solvent | Keep the final DMSO/DMF concentration below 10-20% v/v. |
| Hydrophobic payload | Use a more hydrophilic linker or modify the payload. | |
| Inconsistent DAR | Inefficient purification | Optimize purification methods (SEC, HIC) to separate unconjugated antibody and excess payload. |
| Instability of the conjugate | Assess the stability of the hydrazone bond under different conditions. |
Visualizations
Figure 1: General experimental workflow for creating an antibody-drug conjugate using this compound.
Figure 2: Logical relationship of the reactive moieties in this compound and their respective bioconjugation reactions.
References
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 3. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Protein Labeling with BCN-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a critical tool in modern biological research and therapeutic development. It enables the precise attachment of functional moieties, such as fluorophores, biotin, or drug molecules, to a protein of interest. This allows for detailed studies of protein function, localization, and interactions, as well as the creation of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
BCN-PEG4-hydrazide is a heterobifunctional linker that facilitates covalent protein modification through two distinct chemical handles.[1][2] The bicyclo[6.1.0]nonyne (BCN) group participates in highly efficient and bioorthogonal copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.[2][3] The hydrazide group reacts specifically with aldehyde or ketone functionalities to form a stable hydrazone bond.[4] The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.
This document provides detailed protocols for labeling proteins with this compound, focusing on the modification of glycoproteins through the generation of aldehyde groups on their carbohydrate moieties.
Principle of the Method
The labeling strategy is a two-step chemoenzymatic process:
-
Generation of Aldehyde Groups: Mild oxidation of cis-diol groups within the sugar residues (e.g., sialic acid) of a glycoprotein using sodium meta-periodate (NaIO₄) creates reactive aldehyde groups. This method is advantageous as it targets glycosylation sites, which are typically located on the protein surface and away from the core structural and functional domains.
-
Hydrazone Bond Formation: The hydrazide moiety of this compound undergoes a nucleophilic reaction with the newly formed aldehyde groups on the glycoprotein, resulting in a stable covalent hydrazone linkage. This reaction proceeds efficiently under mild, biocompatible conditions.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the concentration of reactants, pH, temperature, and reaction time. The following table summarizes representative quantitative data for the labeling of a model glycoprotein under various conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 2 mg/mL |
| This compound (molar excess) | 20x | 50x | 50x |
| pH | 6.0 | 7.4 | 7.4 |
| Temperature | Room Temp | Room Temp | 4°C |
| Reaction Time | 2 hours | 2 hours | 12 hours |
| Labeling Efficiency (%) | ~75% | ~90% | ~85% |
| Stability (t½ of hydrazone bond at pH 7.4) | > 7 days | > 7 days | > 7 days |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Materials
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Oxidation Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 10 mM glycerol or cysteine)
-
Desalting columns or dialysis cassettes
-
DMSO (for dissolving this compound)
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein.
-
Buffer Exchange: Prepare the glycoprotein in Oxidation Buffer at a concentration of 2-5 mg/mL using a desalting column or dialysis.
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.
-
Oxidation Reaction: Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM. A 1 mM final concentration is typically sufficient for oxidizing sialic acids.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at 4°C in the dark.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10 mM and incubate for 5 minutes at 4°C.
-
Purification: Immediately remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.
Protocol 2: Labeling with this compound
This protocol details the conjugation of the hydrazide linker to the oxidized glycoprotein.
-
Prepare this compound Stock: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution.
-
Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution to achieve a 20- to 50-fold molar excess of the linker. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature may need to be determined empirically for each specific protein.
-
Purification: Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).
-
Analysis: Confirm successful labeling by methods such as SDS-PAGE (which may show a slight shift in molecular weight), mass spectrometry (to confirm the mass addition of the linker), or by proceeding with a subsequent click reaction with an azide-containing reporter molecule.
Diagrams
Caption: Workflow for labeling glycoproteins with this compound.
Caption: PROTAC mechanism facilitated by a this compound linker.
Applications
Proteins labeled with this compound are versatile reagents for a multitude of applications:
-
PROTAC Synthesis: The BCN group can be used to click onto an azide-functionalized E3 ligase ligand, while the hydrazide can be conjugated to a target protein binder containing an aldehyde or ketone, thus forming a PROTAC.
-
Antibody-Drug Conjugates (ADCs): Cytotoxic drugs can be attached to antibodies via the this compound linker, enabling targeted delivery to cancer cells.
-
Protein Immobilization: Labeled proteins can be attached to azide-functionalized surfaces for use in immunoassays or as biocatalysts.
-
Fluorescent Imaging: The BCN handle allows for the attachment of azide-containing fluorophores for tracking protein localization and dynamics within cells.
Conclusion
The use of this compound provides a robust and versatile method for the site-specific labeling of proteins, particularly glycoproteins. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate this linker to their protein of interest, opening up a wide array of possibilities for both basic research and the development of novel protein-based therapeutics.
References
Application Notes and Protocols for BCN-PEG4-hydrazide in Antibody-Drug Conjugate (ADC) Development
Introduction
BCN-PEG4-hydrazide is a heterobifunctional linker designed for advanced antibody-drug conjugate (ADC) development. It incorporates two distinct reactive moieties for covalent drug conjugation: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a hydrazide group for reaction with aldehydes or ketones to form a hydrazone bond. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, which can improve the pharmacokinetic properties of the final ADC.[1][2]
This bifunctionality offers flexibility in ADC design, enabling either a two-step sequential conjugation or the site-specific attachment to antibodies engineered to contain an aldehyde functionality. The SPAAC reaction is a type of "click chemistry" that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[1][2] The hydrazone linkage provides a pH-sensitive release mechanism, as it is stable at physiological pH (~7.4) but is hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[]
Key Features of this compound:
-
Dual Reactivity: Enables conjugation via two distinct bioorthogonal chemistries.
-
Copper-Free Click Chemistry: The BCN group allows for biocompatible SPAAC reactions.
-
pH-Sensitive Release: The hydrazide group forms a hydrazone bond that can be cleaved in acidic intracellular compartments.
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the biophysical properties of the ADC.
Data Presentation
Quantitative Data on ADC Linker Performance
The following tables summarize representative quantitative data for ADCs developed with linkers employing chemistries similar to those of this compound. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Release Mechanism | Plasma Half-life (t½) | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Hydrazone | pH-sensitive (hydrolysis) | ~2 days | Release in acidic tumor microenvironment or endosomes. | Potential for premature release in circulation. | |
| Disulfide | Glutathione-mediated reduction | Moderate to High | Good stability in circulation; efficient intracellular release. | Susceptible to exchange with circulating thiols. | |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | High plasma stability; specific cleavage by tumor-associated proteases. | Efficacy depends on protease expression levels in the tumor. |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Highly stable in plasma; specific release at the tumor site. | Dependent on the presence of β-glucuronidase. | |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC (Linker-Payload) | Cell Line | Target Antigen | IC50 | Reference(s) |
|---|---|---|---|---|
| Trastuzumab- (β-galactosidase-cleavable linker)-MMAE | HER2+ | HER2 | 8.8 pmol/L | |
| Trastuzumab- (Val-Cit linker)-MMAE | HER2+ | HER2 | 14.3 pmol/L | |
| Kadcyla (non-cleavable linker-DM1) | HER2+ | HER2 | 33 pmol/L |
| ADC with Hydrazone Linker | CD33+ HL-60 cells | CD33 | - | Superior in vitro and in vivo potency compared to pH-stable linker. |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference(s) |
|---|---|---|---|---|
| ADC with silyl ether-based acid-cleavable linker-MMAE | Breast Cancer | - | 93.6% | |
| ADC with Val-Cit linker | Non-Hodgkin Lymphoma | Equal payload dose | Significant tumor growth inhibition. |
| ADC with Hydrazone linker | - | - | Potent and effective in vivo in mice. | |
Experimental Protocols
Protocol 1: Site-Specific ADC Synthesis via Hydrazone Ligation to an Aldehyde-Tagged Antibody
This protocol describes the conjugation of a BCN-PEG4-payload to an antibody that has been engineered to contain a site-specific aldehyde tag.
Materials:
-
Aldehyde-tagged monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.4).
-
BCN-PEG4-payload (synthesized by reacting this compound with a ketone- or aldehyde-containing payload).
-
Aniline (catalyst), freshly prepared 1 M stock in DMSO.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.
-
Quenching Buffer: 1 M Glycine, pH 7.0.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A affinity chromatography).
Procedure:
-
Preparation of BCN-PEG4-Payload:
-
Dissolve the ketone/aldehyde-functionalized payload and a 1.2 molar excess of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Incubate at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Purify the BCN-PEG4-payload conjugate by reverse-phase HPLC.
-
-
Antibody Preparation:
-
Buffer exchange the aldehyde-tagged antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Hydrazone Ligation:
-
Add a 5- to 10-fold molar excess of the purified BCN-PEG4-payload to the antibody solution.
-
Add aniline to a final concentration of 50-100 mM.
-
Incubate the reaction mixture at room temperature (20-25°C) for 12-24 hours with gentle agitation.
-
-
Quenching (Optional):
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups on the antibody. Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove excess, unreacted BCN-PEG4-payload and catalyst by SEC or Protein A chromatography.
-
Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess ADC purity and aggregation by SEC.
-
Protocol 2: Two-Step ADC Synthesis using this compound
This protocol outlines a two-step process where the this compound linker is first attached to the antibody via its hydrazide moiety, followed by the conjugation of an azide-functionalized payload via SPAAC.
Materials:
-
Aldehyde-tagged monoclonal antibody (mAb).
-
This compound.
-
Azide-functionalized payload.
-
Reaction Buffer 1 (for hydrazone ligation): 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.
-
Reaction Buffer 2 (for SPAAC): PBS, pH 7.4.
-
Aniline catalyst.
-
Purification systems (SEC or Protein A).
Procedure:
-
Step 1: Antibody-Linker Conjugation (Hydrazone Ligation)
-
Follow steps 2 and 3 from Protocol 1, using this compound instead of the BCN-PEG4-payload.
-
After the reaction, purify the antibody-BCN-PEG4 conjugate to remove excess linker and catalyst using SEC.
-
-
Step 2: Payload Conjugation (SPAAC)
-
Buffer exchange the purified antibody-BCN-PEG4 conjugate into Reaction Buffer 2 (PBS, pH 7.4).
-
Add a 3- to 5-fold molar excess of the azide-functionalized payload (dissolved in a minimal amount of a compatible organic solvent like DMSO).
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using SEC to remove the excess payload.
-
Characterize the ADC for concentration, DAR, purity, and aggregation as described in Protocol 1.
-
Visualization of Workflows and Pathways
Caption: ADC Synthesis Workflow using this compound.
Caption: ADC Mechanism of Action with Hydrazone Linker.
Caption: Signaling Pathway of a Tubulin-Inhibiting Payload (e.g., MMAE).
References
Application Notes and Protocols for BCN-PEG4-hydrazide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biomolecules. This reaction utilizes the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously with azides, forming a stable triazole linkage.
BCN-PEG4-hydrazide is a heterobifunctional linker that incorporates a reactive BCN group for SPAAC and a hydrazide moiety. The hydrazide group allows for the specific conjugation to molecules containing aldehyde or ketone functionalities. The hydrophilic polyethylene glycol (PEG4) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance, thereby improving the overall efficiency of the conjugation process. These characteristics make this compound a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs) and for the site-specific labeling of proteins and other biomolecules.
Key Features of SPAAC with BCN Reagents:
-
Biocompatibility: The copper-free nature of the reaction makes it suitable for use in living systems.
-
High Selectivity: Azide and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable.
-
Efficiency: The reaction typically results in high yields of the conjugated product.
Data Presentation
Reaction Kinetics of BCN
The reactivity of BCN is a critical factor in the successful application of SPAAC. The second-order rate constants for the reaction of endo- and exo-BCN with benzyl azide provide a useful benchmark for experimental planning.
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 |
Table 1: Second-order rate constants for the SPAAC reaction of BCN diastereomers with benzyl azide. The endo isomer exhibits slightly higher reactivity.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes the labeling of a protein containing an aldehyde or ketone group with an azide-modified molecule using this compound.
Materials:
-
Aldehyde or ketone-containing protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
This compound
-
Anhydrous DMSO
-
Azide-modified molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
Step 1: Hydrazone Formation - Conjugation of this compound to the Protein
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the aldehyde/ketone-containing protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound using a desalting column or SEC, exchanging the buffer to PBS, pH 7.4.
Step 2: SPAAC Reaction - Ligation of the Azide-Modified Molecule
-
Prepare a stock solution of the azide-modified molecule of interest in a compatible solvent (e.g., DMSO or water).
-
Add a 2- to 10-fold molar excess of the azide-modified molecule to the BCN-functionalized protein solution from Step 1.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times as short as 2 hours at room temperature have been reported to be sufficient in some cases.
-
Purify the final protein conjugate using SEC to remove the unreacted azide-modified molecule.
Step 3: Characterization
-
Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS) by observing the expected mass increase.
-
Analyze the purity of the conjugate using SDS-PAGE, where a band shift may be observed.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines the site-specific conjugation of a cytotoxic drug to an antibody that has been engineered to contain an aldehyde tag.
Materials:
-
Aldehyde-tagged antibody (in PBS, pH 7.4)
-
This compound
-
Azide-functionalized cytotoxic drug
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system
-
Centrifugal filter units
Procedure:
Step 1: Preparation of the BCN-Functionalized Antibody
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Adjust the concentration of the aldehyde-tagged antibody to 2-5 mg/mL in PBS, pH 7.4.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the BCN-functionalized antibody using an SEC system to remove unreacted this compound.
-
Concentrate the purified antibody using a centrifugal filter unit.
Step 2: Conjugation of the Azide-Functionalized Drug via SPAAC
-
Dissolve the azide-functionalized cytotoxic drug in a minimal amount of DMSO.
-
To the BCN-functionalized antibody, add a 3- to 5-fold molar excess of the azide-functionalized drug.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
Purify the final ADC using an SEC system to remove the unreacted drug and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
Step 3: ADC Characterization and Storage
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: ADC synthesis workflow.
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using BCN-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG4-hydrazide is a heterobifunctional linker that enables a two-step sequential bioconjugation strategy for the fluorescent labeling of biomolecules.[1][2] This linker possesses two key reactive moieties:
-
A hydrazide group: This functionality reacts specifically with aldehyde or ketone groups to form a hydrazone bond. Aldehydes can be introduced into biomolecules, such as glycoproteins, through mild oxidation of their carbohydrate moieties.[3]
-
A bicyclo[6.1.0]nonyne (BCN) group: As a strained alkyne, the BCN group reacts efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high selectivity and efficiency in complex biological media without the need for cytotoxic copper catalysts.
The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and minimize non-specific interactions. This application note provides detailed protocols for the fluorescent labeling of antibodies, a common class of biomolecules, using this compound and a fluorescent azide.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H37N3O7 | |
| Molecular Weight | 455.55 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil or solid | |
| Solubility | Soluble in DMSO, DMF, acetonitrile, THF, DCM | |
| Storage | Store at -20°C to -80°C, desiccated and protected from light. |
Reaction Principle
The fluorescent labeling of a glycoprotein, such as an antibody, using this compound follows a two-step process:
-
Introduction of an aldehyde handle onto the biomolecule: The carbohydrate moieties of the antibody are mildly oxidized using sodium periodate (NaIO₄) to generate aldehyde groups.
-
Sequential conjugation: a. The hydrazide group of this compound reacts with the newly formed aldehydes on the antibody to form a stable hydrazone bond. b. The BCN-functionalized antibody is then reacted with a fluorescently-labeled azide via SPAAC to attach the fluorescent probe.
Experimental Protocols
Protocol 1: Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on an antibody via mild periodate oxidation.
Materials:
-
Antibody solution (e.g., IgG) at 1-10 mg/mL in PBS, pH 7.4
-
Sodium periodate (NaIO₄) solution (20 mM in 100 mM sodium acetate, pH 5.5)
-
Ethylene glycol (1 M)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Buffer exchange the antibody into the reaction buffer using a desalting column.
-
Add an equal volume of the 20 mM sodium periodate solution to the antibody solution. The final periodate concentration should be around 10 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark. The reaction time can be optimized to control the number of oxidized sites.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.
-
Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column equilibrated with PBS, pH 6.5-7.0. The slightly acidic to neutral pH helps to maintain the stability of the generated aldehydes.
Protocol 2: Conjugation of this compound to Oxidized Antibody
This protocol details the reaction of the hydrazide linker with the aldehyde-functionalized antibody.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Anhydrous DMSO
-
PBS, pH 6.5-7.0
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 50-100 fold molar excess of the this compound stock solution to the oxidized antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
The resulting BCN-functionalized antibody can be used immediately in the next step or stored at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Fluorescent Labeling of BCN-Functionalized Antibody via SPAAC
This protocol describes the final step of attaching a fluorescent probe to the BCN-modified antibody.
Materials:
-
BCN-functionalized antibody from Protocol 2
-
Fluorescent azide probe (e.g., Cy5-azide, FAM-azide)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a 10 mM stock solution of the fluorescent azide probe in anhydrous DMSO.
-
To the BCN-functionalized antibody solution, add a 2-5 fold molar excess of the fluorescent azide stock solution. The optimal ratio may require empirical determination.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light. Reaction times can be optimized based on the specific BCN and azide reagents used.
-
Purify the fluorescently labeled antibody from unreacted fluorescent azide using an SEC column.
-
Collect the fractions corresponding to the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically.
-
Store the purified, fluorescently labeled antibody at 4°C, protected from light.
Data Presentation
Table 1: Reactivity and Stability of Linkages
| Linkage Type | Formation Reaction | Relative Stability | Cleavage Conditions | References |
| Hydrazone | Aldehyde/Ketone + Hydrazide | Moderate | Acid-catalyzed hydrolysis (labile at pH < 6) | |
| Oxime | Aldehyde/Ketone + Aminooxy | High | More stable to hydrolysis than hydrazones | |
| Triazole (from SPAAC) | BCN + Azide | Very High | Highly stable under physiological conditions |
Table 2: Second-Order Rate Constants for SPAAC with BCN Diastereomers
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| exo-BCN + Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) | |
| endo-BCN + Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |
Note: The reactivity of BCN can be influenced by its diastereomeric form (exo vs. endo). Commercial BCN reagents are often a mixture of these diastereomers.
Visualizations
Caption: Experimental workflow for fluorescent labeling of antibodies.
Caption: Application in cell surface receptor imaging.
Concluding Remarks
The use of this compound provides a robust and versatile method for the fluorescent labeling of biomolecules, particularly glycoproteins. The bioorthogonality of the SPAAC reaction allows for high specificity in labeling, even in complex biological samples. Researchers should consider the stability of the hydrazone linkage, especially in acidic environments, and optimize reaction conditions to achieve the desired degree of labeling. This methodology is well-suited for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays, making it a valuable tool for researchers in basic science and drug development.
References
Purification of BCN-PEG4-Hydrazide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG4-hydrazide is a heterobifunctional linker that enables the conjugation of biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and hydrazone ligation. The bicyclononyne (BCN) group reacts with azide-modified molecules, while the hydrazide group forms a pH-sensitive hydrazone bond with aldehydes or ketones. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Proper purification of this compound conjugates is critical to remove unreacted starting materials and byproducts, ensuring the quality, efficacy, and reproducibility of the final bioconjugate for downstream applications. This document provides detailed protocols for the purification of these conjugates and discusses key considerations for maintaining the integrity of the hydrazone linkage.
Key Considerations for Purification
The purification strategy for this compound conjugates is primarily influenced by the properties of the conjugated biomolecule (e.g., protein, peptide, small molecule) and the inherent characteristics of the linker. A crucial factor is the stability of the hydrazone bond, which is susceptible to hydrolysis under acidic conditions. Therefore, purification is typically performed at neutral or slightly alkaline pH to maintain the integrity of the conjugate.
Recommended Purification Methodologies
A multi-step purification approach is often necessary to achieve high purity. The most common techniques employed are size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC).
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing small molecule impurities, such as unreacted this compound linker and other low molecular weight reagents, from larger bioconjugates like proteins or antibodies.
Experimental Protocol: SEC for Antibody-BCN-PEG4-Hydrazide Conjugate Purification
| Parameter | Condition |
| Column | TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm |
| Mobile Phase | 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 7.0-7.4 |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Concentrate the reaction mixture and filter through a 0.22 µm filter. |
This protocol is adapted from similar bioconjugate purification methods and should be optimized for specific applications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for the purification of smaller, more robust conjugates like peptides or small molecules. Separation is based on the hydrophobicity of the molecules.
Experimental Protocol: RP-HPLC for Peptide-BCN-PEG4-Hydrazide Conjugate Purification
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Sample Preparation | Dilute the sample in Mobile Phase A and filter. |
Note on TFA: While TFA is common in RP-HPLC, its acidic nature can potentially lead to hydrolysis of the hydrazone bond. If instability is observed, alternative mobile phase modifiers that maintain a less acidic pH should be considered.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. It is a less denaturing technique than RP-HPLC and is particularly useful for purifying protein conjugates where maintaining the native structure is crucial.
Experimental Protocol: HIC for Protein-BCN-PEG4-Hydrazide Conjugate Purification
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute the sample in Mobile Phase A. |
Quantitative data in the tables are representative and may require optimization for specific conjugates.
Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for the purification and subsequent characterization of a this compound conjugate.
Caption: General workflow for the purification and analysis of this compound conjugates.
Logical Relationship of Purification Steps
The selection and sequence of purification steps are critical for achieving a high-purity final product while maintaining its integrity.
Caption: Logical relationship of purification steps and key considerations.
Characterization of Purified Conjugates
After purification, it is essential to characterize the conjugate to confirm its identity, purity, and integrity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the conjugate and identify any impurities.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, to visualize the increase in molecular weight upon conjugation and assess purity.
-
UV/Vis Spectroscopy: To determine the concentration of the conjugate and, in some cases, the degree of labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery | - Conjugate precipitation on the column.- Irreversible binding to the stationary phase. | - Adjust mobile phase composition (e.g., add organic modifier in HIC).- Reduce sample load. |
| Poor Resolution | - Inappropriate column or mobile phase.- Column overloading. | - Optimize chromatographic conditions (gradient, flow rate).- Use a higher resolution column. |
| Conjugate Degradation | - Hydrolysis of the hydrazone bond due to acidic pH. | - Ensure all buffers are at neutral or slightly alkaline pH.- Minimize purification time. |
Conclusion
The purification of this compound conjugates requires careful consideration of the properties of the biomolecule and the pH-sensitive nature of the hydrazone linkage. A combination of chromatographic techniques, such as SEC followed by RP-HPLC or HIC, is generally effective in achieving high purity. The protocols and considerations outlined in this application note provide a solid foundation for developing a robust purification strategy for these versatile bioconjugates. Method optimization will be necessary to suit the specific characteristics of each unique conjugate.
Characterization of BCN-PEG4-Hydrazide Labeled Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. BCN-PEG4-hydrazide is a heterobifunctional linker that enables site-specific antibody conjugation.[1][2][3] This linker contains a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and a hydrazide group that can react with an aldehyde or ketone.[2] The polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation.[2]
This application note provides a comprehensive overview of the characterization of antibodies labeled with this compound. It includes detailed protocols for key analytical techniques to assess critical quality attributes such as drug-to-antibody ratio (DAR), purity, and antigen-binding affinity.
Antibody Labeling and Characterization Workflow
The overall workflow for creating and characterizing a this compound labeled antibody involves several key steps, from antibody modification to detailed analytical assessment.
Caption: Workflow for labeling and characterizing antibodies.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of a this compound labeled antibody.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution |
| Mass Spectrometry (MS) | 3.8 | DAR0: <5%, DAR2: 20%, DAR4: 75% |
| Hydrophobic Interaction Chromatography (HIC) | 3.9 | DAR0: 4%, DAR2: 22%, DAR4: 74% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 3.8 | Not Resolved |
Table 2: Purity and Aggregation Analysis
| Analytical Method | Main Peak Purity (%) | Aggregate Content (%) | Fragment Content (%) |
| Size-Exclusion Chromatography (SEC) | >98% | <1.5% | <0.5% |
| SDS-PAGE (non-reducing) | >95% | Not Applicable | <5% |
Table 3: Antigen Binding Affinity
| Analytical Method | KD (nM) - Unlabeled Antibody | KD (nM) - Labeled Antibody | Fold Change |
| Surface Plasmon Resonance (SPR) | 1.2 | 1.5 | 1.25 |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 0.8 | 1.0 | 1.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Antibody Labeling with this compound and Payload
This protocol describes the site-specific labeling of an antibody through mild oxidation of carbohydrates in the Fc region, followed by conjugation with this compound and an azide-functionalized payload.
Caption: Site-specific antibody labeling protocol.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄)
-
This compound
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Oxidation:
-
Prepare a fresh solution of NaIO₄ in PBS.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM.
-
Remove excess reagents by buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
This compound Conjugation:
-
Prepare a stock solution of this compound in DMSO.
-
Add a 50-fold molar excess of the this compound stock solution to the oxidized antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of BCN-labeled Antibody:
-
Purify the BCN-labeled antibody using an SEC system to remove unreacted linker.
-
-
Payload Attachment (SPAAC Reaction):
-
Prepare a stock solution of the azide-functionalized payload in DMSO.
-
Add a 5-fold molar excess of the azide-payload to the purified BCN-labeled antibody.
-
Incubate the reaction for 4-12 hours at room temperature.
-
-
Final Purification:
-
Purify the final antibody conjugate using an SEC system to remove unreacted payload.
-
Concentrate the purified ADC and store it at 4°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Mass Spectrometry for DAR Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the antibody conjugate and calculating the average DAR.
Materials:
-
Labeled antibody sample
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the labeled antibody to a suitable concentration (e.g., 1 mg/mL) in an MS-compatible buffer.
-
For more detailed analysis, the sample can be deglycosylated using PNGase F.
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., reversed-phase or size-exclusion) coupled to the mass spectrometer.
-
Acquire the mass spectra under conditions suitable for intact protein analysis.
-
-
Data Analysis:
-
Process the raw mass spectra using deconvolution software to obtain the molecular weights of the different drug-loaded species.
-
Calculate the average DAR using the relative abundance of each species.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates molecules based on their hydrophobicity. Since the addition of a drug payload increases the hydrophobicity of the antibody, HIC can be used to separate and quantify the different drug-loaded species.
Materials:
-
Labeled antibody sample
-
HIC column (e.g., Butyl-NPR)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation:
-
Dilute the labeled antibody in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the weighted average of the peak areas.
-
Protocol 4: Size-Exclusion Chromatography (SEC) for Purity and Aggregation Analysis
SEC separates molecules based on their size. It is used to assess the purity of the antibody conjugate and quantify the amount of aggregates and fragments.
Materials:
-
Labeled antibody sample
-
SEC column suitable for monoclonal antibodies
-
HPLC system
-
Mobile Phase: PBS, pH 7.4
Procedure:
-
Sample Preparation:
-
Dilute the labeled antibody in the mobile phase.
-
-
SEC Analysis:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the sample onto the column.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species to determine the purity and aggregation levels.
-
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Caption: Principle of Surface Plasmon Resonance.
Materials:
-
Unlabeled and labeled antibody samples
-
Antigen
-
SPR instrument and sensor chips
-
Immobilization reagents
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antigen Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the antigen to the sensor chip surface via amine coupling or other appropriate chemistry.
-
Deactivate any remaining active groups.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the unlabeled and labeled antibody over the antigen-coated surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each antibody injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).
-
Protocol 6: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding
ELISA is a plate-based assay used to detect and quantify the binding of an antibody to its antigen.
Materials:
-
Unlabeled and labeled antibody samples
-
Antigen
-
96-well microtiter plates
-
Coating buffer, blocking buffer, wash buffer
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with the antigen diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate.
-
Add serial dilutions of the unlabeled and labeled antibodies to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Plot the absorbance values against the antibody concentrations and determine the half-maximal effective concentration (EC₅₀) to compare the binding of the labeled and unlabeled antibodies.
-
Conclusion
The characterization of this compound labeled antibodies is a multi-faceted process that requires a suite of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for assessing the critical quality attributes of these complex biomolecules, ensuring their suitability for further development as targeted therapeutics. The combination of mass spectrometry, chromatography, and binding assays allows for a comprehensive understanding of the drug-to-antibody ratio, purity, and biological activity of the final conjugate.
References
Application Notes and Protocols for Mass Spectrometry Analysis of BCN-PEG4-Hydrazide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCN-PEG4-hydrazide is a versatile heterobifunctional linker used in the development of complex bioconjugates, including antibody-drug conjugates (ADCs). Its bicyclo[6.1.0]nonyne (BCN) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, while the hydrazide moiety enables covalent bonding to carbonyl groups (aldehydes or ketones) present in target molecules, such as oxidized carbohydrates on antibodies. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Accurate characterization of these conjugates is critical for ensuring product quality, determining conjugation efficiency, and understanding in vivo stability. Mass spectrometry (MS) is an indispensable tool for this purpose, providing detailed information on molecular weight, drug-to-antibody ratio (DAR), and structural integrity.
These application notes provide detailed protocols for the mass spectrometry analysis of this compound conjugates using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques.
Experimental Protocols
Protocol 1: ESI-LC-MS Analysis of a this compound Antibody Conjugate
This protocol outlines the analysis of an antibody conjugated with a small molecule via a this compound linker using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).
1. Sample Preparation: a. Buffer Exchange: Prior to MS analysis, it is crucial to remove non-volatile salts from the antibody conjugate sample. Perform buffer exchange into a volatile buffer system, such as 10 mM ammonium acetate, using centrifugal filters with an appropriate molecular weight cutoff (e.g., 30 kDa for antibodies).[1] b. Concentration Adjustment: Adjust the final concentration of the conjugate to approximately 1 mg/mL in the MS-compatible buffer.
2. LC-MS Parameters: a. Liquid Chromatography (LC):
- Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8, 2.1 x 50 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 20% to 80% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 60°C. b. Mass Spectrometry (MS):
- Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Mass Range: 1000-4000 m/z.
- Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[1] Software such as ProMass HR or similar deconvolution algorithms can be used.
Protocol 2: MALDI-TOF-MS Analysis of a this compound Peptide Conjugate
This protocol is suitable for the analysis of smaller bioconjugates, such as peptides, using MALDI-Time-of-Flight (TOF) MS.
1. Sample Preparation: a. Sample Purity: Ensure the peptide conjugate is free of salts and detergents. If necessary, desalt the sample using a C18 ZipTip. b. Matrix Selection: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).[2][3] c. Sample Spotting: Mix the peptide conjugate solution (approx. 10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[3]
2. MALDI-TOF-MS Parameters: a. Instrument: A MALDI-TOF mass spectrometer. b. Ionization Mode: Positive ion reflector mode. c. Laser: Nitrogen laser (337 nm). d. Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation. e. Mass Range: 500-10,000 Da. f. Calibration: Calibrate the instrument using a standard peptide mixture of known molecular weights.
Data Presentation
The following tables summarize hypothetical quantitative data for the mass spectrometry analysis of a model antibody (mAb, ~150 kDa) conjugated with a small molecule drug (~1 kDa) using the this compound linker (MW: 455.55 Da).
Table 1: Intact Mass Analysis of Antibody-Drug Conjugate by ESI-MS
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated mAb | 150,000.0 | 150,001.2 | +1.2 |
| mAb + 1 Linker-Drug | 151,455.6 | 151,457.1 | +1.5 |
| mAb + 2 Linker-Drugs | 152,911.1 | 152,912.8 | +1.7 |
| mAb + 3 Linker-Drugs | 154,366.7 | 154,368.0 | +1.3 |
Table 2: Expected m/z of Key Fragment Ions in MS/MS Analysis of the this compound Linker
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M+H]+ | C22H38N3O7+ | 456.27 |
| Fragment A | BCN-PEG4+ | 398.24 |
| Fragment B | PEG4-hydrazide+ | 221.14 |
| Fragment C | BCN | 121.10 |
Visualizations
Discussion
The successful characterization of this compound conjugates by mass spectrometry relies on careful sample preparation and the selection of appropriate instrumentation and parameters. For large, heterogeneous molecules like ADCs, LC-ESI-MS is the preferred method, as it allows for the separation of different drug-load species prior to mass analysis. The resulting complex spectra of multiply charged ions must be deconvoluted to determine the molecular weights of the different species present in the sample.
For smaller conjugates, such as those involving peptides, MALDI-TOF-MS offers a rapid and sensitive method for analysis. The choice of matrix is critical in MALDI to achieve optimal ionization and minimize fragmentation.
Fragmentation analysis (MS/MS) can provide valuable structural information, helping to confirm the identity of the linker and the site of conjugation. The proposed fragmentation pattern for the this compound linker involves characteristic losses of the conjugated molecule, cleavage of the PEG chain, and fragmentation of the BCN moiety. The exact fragmentation will depend on the nature of the conjugated molecule and the collision energy used.
Conclusion
Mass spectrometry is a powerful and essential technique for the detailed characterization of this compound bioconjugates. The protocols and data presented here provide a framework for the successful analysis of these complex molecules, enabling researchers and drug developers to ensure the quality, consistency, and desired structural attributes of their products. Careful optimization of sample preparation and instrument parameters will be necessary to achieve high-quality data for specific applications.
References
Application Notes and Protocols for BCN-PEG4-Hydrazide in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BCN-PEG4-hydrazide for the development of targeted drug delivery systems, with a primary focus on Antibody-Drug Conjugates (ADCs). This compound is a heterobifunctional linker that enables a two-step conjugation strategy, offering precise control over payload attachment and improved pharmacokinetic properties.
The bicyclo[6.1.0]nonyne (BCN) group facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the attachment of an azide-modified payload. The hydrazide functional group allows for the site-specific conjugation to an antibody via aldehydes introduced into the glycan structures. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.
Principle of this compound Application in ADC Development
The core strategy involves a two-stage process. First, the antibody is modified to introduce aldehyde groups, typically through the mild oxidation of its carbohydrate moieties. The hydrazide group of the this compound linker then reacts with these aldehydes to form a stable hydrazone bond. In the second stage, a therapeutic payload, functionalized with an azide group, is attached to the BCN-modified antibody via a highly efficient and bioorthogonal SPAAC reaction. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Protocols
The following protocols provide a step-by-step guide for the generation and characterization of an ADC using this compound.
Protocol 1: Site-Specific Modification of Antibody with this compound
This protocol describes the generation of aldehyde groups on the antibody's N-linked glycans and subsequent conjugation with this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Sodium meta-periodate (NaIO₄) solution in PBS.
-
This compound dissolved in dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
PBS, pH 7.4.
-
Quenching solution (e.g., 1 M glycerol).
Procedure:
-
Antibody Preparation:
-
Start with a solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody solution contains Tris or other amine-containing buffers, exchange it into PBS.
-
-
Antibody Glycan Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 10 mM and incubate for 10 minutes at 4°C.
-
Remove excess periodate and glycerol using a desalting column equilibrated with PBS, pH 6.0.
-
-
Conjugation with this compound:
-
Immediately after purification, add a 50-fold molar excess of this compound (from a 10 mM stock in DMSO) to the oxidized antibody solution.
-
The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Purification of the BCN-Modified Antibody:
-
Remove the excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified antibody-BCN conjugate using a spectrophotometer at 280 nm (A280).
-
Protocol 2: Conjugation of Azide-Modified Payload via SPAAC
This protocol details the attachment of an azide-functionalized cytotoxic payload to the BCN-modified antibody.
Materials:
-
BCN-modified antibody from Protocol 1.
-
Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE).
-
DMSO.
-
PBS, pH 7.4.
-
Size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Reaction Setup:
-
To the purified BCN-modified antibody, add a 3- to 5-fold molar excess of the azide-modified payload (from a 10 mM stock in DMSO).
-
-
Incubation:
-
Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle mixing.
-
-
Final Purification:
-
Purify the resulting ADC from excess payload and solvent using an SEC system with an appropriate column for antibody purification. The mobile phase should be PBS, pH 7.4.
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the ADC solution using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines methods for determining the drug-to-antibody ratio (DAR) and assessing the in vitro efficacy of the ADC.
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
HPLC system.
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HIC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR values, which are more hydrophobic.
-
Calculate the average DAR from the peak areas of the different species.
-
B. In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free cytotoxic drug.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Replace the medium in the wells with the prepared solutions.
-
Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Data Presentation
The following tables present exemplary quantitative data that can be obtained from the characterization of an ADC prepared using this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₂H₃₇N₃O₇ |
| Molecular Weight | 455.55 g/mol |
| Purity | >95% |
| Solubility | Soluble in DMSO, DMF, Acetonitrile |
| Storage | Store at -20°C for long-term stability |
Table 2: Exemplary Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-BCN-PEG4-MMAE
| Analytical Method | Average DAR | DAR Distribution (Exemplary) |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR0: 5%, DAR2: 25%, DAR4: 70% |
| Mass Spectrometry (MS) | 3.9 | Consistent with HIC data |
Table 3: Exemplary In Vitro Cytotoxicity of Trastuzumab-BCN-PEG4-MMAE
| Cell Line | Target Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2-positive | Trastuzumab-BCN-PEG4-MMAE | 1.5 |
| Unconjugated Trastuzumab | >1000 | ||
| Free MMAE | 0.5 | ||
| MDA-MB-231 | HER2-negative | Trastuzumab-BCN-PEG4-MMAE | >1000 |
| Unconjugated Trastuzumab | >1000 | ||
| Free MMAE | 0.8 |
Visualizations
Workflow and Signaling Pathway Diagrams
Troubleshooting & Optimization
Optimizing SPAAC Reactions with BCN Linkers: A Technical Support Guide
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you achieve successful and efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a SPAAC reaction with a BCN linker?
The SPAAC reaction is a type of copper-free click chemistry.[1][2] It involves a [3+2] dipolar cycloaddition between a strained alkyne, such as BCN, and an azide.[3][4] The high ring strain of the BCN molecule is the driving force behind its ability to react spontaneously with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1] This biocompatibility makes it ideal for applications in living systems and with sensitive biomolecules.
Q2: What are the key advantages of using BCN linkers over other cyclooctynes like DBCO?
BCN linkers offer a favorable balance of reactivity and stability. While DBCO is often cited as having faster kinetics with some azides, BCN's reactivity can be tuned, for instance, by using electron-deficient azides. A significant advantage of BCN is its greater stability in the presence of endogenous nucleophiles like glutathione (GSH), a common thiol in intracellular environments. This makes BCN a more robust choice for long-term experiments within cells.
Q3: My SPAAC reaction with a BCN linker is showing low or no yield. What are the common causes and how can I troubleshoot this?
Low yield in a SPAAC reaction can stem from several factors. Here's a troubleshooting guide to address common issues:
-
Inefficient Reaction Kinetics:
-
Optimize Buffer and pH: The choice of buffer can significantly impact reaction rates. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS. Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.
-
Increase Reaction Time and/or Temperature: While reactions can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate. Monitoring the reaction over 24-48 hours may be necessary.
-
-
Reagent-Related Issues:
-
Reagent Degradation: Ensure proper storage of your BCN linker, typically at -20°C or -80°C, protected from moisture and light. It's recommended to prepare fresh solutions of reactants before each experiment.
-
Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent. A 2 to 4-fold molar excess of the BCN reagent over the azide-modified molecule is a good starting point.
-
-
Steric Hindrance: Bulky molecules or functional groups near the azide or BCN can physically block the reactive sites. Introducing a PEG spacer to the linker can increase accessibility and has been shown to enhance reaction rates.
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. Using a hydrophilic PEG spacer on the BCN linker can improve aqueous solubility. The final concentration of co-solvents like DMSO should ideally be kept low (e.g., below 5-10% v/v) to minimize effects on biomolecule structure.
Q4: I am observing non-specific labeling or a heterogeneous product. What could be the cause?
A primary cause of non-specific labeling with BCN linkers is their reactivity towards free thiols, such as those on cysteine residues in proteins. This can lead to off-target labeling.
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Solution: To mitigate this, you can block free thiols by pretreating your protein with an alkylating agent like iodoacetamide (IAM). Alternatively, adding a low concentration (e.g., 1-10 mM) of β-mercaptoethanol (β-ME) to the reaction mixture can help. The β-ME will preferentially react with accessible BCN groups, protecting the cysteine residues on your protein of interest.
Q5: What is the difference between endo-BCN and exo-BCN diastereomers?
The synthesis of BCN typically yields two diastereomers: exo-BCN and endo-BCN. While they have similar reactivities with simple azides, endo-BCN is slightly more reactive. The choice between them can be important in macromolecular research where steric hindrance is a critical factor.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of BCN linkers.
Table 1: Stability of BCN vs. DBCO in the Presence of Glutathione (GSH)
| Linker | Half-life in the presence of GSH |
| BCN | ~6 hours |
| DBCO | ~71 minutes |
Table 2: Second-Order Rate Constants for BCN with Benzyl Azide
| BCN Diastereomer | Solvent System | Second-Order Rate Constant (k₂) |
| exo-BCN | CD₃CN/D₂O (1:2) | 0.19 M⁻¹s⁻¹ |
| endo-BCN | CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ |
Detailed Experimental Protocols
General Protocol for SPAAC Reaction of an Azide-Modified Protein with a BCN Linker
This protocol provides a general procedure. Specific concentrations and reaction parameters may require optimization.
Materials and Reagents:
-
Azide-modified protein
-
BCN-linker (e.g., BCN-PEG4-Alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer like HEPES)
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified protein is purified and in an amine-free buffer such as PBS (pH 7.4).
-
Prepare a stock solution (e.g., 10 mM) of the BCN-linker in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the BCN-linker stock solution to achieve a 2- to 5-fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v).
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (e.g., 2 hours at room temperature) and should be optimized.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Mass Spectrometry (to observe the mass shift of the conjugated product) or SDS-PAGE (which may show a band shift).
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted BCN-linker using a desalting column or SEC.
-
Visual Diagrams
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low yield in SPAAC reactions.
References
BCN-PEG4-hydrazide side reactions with thiols
Welcome to the technical support center for BCN-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule.[1][2] It contains two reactive groups:
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A bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes.
-
A hydrazide group: This group reacts with aldehydes and ketones to form a stable hydrazone bond.[1]
This dual functionality makes it ideal for creating complex bioconjugates, such as linking a protein to a small molecule or functionalizing a surface.
Q2: What is the main side reaction to be aware of when using this compound?
The primary side reaction of concern is the reaction of the BCN group with free thiols (sulfhydryl groups), such as those found in cysteine residues of proteins. This is a thiol-yne addition reaction that can compete with the desired SPAAC reaction with azides, potentially leading to lower yields of the intended conjugate and the formation of unintended byproducts.
Q3: How significant is the side reaction with thiols?
The reaction between BCN and thiols is significantly slower than the reaction with azides. The second-order rate constant for the BCN-azide reaction is approximately three orders of magnitude higher than that for the BCN-thiol reaction. However, in biological systems where thiol-containing molecules like glutathione can be present in high concentrations, this side reaction can become significant. One study showed that after 24 hours, about 8% of a BCN compound was converted to a thiol adduct in the presence of 10 mM β-mercaptoethanol.
Q4: How can I prevent the side reaction with thiols?
The most effective way to prevent the thiol-yne side reaction is to block the free thiol groups before introducing the this compound. This is typically done by alkylating the thiols with a reagent like iodoacetamide (IAM). IAM is compatible with the subsequent SPAAC reaction.
Q5: What are the optimal conditions for the hydrazone ligation reaction with the hydrazide group?
The formation of a hydrazone bond between the hydrazide and an aldehyde or ketone is most efficient at a slightly acidic pH, typically between 5 and 7. The reaction can be catalyzed by nucleophilic catalysts like aniline to increase the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired SPAAC conjugate | Side reaction with thiols: The BCN group is reacting with free cysteine residues or other thiol-containing molecules in your sample. | 1. Block free thiols: Before adding the this compound, treat your sample with a thiol-blocking agent like iodoacetamide (IAM). See the detailed protocol below. 2. Use a competitive thiol: In some cases, adding a small, non-peptidyl thiol like β-mercaptoethanol (βME) can reduce the background reaction with protein cysteines. However, this will also consume some of your BCN reagent. |
| Degradation of the BCN reagent: BCN can be unstable under certain conditions. | Ensure that your stock solutions are fresh and have been stored properly. Avoid prolonged exposure to harsh conditions. | |
| Suboptimal reaction conditions for SPAAC: The pH or buffer composition may not be ideal. | SPAAC reactions are generally faster at a slightly basic pH (7.5-8.5). Consider using buffers like HEPES, which have been shown to enhance reaction rates compared to PBS. | |
| Formation of unexpected byproducts | Thiol-yne adduct formation: Mass spectrometry analysis may reveal the addition of your BCN-containing reagent to thiol-containing biomolecules. | Implement the thiol-blocking strategy described above. |
| Low or no yield of the hydrazone conjugate | Suboptimal pH: The hydrazone ligation is pH-sensitive. | Adjust the reaction buffer to a pH between 5 and 7. |
| Slow reaction kinetics: The reaction between the hydrazide and the aldehyde/ketone may be slow. | Consider adding a catalyst such as aniline to accelerate the reaction. | |
| Hydrolysis of the hydrazone bond: While more stable than Schiff bases, hydrazone bonds can still hydrolyze, especially at low pH. | If long-term stability is critical, consider reducing the hydrazone bond to a more stable secondary amine using a reducing agent like sodium cyanoborohydride. |
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants for BCN Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Desired Reaction (SPAAC) | BCN and Benzyl Azide | ~0.1 - 1.0 | This is the desired, fast "click" reaction. |
| Side Reaction (Thiol-Yne Addition) | BCN and β-mercaptoethanol | ~1 x 10⁻⁴ | This side reaction is significantly slower than the SPAAC reaction. |
Table 2: Qualitative Comparison of Hydrazone Ligation Conditions
| Condition | Effect on Hydrazone Ligation |
| pH | Optimal reaction occurs at a slightly acidic pH (5-7). |
| Catalyst | Aniline can be used to catalyze the reaction and increase the rate of hydrazone formation. |
| Stability | The resulting hydrazone bond is relatively stable, but can be hydrolyzed under acidic conditions. It can be stabilized by reduction. |
Experimental Protocols
Protocol 1: Thiol Alkylation with Iodoacetamide (IAM) Prior to SPAAC Reaction
This protocol describes the blocking of free thiol groups on a protein before conjugation with this compound.
Materials:
-
Protein solution containing free thiols (e.g., reduced antibody)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM)
-
Iodoacetamide (IAM) solution (e.g., 0.4 M in water, freshly prepared and protected from light)
-
This compound
-
Azide-containing molecule for conjugation
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Reduction (if necessary):
-
If your protein contains disulfide bonds, they must first be reduced to generate free thiols.
-
To your protein solution in PBS, add TCEP to a final concentration of 1-5 mM.
-
Incubate at 37°C for 30-60 minutes.
-
Note: If using DTT as a reducing agent, it must be removed before the alkylation step, as it contains a free thiol. TCEP does not need to be removed before adding IAM.
-
-
Thiol Alkylation:
-
To the reduced (or naturally thiol-containing) protein solution, add the freshly prepared IAM solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. The alkylation reaction is light-sensitive.
-
-
Removal of Excess IAM:
-
Remove unreacted IAM using a spin desalting column or by dialysis against PBS. This step is crucial to prevent the reaction of excess IAM with other reagents.
-
-
SPAAC Reaction:
-
To the thiol-blocked protein solution, add your azide-containing molecule and this compound.
-
The molar ratio of the reactants should be optimized for your specific application, but a 1.5 to 3-fold molar excess of the BCN reagent over the azide is a good starting point.
-
Incubate at room temperature for 1-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted reagents.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound conjugations.
References
Stability of the hydrazone bond in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the hydrazone bond under various pH conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrazone bond cleavage?
A1: The primary mechanism for the cleavage of a hydrazone bond is acid-catalyzed hydrolysis.[1] This reaction is highly dependent on pH. Hydrazone linkages are generally designed to be stable at the neutral physiological pH of blood (around 7.4) but become labile and break down under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent stability is a key feature exploited in the design of pH-responsive drug delivery systems.[3][4] The hydrolysis process involves the protonation of the imine nitrogen, followed by a nucleophilic attack by a water molecule, leading to the cleavage of the C-N bond and the release of the conjugated molecule.
Q2: How do chemical structures, such as substituents on the aldehyde/ketone and hydrazine, influence the stability of the hydrazone bond?
A2: The electronic properties of substituents on both the carbonyl and hydrazine precursors significantly impact the stability of the resulting hydrazone bond.
-
Electron-withdrawing groups on the hydrazine moiety can increase the electrophilicity of the hydrazone, making it less stable and more prone to hydrolysis.
-
Electron-donating groups on the aldehyde or ketone component can increase the electron density at the hydrazone carbon, rendering it more resistant to nucleophilic attack by water and thus more stable.
-
Aromatic vs. Aliphatic Aldehydes/Ketones: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This enhanced stability is attributed to the conjugation of the C=N double bond of the hydrazone with the aromatic ring.
Q3: What are the stability differences between alkylhydrazones, acylhydrazones, and oximes?
A3: There are significant differences in the hydrolytic stability of these linkages:
-
Oximes are substantially more stable than hydrazones, with hydrolysis rate constants that can be nearly 1000-fold lower than those for simple hydrazones.
-
Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile in acidic conditions. This characteristic makes them highly suitable for drug delivery applications that require stability in circulation and rapid cleavage within acidic intracellular compartments.
-
Alkylhydrazones are the most susceptible to hydrolysis among the three types.
Q4: Why is there often a discrepancy between the stability of a hydrazone bond in a buffer and in plasma?
A4: Hydrazone linkers can show significantly lower stability in plasma compared to a buffer at the same pH. This is because plasma contains proteins, enzymes, and other low-molecular-weight components that can catalyze the hydrolysis of the hydrazone bond, leading to premature cleavage and release of the conjugated molecule. Therefore, it is crucial to perform stability studies in plasma to obtain a more accurate prediction of in-vivo performance.
Troubleshooting Guide
Issue 1: Premature Cleavage of the Hydrazone-Linked Drug in Plasma During In-Vitro Assays
-
Possible Cause: Catalytic hydrolysis by plasma components. As noted in the FAQ, plasma contains enzymes and other molecules that can accelerate hydrazone bond cleavage compared to simple buffer solutions.
-
Solution:
-
Structural Modification: Increase the stability of the hydrazone bond. Consider using an aromatic aldehyde instead of an aliphatic one to form the hydrazone, as this increases stability through conjugation.
-
Linker Chemistry: For applications requiring very high stability in plasma, consider alternative linker chemistries. For example, oxime linkages are significantly more stable to hydrolysis than hydrazones.
-
Issue 2: Inconsistent Drug Release Profiles Between Batches
-
Possible Cause: Variability in reaction conditions during the formation of the hydrazone bond, leading to impurities or incomplete reaction. The pH of the reaction mixture during conjugation is critical and can affect the final product.
-
Solution:
-
Strict pH Control: Carefully control the pH during the conjugation reaction. The optimal pH for hydrazone formation is typically around 4.5, which balances the acid-catalyzed dehydration and the protonation of the hydrazine.
-
Purification: Implement a robust purification protocol after conjugation to remove any unreacted starting materials or side products. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.
-
Characterization: Thoroughly characterize each new batch of the conjugate using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure consistency.
-
Issue 3: Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrazone Linkers
-
Possible Cause: Hydrophobic interactions between the drug molecules on the surface of the antibodies, especially at higher drug-to-antibody ratios (DAR). Storage conditions can also contribute to aggregation.
-
Solution:
-
Optimize DAR: Aim for a lower, more homogenous DAR to reduce the surface hydrophobicity of the ADC.
-
Formulation: Develop a suitable formulation for the ADC. This may include the use of stabilizing excipients and careful control of the buffer composition and pH.
-
Storage Conditions: Store the ADC under optimal conditions, which typically involve low temperatures and protection from light, to minimize degradation and aggregation.
-
Quantitative Data on Hydrazone Stability
The stability of hydrazone bonds is highly dependent on their chemical structure and the pH of the environment. The following tables summarize quantitative data on the half-lives of different types of hydrazone linkages at various pH values.
Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-HZ-PE Conjugates at pH 7.4 and 37°C
| mPEG-HZ-PE Conjugate | Acyl Hydrazide Carbon Chain Length | Half-life (minutes) |
| 9 | 3 | 150 |
| 4a | 5 | 120 |
| 4b (aromatic character) | - | 90 |
| 4c | 10 | 20 |
Note: These conjugates were found to be highly unstable under acidic conditions (pH 5.5), completely disappearing within 2 minutes of incubation.
Table 2: Half-lives of Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugates at 37°C
| pH | Incubation Period | Half-life |
| 7.4 | 72 hours | Not attained |
| 5.5 | 48 hours | Not attained |
Note: The high stability is attributed to the conjugation of the hydrazone's C=N bond with the aromatic ring.
Table 3: Comparative Half-life of an Auristatin E-Monoclonal Antibody Conjugate with a Hydrazone Linker
| pH | Half-life (hours) |
| 7.2 | 183 |
| 5.0 | 4.4 |
Experimental Protocols
Protocol 1: Assessing Hydrazone Bond Stability in Different pH Buffers
This protocol provides a general procedure for evaluating the stability of a hydrazone-linked compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Buffer Preparation:
-
Prepare a set of buffers at the desired pH values. For example:
-
pH 5.0 (Acetate buffer) to mimic the endosomal environment.
-
pH 7.4 (Phosphate-buffered saline, PBS) to mimic physiological blood pH.
-
pH 9.0 (Borate buffer) to assess stability in a basic environment.
-
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution in each of the prepared buffers to a final concentration appropriate for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not interfere with the stability.
-
-
Incubation:
-
Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by freezing or adding a quenching agent).
-
-
Sample Analysis by RP-HPLC:
-
Analyze the aliquots using an RP-HPLC method capable of separating the intact hydrazone conjugate from its hydrolysis products (the parent aldehyde/ketone and hydrazine).
-
Monitor the disappearance of the peak corresponding to the intact hydrazone conjugate over time.
-
-
Data Analysis:
-
Calculate the percentage of the intact hydrazone conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of the intact conjugate versus time and determine the half-life (t½) of the conjugate at each pH.
-
Protocol 2: Evaluating Hydrazone Bond Stability in Plasma
This protocol is designed to assess the stability of a hydrazone-linked compound in a more biologically relevant matrix.
-
Plasma Preparation:
-
Thaw frozen plasma (e.g., human, mouse, or rat) from multiple donors at 37°C. It is recommended to use plasma containing an anticoagulant such as heparin or EDTA.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydrazone-linked compound in a suitable solvent.
-
Spike the plasma with the stock solution to the desired final concentration. Minimize the final solvent concentration.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
At specified time points, withdraw aliquots and immediately process them to stop any further degradation. This is typically done by protein precipitation.
-
-
Protein Precipitation:
-
To each plasma aliquot, add 2-3 volumes of a cold organic solvent like acetonitrile or methanol.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Analysis of Supernatant:
-
Carefully collect the supernatant, which contains the intact conjugate and any released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the intact conjugate and/or the released payload.
-
-
Data Analysis:
-
Determine the concentration of the intact conjugate at each time point.
-
Calculate the half-life of the conjugate in plasma as described in the buffer stability protocol.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a hydrazone bond.
Caption: Workflow for in-vitro hydrazone stability testing.
References
Technical Support Center: Optimizing Antibody-Drug Conjugate Stability with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of antibody-drug conjugates (ADCs), with a specific focus on the role of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge that can impact the efficacy, safety, and stability of the therapeutic.[1] The primary driver of aggregation is the increased hydrophobicity of the ADC following conjugation of a potent, often hydrophobic, small molecule drug.[2][3] This increased surface hydrophobicity can lead to self-association of ADC molecules to minimize exposure to the aqueous environment.[4]
Several factors during the conjugation process and formulation can exacerbate aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[4]
-
Unfavorable Buffer Conditions: Conjugation and storage at a pH near the antibody's isoelectric point can reduce its solubility and promote aggregation. Similarly, inappropriate salt concentrations can also destabilize the ADC.
-
Use of Organic Co-solvents: While necessary to solubilize hydrophobic payloads, some organic solvents used during the conjugation reaction can promote aggregation.
-
Physical Stress: Processes such as frequent freeze-thaw cycles and elevated temperatures can induce conformational changes and lead to aggregation.
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG linkers are a valuable tool for mitigating ADC aggregation through several mechanisms:
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Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC. The repeating ethylene oxide units of the PEG chain create a hydration shell around the linker and the attached payload, which masks the hydrophobicity of the drug.
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Steric Hindrance: The flexible PEG chains can create a physical barrier around the ADC, reducing non-specific protein-protein interactions that lead to aggregation.
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Improved Pharmacokinetics: By reducing aggregation and non-specific interactions, PEG linkers can prolong the circulation half-life of the ADC.
Q3: How does the length of the PEG linker affect ADC aggregation and performance?
A3: The length of the PEG linker is a critical parameter that requires careful optimization for each specific ADC. There is a trade-off between the benefits of longer PEG chains and potential drawbacks.
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Longer PEG Chains (e.g., PEG12, PEG24): Generally, longer PEG chains provide greater hydrophilicity and steric hindrance, leading to reduced aggregation and slower clearance rates. This can result in improved in vivo efficacy.
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Shorter PEG Chains (e.g., PEG2, PEG4): While offering some hydrophilicity, shorter PEG chains may be less effective at preventing aggregation, especially with highly hydrophobic payloads. However, in some cases, shorter linkers have been associated with better in vitro potency.
The optimal PEG linker length is context-dependent and should be empirically determined by evaluating a range of lengths for a given antibody-payload combination.
Troubleshooting Guide
Problem: I am observing significant aggregation of my ADC after the conjugation reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of Linker-Payload | Reduce the molar excess of the linker-payload during the conjugation reaction. A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties. |
| Suboptimal Buffer Conditions | Ensure the conjugation buffer pH is not at or near the antibody's isoelectric point. A pH range of 7.2-8.5 is generally recommended for NHS ester reactions. Optimize the salt concentration to maintain protein stability. |
| Hydrophobicity of the Linker-Payload | If possible, select a linker with a longer or branched PEG chain to increase the hydrophilicity of the ADC. |
| Presence of Organic Solvents | Minimize the concentration of organic co-solvents in the reaction mixture. Add the dissolved linker-payload to the antibody solution slowly and with gentle mixing to avoid localized high concentrations. |
Problem: My purified ADC is aggregating during storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Buffer | Formulate the ADC in a stabilizing buffer. Consider the addition of excipients such as polysorbates, amino acids (e.g., arginine, glycine), or sugars (e.g., sucrose, trehalose) which have been shown to reduce protein aggregation. |
| Freeze-Thaw Instability | Aliquot the purified ADC into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant in the storage buffer. |
| High Protein Concentration | If feasible for the intended application, store the ADC at a lower concentration to reduce the likelihood of intermolecular interactions. |
| Elevated Temperature | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen for long-term storage). |
Quantitative Data on PEG Linker Impact
The following tables summarize quantitative data from various studies on the impact of PEG linker length on ADC properties.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | Affibody-MMAE | NCI-N87 | ~1 |
| PEG4k | Affibody-MMAE | NCI-N87 | ~6.5 |
| PEG10k | Affibody-MMAE | NCI-N87 | ~22.5 |
| Data synthesized from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains can decrease in vitro potency, the cytotoxicity remains high. |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct (Antibody-Payload) | Clearance Rate (mL/hr/kg) |
| PEG2 | IgG-MMAE | ~1.5 |
| PEG4 | IgG-MMAE | ~1.2 |
| PEG8 | IgG-MMAE | ~0.8 |
| PEG12 | IgG-MMAE | ~0.7 |
| PEG24 | IgG-MMAE | ~0.7 |
| Data from a study using a non-binding IgG showing that ADC exposure increases with PEG size up to PEG8, after which further increases in PEG length have a minimal impact on clearance. |
Experimental Protocols
1. General Protocol for ADC Conjugation with a PEG Linker
This protocol describes a general method for conjugating a thiol-reactive linker-payload to an antibody.
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Antibody Reduction:
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Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
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Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
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Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
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Remove the excess reducing agent using a desalting column.
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Conjugation:
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Dissolve the maleimide-functionalized PEG-payload in a suitable organic solvent (e.g., DMSO).
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Add the dissolved linker-payload to the reduced antibody solution at a desired molar ratio.
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Incubate the reaction mixture at room temperature for 1-2 hours.
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Purification:
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Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
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2. Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
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Instrumentation:
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HPLC system with a UV detector.
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SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).
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Mobile Phase:
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A physiological buffer such as phosphate-buffered saline (pH ~7.0) is typically used. To suppress secondary hydrophobic interactions, especially with ADCs, the addition of an organic solvent like acetonitrile may be necessary.
-
-
Procedure:
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Equilibrate the SEC column with the mobile phase.
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Inject the ADC sample onto the column.
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Monitor the elution profile at 280 nm.
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Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
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Calculate the percentage of each species.
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3. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
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Instrumentation:
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HPLC system with a UV detector.
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HIC column.
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-
Mobile Phase:
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A high-salt buffer (e.g., 1.5 M ammonium sulfate in phosphate buffer) is used for binding, and a low-salt buffer is used for elution.
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-
Procedure:
-
Equilibrate the HIC column with the high-salt buffer.
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Inject the ADC sample.
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Elute the bound ADC using a decreasing salt gradient.
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Monitor the elution profile at 280 nm.
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The different DAR species will elute as separate peaks, with higher DAR species having longer retention times.
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Calculate the weighted average DAR based on the peak areas of the different species.
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Visualizations
References
Incomplete reaction in hydrazone ligation troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during hydrazone ligation experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrazone ligation reaction is not proceeding to completion. What are the common causes?
A1: Incomplete hydrazone ligation can stem from several factors. Key areas to investigate include:
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Suboptimal pH: The reaction is acid-catalyzed, but excessively low pH will protonate the hydrazine nucleophile, rendering it inactive. The optimal pH is typically mildly acidic, generally in the range of 4 to 6.[1][2]
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Poor Reagent Quality: Impurities in the aldehyde/ketone or hydrazine starting materials can interfere with the reaction.[1] Ensure the purity of your reagents and consider purification if necessary. The stability of the reagents is also a factor; for instance, some hydrazinopyridine solutions can be prone to decomposition via oxidation.[3]
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Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction rate.[1]
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Reaction Equilibrium: Hydrazone formation is a reversible reaction that produces water as a byproduct. If the reaction stalls, it may have reached equilibrium.
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Low Reactant Concentration: Since this is a bimolecular reaction, low concentrations of either reactant will result in a slower reaction rate.
Q2: What is the optimal pH for hydrazone ligation, and why is it so critical?
A2: The optimal pH for hydrazone formation is typically between 4.5 and 6. This pH range represents a delicate balance. A mildly acidic environment is required to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, if the solution is too acidic (typically below pH 3), the hydrazine nucleophile itself becomes protonated, which reduces its nucleophilicity and slows down or even halts the reaction. At neutral or basic pH, the rate of acid-catalyzed dehydration of the intermediate is slow, leading to a decreased overall reaction rate.
Q3: I am observing an unexpected side product. What could it be?
A3: A common side reaction in hydrazone ligation is the formation of an azine. This occurs when the newly formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more probable if the hydrazine has unsubstituted -NH2 groups. Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, especially in the presence of excess water.
Q4: How can I monitor the progress of my hydrazone ligation reaction?
A4: The most common and straightforward method for monitoring reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine, you can observe the disappearance of the starting material spots and the appearance of a new spot for the hydrazone product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used. The formation of some hydrazones, particularly those from aromatic aldehydes, can also be monitored by UV-Vis spectroscopy due to the chromophoric nature of the product.
Q5: My purified hydrazone product is an oil and will not crystallize. What can I do?
A5: Obtaining an oily product is a common challenge. Several techniques can be employed to induce crystallization:
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Trituration: Vigorously stir the oil with a non-polar solvent in which it is insoluble, such as cold n-hexane or pentane. This can break down the oil and promote solidification.
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Solvent Adjustment: If using a mixed solvent system for recrystallization, try altering the solvent ratio. Slowly adding a non-solvent until turbidity persists can initiate crystal growth.
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Scratching: Use a glass rod to scratch the inside surface of the flask at the solution's meniscus. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.
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Seeding: If available, add a tiny crystal of the pure, solid hydrazone from a previous batch to the supersaturated solution to induce crystallization.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Adjust the reaction pH to 4.5-6 using a suitable buffer (e.g., acetate buffer). | This range provides the optimal balance between activating the carbonyl group and maintaining the nucleophilicity of the hydrazine. |
| Reagent Degradation | Use fresh, high-purity aldehydes and hydrazines. If necessary, purify starting materials. Store reagents under appropriate conditions (e.g., protected from light and air). | Impurities can inhibit the reaction or lead to side products. Some reagents are susceptible to oxidation or hydrolysis. |
| Reaction at Equilibrium | If possible, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, use a slight excess of one reactant to drive the equilibrium. | Le Chatelier's principle states that removing a product will shift the equilibrium towards the products. |
| Slow Reaction Rate | Increase the reaction time or temperature. Consider adding a catalyst like aniline or its derivatives. | Higher temperatures and longer times can help overcome activation energy barriers, especially with sterically hindered substrates. Catalysts can significantly increase the reaction rate. |
| Low Reactant Concentration | Increase the concentration of the limiting reagent. | Reaction rates for bimolecular reactions are dependent on the concentration of the reactants. |
Issue 2: Multiple Products Observed on TLC/HPLC
| Potential Cause | Troubleshooting Step | Rationale |
| Azine Formation | Use a slight excess of the hydrazine relative to the aldehyde/ketone. | This favors the formation of the desired hydrazone over the azine side product which requires a second equivalent of the carbonyl compound. |
| Product Hydrolysis | Minimize the amount of water in the reaction mixture, if feasible. Purify the product promptly after the reaction is complete. | The hydrazone bond can be susceptible to hydrolysis, reversing the reaction. |
| Impure Starting Materials | Purify the aldehyde/ketone and hydrazine starting materials before the reaction. | Impurities in the starting materials can lead to the formation of multiple side products. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is an Oil | Attempt trituration with a non-polar solvent, adjust recrystallization solvent systems, scratch the flask, or use seed crystals. | These techniques can help induce crystallization from an oily state. |
| Co-elution in Column Chromatography | Optimize the solvent system (eluent). If using silica gel, try a different stationary phase like alumina, or consider reverse-phase chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the chromatography of basic compounds like hydrazones. | Different compounds have different affinities for the stationary and mobile phases. Modifying these can achieve better separation. |
| Low Yield After Recrystallization | Choose a solvent in which the product is highly soluble when hot but sparingly soluble at room temperature. Use a minimal amount of hot solvent to dissolve the product. | This ensures maximum recovery of the purified product upon cooling. |
| Product Streaking on TLC Plate | If the product is streaking, it may be too polar for the eluent or interacting strongly with the silica gel. For basic hydrazones, adding a small percentage of a base (e.g., 1% triethylamine) to the eluent can improve the spot shape. | Modifying the mobile phase can reduce unwanted interactions with the stationary phase, leading to better-defined spots. |
Quantitative Data Summary
Table 1: Effect of pH on Hydrazone Ligation
| pH Range | Effect on Reaction | Reference |
| < 3 | Reaction is slow or inhibited due to protonation of the hydrazine nucleophile. | |
| 4 - 6 | Optimal range for acid catalysis, leading to the fastest reaction rates. | |
| > 6 | The reaction rate decreases as the acid-catalyzed dehydration of the intermediate becomes less efficient. |
Table 2: Common Catalysts and their Impact on Reaction Rate
| Catalyst | Typical Concentration | Observed Effect | Reference |
| Aniline | 10 - 100 mM | Can increase reaction rates by up to 400-fold, especially at neutral pH. | |
| m-Phenylenediamine (mPDA) | 40 - 750 mM | Reported to be up to 15 times more efficient than aniline, partly due to its higher aqueous solubility allowing for higher concentrations. | |
| Arginine | 50 - 200 mM | Acts as an efficient nucleophilic catalyst at neutral pH and also helps to prevent protein aggregation during ligation. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation
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Dissolution: Dissolve the aldehyde or ketone starting material in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
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Hydrazine Addition: Add an equimolar amount or a slight excess of the hydrazine derivative to the solution.
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pH Adjustment & Catalysis: If not using a pre-buffered solution, add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to achieve a mildly acidic pH. Alternatively, for reactions at neutral pH, a catalyst like aniline can be added.
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Reaction: Stir the mixture at room temperature or a slightly elevated temperature.
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Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
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Work-up: Once the reaction is complete, the work-up procedure will vary depending on the product's properties. Common methods include:
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Precipitation: Add water to the reaction mixture to precipitate the solid hydrazone product, which can then be collected by filtration.
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Solvent Removal: Remove the solvent under reduced pressure.
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Extraction: If the product is soluble in an organic solvent, perform a liquid-liquid extraction.
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-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
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Dissolution: Place the crude, dry hydrazone in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
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Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 3: Monitoring Reaction Progress by TLC
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Plate Preparation: On a TLC plate, draw a baseline with a pencil and mark spots for the starting materials (aldehyde/ketone and hydrazine) and the reaction mixture.
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Spotting: Using separate capillaries, apply a small spot of each starting material solution and the reaction mixture onto the designated marks on the baseline.
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Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.
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Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under UV light if the compounds are UV-active. Alternatively, use a chemical stain (e.g., potassium permanganate).
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Analysis: The disappearance of the starting material spots and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The product's Rf value should be different from that of the starting materials.
Visualizations
References
Technical Support Center: BCN-PEG4-Hydrazide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BCN-PEG4-hydrazide reactions for improved yield and conjugate stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound is a heterobifunctional linker with two reactive ends. The bicyclononyne (BCN) group reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The hydrazide group reacts with aldehydes and ketones to form a hydrazone bond. This dual reactivity allows for the sequential or one-pot conjugation of two different molecules.
Q2: My reaction yield is low. What are the common causes for the hydrazone formation step?
A2: Low yields in hydrazone formation are often attributed to several factors:
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Suboptimal pH: The reaction is highly pH-dependent.
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Slow Reaction Kinetics: The reaction can be slow at neutral pH without a catalyst.
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Reactant Stability: Aldehyde-containing molecules may be prone to oxidation.
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Steric Hindrance: Bulky molecules near the aldehyde/ketone or hydrazide can impede the reaction.
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BCN Group Instability: The BCN group can be unstable under certain conditions, such as in the presence of strong reducing agents like TCEP or thiols like glutathione.
Q3: What is the optimal pH for hydrazone formation?
A3: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0. At lower pH (below 4), the hydrazide can become protonated, reducing its nucleophilicity. At neutral or higher pH, the dehydration step of the reaction is slow.
Q4: Can I perform the reaction at neutral pH?
A4: Yes, the reaction can be performed at neutral pH (7.0-7.4), which is often necessary for biological applications. However, the reaction rate is significantly slower. To improve the yield at neutral pH, the use of a nucleophilic catalyst, such as aniline or its derivatives, is highly recommended.
Q5: How does an aniline catalyst work, and what concentration should I use?
A5: Aniline accelerates hydrazone formation at neutral pH by forming a more reactive Schiff base intermediate with the aldehyde or ketone. This intermediate then readily reacts with the hydrazide. A final concentration of 10-100 mM aniline is typically used to achieve a significant rate enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH | Adjust the reaction buffer to a pH between 4.5 and 6.0. If the reaction must be at neutral pH, add an aniline catalyst. |
| Slow Reaction Kinetics | If performing the reaction at neutral pH, add 10-100 mM aniline. Alternatively, increase the reaction time or temperature (if the biomolecules are stable). | |
| Degraded Reactants | Use fresh, high-quality this compound and aldehyde/ketone-containing molecules. If possible, verify the integrity of the reactants before use. | |
| Suboptimal Molar Ratio | Use a slight excess (1.5 to 5-fold) of the this compound relative to the aldehyde/ketone-containing molecule to drive the reaction to completion. | |
| Presence of Side Products | BCN Group Degradation | Avoid strong reducing agents (e.g., TCEP) and high concentrations of thiols. If their use is unavoidable, perform the SPAAC reaction first, followed by the hydrazone ligation. |
| Oxidation of Aldehyde | Prepare aldehyde-containing solutions fresh and store them under an inert atmosphere (e.g., argon or nitrogen) if they are sensitive to oxidation. | |
| Product Instability | Hydrolysis of Hydrazone Bond | The hydrazone bond is reversible and susceptible to hydrolysis, especially at acidic pH. If long-term stability is required, consider reducing the hydrazone bond to a more stable hydrazide linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). Note that this will also reduce any unreacted aldehydes. |
| Difficulty in Purification | Excess Unreacted Linker | Use a purification method with sufficient resolution to separate the conjugate from the excess linker, such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC). |
| Protein Aggregation | The PEG linker is designed to improve solubility. However, if aggregation occurs, consider adding a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffers or performing the reaction at a lower protein concentration. |
Quantitative Data on Reaction Optimization
Table 1: Effect of pH on Hydrazone Formation Yield
| pH | Relative Yield (%) | Notes |
| 4.0 | 85 | Potential for hydrazide protonation, slightly reducing yield. |
| 5.0 | 100 | Optimal pH for uncatalyzed reaction. |
| 6.0 | 90 | Slower dehydration step begins to reduce yield. |
| 7.0 | 40 | Significantly slower reaction rate at neutral pH. |
| 8.0 | 20 | Very slow reaction, not recommended without a catalyst. |
| Data are illustrative and based on typical trends for hydrazone formation. Actual yields may vary depending on the specific reactants and conditions. |
Table 2: Effect of Aniline Catalyst on Hydrazone Formation at Neutral pH (7.4)
| Aniline Concentration (mM) | Reaction Time (hours) | Relative Yield (%) |
| 0 | 24 | 35 |
| 10 | 4 | 85 |
| 50 | 2 | 95 |
| 100 | 1 | >95 |
| Data are illustrative and demonstrate the significant rate enhancement provided by aniline. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation
This protocol describes the conjugation of this compound to an aldehyde-containing protein.
Materials:
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Aldehyde-containing protein in a suitable buffer (e.g., MES, HEPES, or PBS). Avoid amine-containing buffers like Tris.
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This compound
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Anhydrous DMSO
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 (for uncatalyzed reaction) or 0.1 M Phosphate Buffer, pH 7.4 (for catalyzed reaction).
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(Optional) Aniline stock solution (1 M in DMSO).
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Desalting columns or size-exclusion chromatography system for purification.
Procedure:
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Prepare Reactant Solutions:
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Dissolve the aldehyde-containing protein in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Reaction Setup:
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Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution.
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For catalyzed reaction at pH 7.4: Add the aniline stock solution to a final concentration of 50-100 mM.
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Incubation:
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Incubate the reaction mixture at room temperature for 2-4 hours (for catalyzed reaction) or 12-24 hours (for uncatalyzed reaction) with gentle mixing.
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Purification:
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Remove the excess, unreacted this compound and aniline (if used) using a desalting column or size-exclusion chromatography.
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-
Analysis:
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Confirm the conjugation and assess the yield using SDS-PAGE (expect a band shift corresponding to the mass of the linker) and/or mass spectrometry.
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Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This method is suitable for purifying smaller bioconjugates or for analytical assessment of the reaction.
Materials:
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RP-HPLC system with a C4 or C18 column.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: If necessary, quench the reaction by adding an equal volume of Mobile Phase A.
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Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
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Injection and Gradient:
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Inject the reaction mixture onto the column.
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Apply a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
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Monitor the elution profile using a UV detector at 220 nm and 280 nm.
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Fraction Collection: Collect the fractions corresponding to the conjugated product.
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Analysis and Desalting: Analyze the collected fractions for purity (e.g., by mass spectrometry) and perform buffer exchange or lyophilization to remove the HPLC solvents.
Visualizations
Caption: General reaction pathway for hydrazone bond formation.
Caption: Troubleshooting workflow for low reaction yield.
BCN-PEG4-hydrazide storage and handling best practices
Welcome to the technical support center for BCN-PEG4-hydrazide. This resource is designed to provide researchers, scientists, and drug development professionals with best practices for storage and handling, alongside troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. While it is stable for several weeks at ambient temperature during shipping, long-term storage is critical for maintaining its reactivity.[1]
Q2: What is the recommended procedure for preparing a stock solution?
To ensure accurate and reproducible results, proper preparation of a stock solution is essential. It is recommended to allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the desired concentration in an anhydrous solvent such as DMSO or DMF. This is often easier than handling the viscous oil form directly.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
While this compound is generally shipped as a non-hazardous chemical, standard laboratory safety practices are essential.[2] The following PPE is recommended:
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Eye Protection: Safety glasses with side shields or goggles.
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Hand Protection: Nitrile or other compatible chemical-resistant gloves.
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Body Protection: A laboratory coat to protect clothing and skin.
Q4: What are the main applications of this compound?
This compound is a heterobifunctional linker primarily used in bioconjugation.[3][4] Its two reactive groups, a bicyclononyne (BCN) moiety and a hydrazide, allow for a two-step ligation process. The BCN group is used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," reacting with azide-containing molecules.[5] The hydrazide group reacts with aldehydes and ketones to form hydrazones. The hydrophilic PEG4 spacer helps to reduce aggregation, minimize steric hindrance, and enhance solubility. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Storage and Handling Data
| Condition | Temperature | Duration | Notes |
| Shipping | Ambient | Weeks | Stable for the duration of typical shipping times. |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Keep dry and protected from light. |
| Long-Term Storage | -20°C | Months to Years | Keep dry and protected from light for optimal stability. |
| -80°C | Months | An alternative for long-term storage. | |
| Stock Solution Storage | -20°C | 1 Month | In a suitable solvent, protected from light. |
| -80°C | 6 Months | For longer-term storage of stock solutions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | Reagent Instability: The BCN group can be sensitive to acidic conditions (pH < 7) and may degrade over time. | - Ensure reagents are fresh and have been stored correctly.- Avoid prolonged exposure to acidic buffers. |
| Suboptimal Reaction Buffer: The pH and composition of the buffer can impact reaction rates. | - Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5).- Optimize the pH within the 7.0-8.5 range. | |
| Incorrect Molar Ratio: An inappropriate ratio of this compound to the target molecule can limit the reaction. | - For initial experiments, use a 1.5 to 3-fold molar excess of the less critical component. | |
| Formation of Side Products or Aggregates | High Concentration of Reagents: High concentrations can lead to aggregation, particularly with hydrophobic molecules. | - The PEG4 linker enhances hydrophilicity, which helps reduce aggregation.- If aggregation is observed, try reducing the concentration of one or both reactants. |
| Reactivity with Other Functional Groups: BCN can react with thiols (e.g., in cysteines) under certain conditions. | - If your molecule contains free thiols, consider a blocking step prior to the conjugation reaction. | |
| Difficulty in Purifying the Final Conjugate | Excess Unreacted Reagents: A large excess of one reagent can be challenging to remove post-reaction. | - Optimize the molar ratio of the reactants to minimize the amount of excess reagent. |
Experimental Protocols
General Protocol for Two-Step Bioconjugation
This protocol outlines a general workflow for the two-step conjugation of this compound to a target protein, first through hydrazone ligation to an aldehyde-modified protein, followed by a SPAAC reaction with an azide-containing molecule.
Step 1: Hydrazone Ligation
-
Prepare the Aldehyde-Modified Protein: Generate aldehyde groups on the target protein using a suitable method (e.g., periodate oxidation of glycans).
-
Dissolve this compound: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Conjugation Reaction:
-
Dissolve the aldehyde-modified protein in a reaction buffer (e.g., PBS, pH 7.2-7.4).
-
Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the hydrazide linker is commonly used.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Purification: Remove excess this compound using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Prepare the Azide-Containing Molecule: Dissolve the azide-containing molecule of interest in a compatible solvent.
-
SPAAC Reaction:
-
To the purified BCN-functionalized protein from Step 1, add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide reagent is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Final Purification: Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities.
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
References
Technical Support Center: Post-Conjugation Purification of BCN-PEG4-hydrazide Constructs
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the effective removal of excess BCN-PEG4-hydrazide following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying biomolecules after conjugation with this compound?
A1: The main challenge is the efficient removal of the small, unreacted this compound linker (Molecular Weight: 455.55 g/mol ) from the much larger biomolecule-PEG conjugate.[1][2][3] The significant difference in size between the desired conjugate and the free linker is the key physical property leveraged for successful separation.[1]
Q2: Which purification methods are most effective for removing unconjugated this compound?
A2: Size-based separation techniques are the most effective and widely used methods.[1] The three primary techniques are:
-
Size Exclusion Chromatography (SEC): A rapid and effective method for separating molecules based on their size.
-
Dialysis/Ultrafiltration: This technique separates molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).
-
Tangential Flow Filtration (TFF): A rapid and efficient method for separation and purification of biomolecules, suitable for a wide range of volumes.
The choice of method depends on factors such as the sample volume, desired purity, processing time, and available equipment.
Q3: How can I confirm that the excess this compound has been successfully removed?
A3: The purity of the conjugate can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) or Size Exclusion (SEC-HPLC), is a common method to detect and quantify the presence of the small, unreacted linker.
Purification Method Comparison
The following table summarizes key quantitative parameters for the recommended purification methods to aid in selecting the most appropriate technique for your experimental needs.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume as molecules pass through a porous resin. | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Pressure-driven separation of molecules across a membrane, with the feed stream flowing parallel to the membrane surface. |
| Recommended MWCO | N/A (Resin is selected based on fractionation range, e.g., for desalting). | 1-3 kDa is recommended to ensure efficient removal of the ~456 Da linker while retaining the larger conjugate. | 3-10 kDa, depending on the size of the conjugated biomolecule. |
| Processing Time | Fast (minutes to a few hours). | Slow (several hours to overnight, requires multiple buffer changes). | Fast and scalable for both small and large volumes. |
| Sample Volume | Typically small to medium (µL to mL scale). | Suitable for a wide range of volumes, but can be cumbersome for very large volumes. | Highly scalable, from 10 mL to thousands of liters. |
| Key Advantage | High resolution and speed. | Simple setup and low cost. | Rapid processing, high recovery, and ability to concentrate the sample simultaneously. |
| Potential Issue | Sample dilution. | Potential for sample loss due to non-specific binding to the membrane; sample dilution. | Requires specialized equipment; potential for membrane fouling. |
Experimental Workflow
The general process for conjugation and subsequent purification is outlined in the diagram below. The workflow highlights the critical purification step to isolate the final, purified conjugate.
Detailed Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC) / Desalting Column
This method is ideal for rapid buffer exchange and removal of small molecules from larger biomolecules.
Materials:
-
Desalting column with an appropriate exclusion limit (e.g., G-25 resin).
-
Equilibration/running buffer (e.g., PBS, pH 7.4).
-
Fraction collection tubes.
Methodology:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the running buffer to ensure the resin is fully settled and the buffer environment is stable.
-
Sample Loading: Apply the crude conjugation reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column bed volume.
-
Elution: Begin eluting the sample with the running buffer. The larger conjugate will be excluded from the pores of the resin and will elute first in the void volume.
-
Fraction Collection: Collect fractions as the sample begins to elute. The smaller this compound molecules will enter the pores of the resin, resulting in a longer retention time and later elution.
-
Purity Analysis: Analyze the collected fractions (e.g., using UV-Vis spectroscopy at 280 nm for protein-containing fractions) to identify those containing the purified conjugate, now separated from the excess linker.
Protocol 2: Purification using Dialysis
This protocol is suitable for removing small molecule impurities when processing time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with a 1-3 kDa Molecular Weight Cutoff (MWCO).
-
Dialysis buffer (e.g., PBS), at least 100-fold the volume of the sample.
-
Magnetic stirrer and stir bar.
-
Appropriate container for the dialysis buffer.
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with DI water.
-
Sample Loading: Load the crude conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely seal the unit.
-
Dialysis: Immerse the sealed dialysis unit in the container with the dialysis buffer. Place the container on a magnetic stirrer and add a stir bar to ensure continuous mixing.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C, or overnight for optimal results. For efficient removal of the excess linker, perform at least two to three buffer changes.
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis unit from the buffer and recover the purified conjugate solution.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
TFF is a highly efficient method for purifying and concentrating biomolecules, particularly for larger sample volumes.
Materials:
-
TFF system with a pump, reservoir, and TFF cassette/cartridge (3-10 kDa MWCO).
-
Diafiltration buffer (e.g., PBS).
Methodology:
-
System Setup: Assemble the TFF system according to the manufacturer's protocol, ensuring the membrane is properly installed.
-
Equilibration: Equilibrate the system by running diafiltration buffer through it.
-
Sample Loading: Load the crude conjugation mixture into the system's reservoir.
-
Diafiltration: Begin the diafiltration process. The tangential flow will sweep the membrane surface, while pressure forces the smaller this compound and buffer components (permeate) through the membrane. Add fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This process effectively "washes" the unreacted linker out of the sample.
-
Processing Volume: Continue the diafiltration for 5-10 diavolumes (one diavolume is equal to the initial sample volume) to ensure complete removal of the excess linker.
-
Concentration (Optional): Once the diafiltration is complete, the purified conjugate can be concentrated by stopping the addition of new buffer and allowing the permeate to continue being removed.
-
Sample Recovery: Recover the purified, concentrated conjugate from the retentate line.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of the conjugated biomolecule after purification. | Non-specific binding: The conjugate may be binding to the purification matrix (SEC resin) or membrane (Dialysis/TFF). | For SEC, ensure the column is well-equilibrated. Consider using a buffer with a higher ionic strength. For dialysis/TFF, select membranes known for low protein binding. |
| Precipitation: The conjugate may not be soluble in the chosen buffer, leading to precipitation on the column or membrane. | Confirm the solubility of your conjugate in the selected buffer. If necessary, screen alternative buffer formulations. | |
| Membrane MWCO too large: The conjugate may be passing through the pores of the dialysis or TFF membrane. | Verify that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. A 3-5 fold difference is a good starting point. | |
| Excess linker is still present in the final product. | Insufficient separation: The purification process was not extensive enough to remove all the free linker. | For SEC, ensure the column length and flow rate are optimized for resolution. For dialysis, increase the dialysis time and the number of buffer changes. For TFF, increase the number of diavolumes processed. |
| Incorrect MWCO for dialysis/TFF: The membrane pores are too small, retaining the linker along with the conjugate. | Ensure the MWCO is large enough for the this compound (~456 Da) to pass through freely. A 1-3 kDa MWCO is appropriate. | |
| Sample is too dilute after SEC or Dialysis. | Inherent to the method: Both SEC and dialysis can result in an increase in the final sample volume. | The sample can be concentrated post-purification using centrifugal concentrators or TFF. |
| TFF system shows high transmembrane pressure (TMP) or low flux. | Membrane fouling: The conjugate or other components may be blocking the membrane pores. | Optimize operating parameters such as feed flow rate and TMP. Ensure the sample is filtered to remove any particulates before loading. |
References
Glycoprotein Bioconjugation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation to glycoproteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Conjugation Yield
Question: We are observing very low yields for our glycoprotein conjugate. What are the potential causes and how can we improve the efficiency?
Answer:
Low conjugation yield is a frequent challenge in glycoprotein bioconjugation. The underlying causes can be multifaceted, often stemming from the glycoprotein's inherent properties or suboptimal reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Steric Hindrance: The bulky glycan chains can physically block access to the target amino acid residues on the protein surface, preventing the conjugating molecule from reaching its intended site.
-
Solution: Consider using linkers with varying lengths and flexibilities. A longer, more flexible linker may be able to navigate around the glycan shield and access the target residue.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the efficiency of the conjugation reaction.
-
Solution: Optimize the reaction conditions. For amine-reactive chemistries (e.g., NHS esters), ensure the pH is in the range of 7.2-8.5 to favor the deprotonated amine group. For thiol-reactive chemistries (e.g., maleimides), a pH range of 6.5-7.5 is generally optimal to maintain the thiol in its reactive state while minimizing hydrolysis of the maleimide.
-
-
Glycan Interference with Protein Modification: The chemical modification of the protein prior to conjugation can be hindered by the surrounding glycans.
-
Solution: If targeting specific amino acids, ensure they are accessible. Site-directed mutagenesis can be employed to introduce reactive residues at more accessible locations on the protein surface.
-
Issue 2: Heterogeneity of the Final Conjugate
Question: Our final product is highly heterogeneous, with a wide distribution of drug-to-antibody ratio (DAR). How can we achieve a more homogeneous conjugate?
Answer:
Heterogeneity is a major hurdle in developing glycoprotein therapeutics, as it can lead to batch-to-batch variability and affect the product's efficacy and safety profile.
Potential Causes & Troubleshooting Strategies:
-
Multiple Reactive Sites: Traditional bioconjugation methods often target amino acids like lysine or cysteine. Since multiple lysine residues are typically present on a protein's surface, this leads to a mixture of conjugates with varying numbers of molecules attached.
-
Solution: Employ site-specific conjugation techniques. This can involve:
-
Enzymatic Approaches: Enzymes like transglutaminase or sortase A can install bioorthogonal handles at specific locations.
-
Genetic Code Expansion: Incorporating non-canonical amino acids with unique reactivity allows for precise, site-specific conjugation.
-
-
-
Glycan Heterogeneity: Glycoproteins naturally exist as a mixture of different glycoforms, which can contribute to the overall heterogeneity of the conjugate.
-
Solution: While challenging to completely control, producing the glycoprotein in cell lines known to generate more uniform glycosylation patterns can help. Additionally, enzymatic treatment to trim or modify the glycans prior to conjugation can lead to a more homogeneous starting material.
-
Table 1: Comparison of Common Glycoprotein Conjugation Strategies
| Strategy | Target Site | Homogeneity | Key Advantages | Key Disadvantages |
| Lysine Acylation | Amine groups of Lysine residues | Low | Simple, well-established chemistry | Produces heterogeneous mixtures |
| Cysteine Alkylation | Thiol groups of Cysteine residues | Moderate to High | Site-specific if engineered cysteines are used | Requires reduction of disulfide bonds, potential for aggregation |
| Glycan Oxidation | Sialic acids or galactose residues | Moderate | Targets the glycan portion, can be site-selective | Can lead to protein aggregation, potential for cross-reactivity |
| Enzymatic Ligation | Specific peptide tags or amino acids | High | Highly site-specific, mild reaction conditions | Requires specific recognition sequences, enzyme cost and removal |
| Genetic Code Expansion | Incorporated non-canonical amino acids | High | Precise control over conjugation site | Requires cell line engineering, can impact protein expression |
Issue 3: Loss of Protein Function or Stability
Question: After conjugation, our glycoprotein shows reduced biological activity and/or signs of aggregation. What could be causing this and how can we prevent it?
Answer:
Maintaining the structural integrity and biological function of the glycoprotein is paramount. The conjugation process itself can sometimes lead to detrimental changes.
Potential Causes & Troubleshooting Strategies:
-
Modification of Critical Residues: The conjugation reaction may modify amino acids that are essential for the protein's activity, such as those in the active site or binding interface.
-
Solution: Utilize site-specific conjugation methods to direct the modification away from functionally important regions. Structural information (e.g., from X-ray crystallography or homology modeling) can help identify accessible and non-critical sites for conjugation.
-
-
Changes in Protein Conformation: The attachment of a molecule can induce conformational changes that impact the protein's stability and lead to aggregation.
-
Solution: Screen different linkers and conjugation sites. A linker that is too rigid or too bulky may be more likely to disrupt the protein's structure. Characterize the conjugate using biophysical techniques (e.g., circular dichroism, differential scanning calorimetry) to assess its structural integrity.
-
-
Harsh Reaction Conditions: Extreme pH, high temperatures, or the presence of organic co-solvents can denature the glycoprotein.
-
Solution: Optimize the reaction conditions to be as mild as possible. Aim for physiological pH and temperature whenever feasible. Minimize the concentration of organic solvents required to dissolve the payload.
-
Experimental Workflows & Methodologies
Workflow for Site-Specific Glycan-Mediated Conjugation
This workflow illustrates a common strategy for achieving a more homogeneous glycoprotein conjugate by targeting the glycan moieties.
Caption: Workflow for site-specific glycan conjugation.
Detailed Methodology for Glycan Oxidation and Conjugation:
-
Glycan Oxidation:
-
Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Add a solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.
-
Incubate the reaction on ice, protected from light, for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM.
-
Remove excess periodate and byproducts by buffer exchange using a desalting column.
-
-
Conjugation:
-
To the aldehyde-containing glycoprotein, add the aminooxy- or hydrazide-functionalized payload.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Purify the resulting glycoconjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
-
Troubleshooting Logic for Low Conjugation Yield
This decision tree can help diagnose the cause of low conjugation yields.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Quenching Unreacted BCN-PEG4-Hydrazide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on quenching unreacted BCN-PEG4-hydrazide following a bioconjugation reaction. This resource includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stability and purity of your bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted this compound is a critical step to prevent undesirable side reactions that can occur over time. The free hydrazide group is a reactive nucleophile that can potentially react with other molecules in your sample or during storage, leading to heterogeneity and potential loss of biological activity of your conjugate. Quenching, also known as capping, effectively neutralizes the reactive hydrazide, ensuring the stability and homogeneity of the final bioconjugate.
Q2: What are suitable quenching agents for this compound?
A2: Small molecule aldehydes and ketones are effective quenching agents for hydrazide groups, as they react to form stable hydrazones. Commonly considered quenchers include:
-
Acetaldehyde: A reactive aldehyde that can efficiently quench hydrazides. However, it is also known to potentially form stable adducts with proteins, so careful optimization is required.[1][2]
-
Acetone: A ketone that can be used for quenching, although it may be less efficient than aldehydes.[3]
-
Glyoxylic Acid: An alpha-keto acid that can react with hydrazides.
-
Levulinic Acid: A keto acid that can also serve as a quenching agent.
The choice of quenching agent should be guided by the specific biomolecule, reaction conditions, and the desired stability of the resulting hydrazone.
Q3: What are the recommended reaction conditions for quenching?
A3: Quenching reactions are typically performed under mild, aqueous conditions. Key parameters to consider are:
-
pH: The reaction of hydrazides with aldehydes or ketones is most efficient at a slightly acidic to neutral pH (typically pH 5-7).
-
Concentration of Quenching Agent: A molar excess of the quenching agent (e.g., 10- to 100-fold) is generally used to ensure complete reaction with the unreacted hydrazide.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
It is highly recommended to empirically optimize these conditions for each specific bioconjugate.
Q4: How can I confirm that the quenching reaction is complete?
A4: Several analytical techniques can be employed to verify the absence of free hydrazide groups after quenching:
-
Colorimetric Assays: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a sensitive method for the quantification of free hydrazide groups.[4][5] A significant decrease in the signal after quenching indicates a successful reaction.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to analyze the bioconjugate before and after quenching. The quenched product may have a different retention time compared to the unquenched species.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the mass increase corresponding to the addition of the quenching agent to the unreacted hydrazide.
Q5: Will the quenching agent affect the stability of my bioconjugate or the BCN moiety?
A5: The stability of the BCN group is generally good under the mild conditions used for quenching. However, it is known to be sensitive to acidic conditions (pH < 7) and certain reducing agents. The amide linkage within the this compound linker is generally more stable than a carbamate linkage. The newly formed hydrazone bond from the quenching reaction is typically stable, although its stability can be pH-dependent, with increased lability at acidic pH. The potential for side reactions of the quenching agent with the biomolecule itself should be considered and evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Quenching | Insufficient molar excess of the quenching agent. | Increase the molar excess of the quenching agent (e.g., up to 100-fold). |
| Suboptimal pH for the quenching reaction. | Adjust the pH of the reaction buffer to the optimal range for hydrazone formation (typically pH 5-7). | |
| Insufficient reaction time or temperature. | Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C), if the biomolecule is stable. | |
| Precipitation of the Bioconjugate | The quenching agent or the resulting hydrazone is hydrophobic, causing aggregation. | Use a more hydrophilic quenching agent. Perform the reaction at a lower concentration of the bioconjugate. Include a small percentage of a biocompatible organic co-solvent if appropriate. |
| Loss of Biological Activity | The quenching agent is reacting with critical functional groups on the biomolecule. | Choose a more specific quenching agent. Reduce the concentration of the quenching agent and/or the reaction time. |
| The pH of the quenching reaction is detrimental to the biomolecule's structure or function. | Perform the quenching reaction at a pH known to be compatible with the biomolecule's activity. | |
| Difficulty in Removing Excess Quenching Agent | The quenching agent is a small molecule that is difficult to separate from the large bioconjugate. | Use a purification method with a suitable molecular weight cutoff, such as size-exclusion chromatography (SEC) or dialysis, to efficiently remove the excess small molecule quencher. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with Acetaldehyde
This protocol provides a general procedure for quenching unreacted hydrazide groups on a bioconjugate using acetaldehyde. Note: This protocol should be optimized for your specific application.
Materials:
-
Bioconjugate containing unreacted this compound
-
Acetaldehyde solution (e.g., 1 M in a biocompatible buffer)
-
Quenching Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Buffer Exchange: Ensure the bioconjugate is in the appropriate Quenching Buffer (pH 6.0). This can be achieved using a desalting column or dialysis.
-
Addition of Quenching Agent: Add a 50- to 100-fold molar excess of the acetaldehyde solution to the bioconjugate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the excess acetaldehyde and any byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Validation: Confirm the completion of the quenching reaction using the TNBSA assay (Protocol 2) or another suitable analytical method.
Protocol 2: Quantification of Unreacted Hydrazides using the TNBSA Assay
This protocol is adapted from standard procedures for the colorimetric quantification of hydrazide groups.
Materials:
-
Quenched and unquenched bioconjugate samples
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) solution (e.g., 0.5% w/v in water)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
A standard with a known hydrazide concentration (e.g., adipic dihydrazide) for generating a standard curve.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a series of dilutions of the hydrazide standard in the Reaction Buffer.
-
Prepare Samples: Dilute the quenched and unquenched bioconjugate samples to a suitable concentration in the Reaction Buffer.
-
Reaction Setup: In a 96-well plate, add a specific volume of each standard and sample.
-
Add TNBSA: Add a defined volume of the TNBSA solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 335 nm and/or 500 nm) using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of free hydrazide groups in your samples by comparing their absorbance to the standard curve. A significantly lower absorbance in the quenched sample compared to the unquenched sample indicates successful quenching.
Visualizations
References
- 1. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of acetaldehyde with proteins: formation of stable fluorescent adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of BCN and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as prominent choices for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to facilitate the selection of the optimal linker for specific research and therapeutic development applications.
The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts.[1][][3] This has propelled its widespread use in live-cell imaging, proteomics, and the construction of antibody-drug conjugates (ADCs).[3] While both BCN and DBCO react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their suitability for different experimental contexts.[1]
At a Glance: Key Differences
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Performance Deep Dive: A Quantitative Comparison
A critical assessment of BCN and DBCO linkers requires an examination of their reaction kinetics, stability under biologically relevant conditions, and inherent physicochemical properties.
Reaction Kinetics
The rate of the SPAAC reaction is a pivotal factor, especially in applications involving low reactant concentrations or the need for rapid conjugation. Generally, DBCO exhibits faster reaction kinetics compared to BCN, a characteristic attributed to its greater ring strain. However, the specific reaction rates can be influenced by the nature of the azide.
dot
Caption: Generalized SPAAC reaction schemes for BCN and DBCO.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) |
| BCN | Benzyl Azide | ~0.3 |
| DBCO (ADIBO) | Benzyl Azide | ~2.3 |
| BCN | Phenyl Azide | Significantly higher than with aliphatic azides |
| DBCO | Phenyl Azide | Lower than with aliphatic azides |
| BCN | Tertiary Azide | Maintains a more consistent, albeit slower, rate |
| DBCO (ADIBO) | Tertiary Azide | Reactivity drops dramatically |
Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. Reaction rates can vary depending on the specific derivatives, solvent, and temperature.
This data reveals that while DBCO is generally faster, the steric and electronic properties of the azide partner can significantly influence the choice of linker. For sterically hindered azides, BCN may offer more reliable, albeit slower, conjugation.
Stability
The stability of the linker is crucial for the integrity of the bioconjugate, particularly in the reducing environment of the cytoplasm, which is rich in thiols like glutathione (GSH).
Table 2: Stability of BCN and DBCO in the Presence of Biological Thiols
| Linker | Condition | Half-life | Reference |
| BCN | Glutathione (GSH) | ~6 hours | |
| DBCO | Glutathione (GSH) | ~71 minutes |
Studies have shown that BCN is significantly more stable than DBCO in the presence of GSH. However, in some intracellular contexts, DBCO might exhibit greater stability. Furthermore, DBCO has shown instability to TCEP, a common reducing agent, over a 24-hour period, suggesting BCN as a more suitable choice under such reducing conditions. In certain cellular environments, BCN has been observed to have lower stability, with significant degradation observed in RAW264.7 cells after 24 hours.
Physicochemical Properties
The physical and chemical characteristics of the linker can affect the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
-
Hydrophilicity: BCN is generally smaller and less lipophilic than the bulkier, aromatic DBCO. This lower lipophilicity can be advantageous for the overall solubility and pharmacokinetic properties of the final conjugate. The inclusion of a PEG spacer in linkers like BCN-PEG4-alkyne can further enhance solubility in aqueous buffers.
-
Size: The smaller size of BCN can be beneficial in reducing potential steric hindrance during conjugation.
Experimental Protocols
Below are generalized protocols for the bioconjugation of a protein with an azide-modified molecule using either a BCN or DBCO linker activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
dot
Caption: A generalized workflow for protein bioconjugation using SPAAC.
Protocol 1: Protein Labeling with BCN-PEG4-NHS Ester
-
Reagent Preparation:
-
Immediately before use, dissolve the BCN-PEG4-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved BCN-PEG4-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Purification of BCN-labeled Protein:
-
Remove the excess, unreacted BCN-PEG4-NHS ester by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
SPAAC Reaction with Azide-modified Molecule:
-
Add the azide-modified molecule to the purified BCN-labeled protein. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove any unreacted components.
-
Protocol 2: Protein Labeling with DBCO-NHS Ester
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMF or DMSO.
-
Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer such as PBS, pH 7.4. Avoid buffers containing sodium azide.
-
-
Conjugation Reaction:
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO or DMF content should be around 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
(Optional) Quench the reaction by adding Tris buffer to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.
-
-
Purification of DBCO-labeled Protein:
-
Remove unreacted DBCO-NHS ester using a desalting column or dialysis.
-
-
SPAAC Reaction with Azide-modified Molecule:
-
Mix the DBCO-functionalized protein with a 2- to 4-fold molar excess of the azide-modified molecule.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification and Validation:
-
Purify the final conjugate using a suitable chromatography method.
-
Validate the conjugate using SDS-PAGE, where the conjugate should show a higher molecular weight band than the unlabeled antibody.
-
Conclusion: Making the Right Choice
The decision between BCN and DBCO linkers is not a one-size-fits-all scenario but rather a nuanced choice that hinges on the specific demands of the experiment.
Choose DBCO when:
-
Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.
Choose BCN when:
-
Enhanced stability is required: In environments with high concentrations of reducing agents like GSH, BCN's superior stability makes it a more robust option.
-
Lower hydrophobicity and smaller size are critical: For conjugates where solubility and minimal perturbation of the native biomolecule are paramount, BCN is a preferable alternative.
By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their bioconjugation endeavors.
References
A Comparative Guide to Hydrazone and Oxime Ligation for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, hydrazone and oxime ligations stand out for their reliability and chemoselectivity in labeling proteins with probes, drugs, and other functionalities. This guide provides an objective comparison of these two powerful ligation strategies, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal method for their specific application.
At a Glance: Hydrazone vs. Oxime Ligation
| Feature | Hydrazone Ligation | Oxime Ligation |
| Reactants | Hydrazine/Hydrazide + Aldehyde/Ketone | Aminooxy + Aldehyde/Ketone |
| Reaction Rate (uncatalyzed) | Generally faster | Generally slower |
| Reaction Rate (catalyzed) | Can be accelerated | Significantly accelerated with catalysts (e.g., aniline) |
| Stability of Linkage | Less stable, prone to hydrolysis, especially at acidic pH | More stable, significantly more resistant to hydrolysis |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | > 10⁸ M⁻¹ |
| Reversibility | Reversible, useful for controlled release | Largely irreversible under physiological conditions |
| Optimal pH | 5.0 - 6.0 | 4.0 - 5.0 (uncatalyzed), can be performed at neutral pH with a catalyst |
Quantitative Comparison of Ligation Performance
The choice between hydrazone and oxime ligation often involves a trade-off between reaction speed and the stability of the final conjugate. The following table summarizes key quantitative performance metrics for these reactions.
| Parameter | Hydrazone Ligation | Oxime Ligation | Reference |
| Second-Order Rate Constant (k₁) | 3.0 ± 0.3 M⁻¹s⁻¹ (at pH 4.5, uncatalyzed) | 8.2 ± 1.0 M⁻¹s⁻¹ (at pH 7.0, with 100 mM aniline) | [1][2] |
| Catalyzed Rate Constants | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis) | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis) | [1][3][4] |
| Equilibrium Constant (Keq) | 10⁴ - 10⁶ M⁻¹ | > 10⁸ M⁻¹ | |
| Hydrolysis Rate | Rate constant for hydrolysis is ~1000-fold higher than for oximes. | Significantly more stable to hydrolysis. |
Reaction Mechanisms
The fundamental chemistry of both ligations involves the reaction of a nucleophile with a carbonyl group to form a C=N double bond.
Hydrazone Ligation Mechanism
Oxime Ligation Mechanism
Experimental Protocols
Below are generalized protocols for performing hydrazone and oxime ligations on proteins. Optimization of reactant concentrations, reaction times, and pH may be necessary for specific proteins and labels.
General Experimental Workflow
Protocol 1: Hydrazone Ligation of a Protein
This protocol describes the reaction between a protein containing a 6-hydrazinopyridyl (HYNIC) group and a benzaldehyde-functionalized label.
Materials:
-
HYNIC-functionalized protein
-
Benzaldehyde-functionalized label
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5 or 0.3 M Sodium Phosphate, pH 7.0
-
Aniline (optional catalyst)
-
Quenching reagent (e.g., excess acetone)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Reactant Stock Solutions:
-
Dissolve the HYNIC-functionalized protein in the chosen reaction buffer to a final concentration of 2 mM.
-
Dissolve the benzaldehyde-functionalized label in the same buffer to a final concentration of 2 mM.
-
If using a catalyst, prepare a 200 mM stock solution of aniline in the reaction buffer.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the HYNIC-protein and benzaldehyde-label stock solutions to achieve the desired final concentrations (e.g., 100 µM each).
-
If using aniline as a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature.
-
-
Monitoring the Reaction:
-
Follow the progress of the reaction by analytical RP-HPLC, monitoring the disappearance of starting materials and the appearance of the product peak. Alternatively, UV-Vis spectroscopy can be used if the product has a unique absorbance wavelength (e.g., 350 nm for the hydrazone product).
-
-
Purification:
-
Once the reaction is complete (typically within a few hours to a day, or minutes with catalysis), purify the protein conjugate using RP-HPLC or another suitable chromatography method to remove unreacted label and catalyst.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS).
-
Note on Stability: The stability of the free hydrazinopyridine is limited, and it is prone to oxidation. It is best stored as a salt at low temperatures and protected from light. The rapid ligation rates in the presence of a catalyst can help minimize side reactions. Hydrazone products should be stored at concentrations above 50 µM to minimize dissociation.
Protocol 2: Oxime Ligation of a Protein
This protocol outlines the reaction between an aminooxy-functionalized protein and an aldehyde- or ketone-functionalized label.
Materials:
-
Aminooxy-functionalized protein
-
Aldehyde- or ketone-functionalized label
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.0-5.0 (for uncatalyzed reactions) or 0.3 M Sodium Phosphate, pH 7.0 (for catalyzed reactions)
-
Aniline or p-phenylenediamine (pPDA) catalyst
-
Quenching reagent (e.g., excess acetone)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Reactant Stock Solutions:
-
Dissolve the aminooxy-functionalized protein in the appropriate reaction buffer.
-
Dissolve the carbonyl-functionalized label in the same buffer.
-
Prepare a stock solution of the catalyst (e.g., 100 mM aniline or pPDA) in the reaction buffer if performing a catalyzed ligation.
-
-
Ligation Reaction:
-
Combine the aminooxy-protein and the carbonyl-label in a reaction vessel to the desired final concentrations (e.g., 10-100 µM).
-
For catalyzed reactions at neutral pH, add the catalyst to the mixture (e.g., 10 mM final concentration).
-
Incubate the reaction at room temperature. Uncatalyzed reactions at acidic pH may require several hours, while catalyzed reactions can be significantly faster.
-
-
Monitoring the Reaction:
-
Monitor the formation of the oxime conjugate using analytical RP-HPLC and mass spectrometry.
-
-
Purification:
-
Upon completion, purify the protein conjugate from unreacted starting materials and catalyst using a suitable chromatography method like RP-HPLC.
-
-
Characterization:
-
Verify the mass and purity of the final product using mass spectrometry.
-
Concluding Remarks
Both hydrazone and oxime ligations are invaluable tools for protein labeling. The choice between them depends on the specific requirements of the application.
-
Hydrazone ligation is often faster in the absence of a catalyst and its reversibility under acidic conditions can be exploited for applications such as controlled drug release from antibody-drug conjugates in the acidic environment of endosomes.
-
Oxime ligation , on the other hand, forms a significantly more stable bond, making it the preferred choice for applications requiring long-term stability of the conjugate in vivo or in vitro. The development of efficient catalysts has also made oxime ligation a rapid and attractive option for labeling at physiological pH.
By understanding the quantitative differences in their kinetics and stability, and by following robust experimental protocols, researchers can effectively leverage these powerful bioconjugation techniques to advance their scientific and therapeutic goals.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Stability Showdown: Hydrazone vs. Oxime Bonds in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Its stability in systemic circulation and subsequent cleavage at the tumor site are paramount to achieving a wide therapeutic window. This guide provides an in-depth comparison of two commonly employed linker chemistries: hydrazone and oxime bonds, supported by experimental data, detailed protocols, and visual representations to aid in the rational design of next-generation ADCs.
At a Glance: Key Stability Differences
Hydrazone and oxime linkers are both formed by the condensation of a carbonyl group with a hydrazine or an alkoxyamine, respectively. However, their hydrolytic stability profiles differ significantly, which has profound implications for their application in ADCs.
Hydrazone linkers are designed to be acid-sensitive, remaining relatively stable at the physiological pH of blood (~7.4) but undergoing hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within tumor cells. This pH-dependent cleavage was utilized in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg™)[]. However, concerns regarding their insufficient stability in circulation, leading to premature drug release and off-target toxicity, have been a significant challenge[].
Oxime linkers , in contrast, exhibit substantially greater stability across a wide pH range.[2][3][4] This enhanced stability minimizes premature payload release in the bloodstream, potentially leading to a better safety profile and a wider therapeutic index.
Quantitative Stability Comparison
The following tables summarize the hydrolytic stability of hydrazone and oxime linkers based on available experimental data. It is important to note that direct head-to-head comparisons of different ADCs can be challenging due to variations in experimental conditions, including the specific antibody, payload, and conjugation strategy.
| Linker Type | Compound Type | pH/pD | Half-life (t½) | Reference |
| Hydrazone | Model Compound (Methylhydrazone) | 7.0 | 4 hours | |
| Hydrazone | Model Compound (Methylhydrazone) | 5.0 | 2 minutes | |
| Hydrazone | ADC | 7.2 | 183 hours | |
| Hydrazone | ADC | 5.0 | 4.4 hours | |
| Oxime | Model Compound | 7.0 | 25 days | |
| Oxime | Model Compound | 5.0 | > 1 month (extrapolated) |
pD is a measure of acidity in deuterium oxide (D₂O) and is analogous to pH in water.
| Linker Type | Compound Type | pH/pD | Relative Hydrolysis Rate Constant (k_rel) | Reference |
| Methylhydrazone | Model Compound | 7.0 | ~600 | |
| Acetylhydrazone | Model Compound | 7.0 | ~300 | |
| Semicarbazone | Model Compound | 7.0 | ~160 | |
| Oxime | Model Compound | 7.0 | 1 |
Relative rate constants are normalized to the hydrolysis rate of the oxime linker.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of successful ADCs. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species and quantify the rate of payload deconjugation.
Methodology:
-
Preparation of Plasma: Thaw frozen plasma (e.g., human, mouse, rat) from at least three different donors at 37°C. Pool and centrifuge the plasma to remove any precipitates.
-
ADC Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. As a control, incubate the ADC in phosphate-buffered saline (PBS) at the same concentration.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing and Analysis: At each time point, process the plasma samples to separate the ADC from plasma proteins and quantify the intact ADC and/or the released payload. This can be achieved using the following techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a sandwich ELISA to quantify the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Employ affinity capture to isolate the ADC from the plasma, followed by LC-MS analysis to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time signifies linker cleavage. Additionally, the plasma supernatant can be analyzed by LC-MS/MS to quantify the concentration of the released free payload.
-
pH-Dependent Hydrolysis Assay
Objective: To evaluate the hydrolytic stability of the ADC linker at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.0, and 5.0). Phosphate-buffered saline (PBS) is suitable for pH 7.4, while citrate or acetate buffers are commonly used for acidic pH.
-
ADC Incubation: Dilute the ADC into each buffer to a final concentration of 1 mg/mL.
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points. The frequency of sampling should be adjusted based on the expected stability of the linker at each pH.
-
Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of intact ADC remaining and the amount of released payload.
-
Data Analysis: Plot the percentage of intact ADC versus time for each pH condition. Calculate the half-life (t½) of the linker at each pH by fitting the data to a first-order decay model.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of an ADC and a typical experimental workflow for stability comparison.
Conclusion
The choice between a hydrazone and an oxime linker for an ADC has significant consequences for its stability, safety, and efficacy. While hydrazone linkers offer the advantage of pH-dependent drug release, their inherent instability in plasma has been a historical drawback. In contrast, oxime linkers provide substantially greater stability, which is a desirable characteristic for minimizing off-target toxicity and ensuring that the cytotoxic payload is delivered to the tumor. The experimental data clearly demonstrates the superior stability of oximes. Researchers and drug developers should carefully consider these stability profiles in conjunction with the specific biological context of the target and the properties of the payload to select the optimal linker chemistry for their ADC candidates.
References
BCN Linkers: A Comparative Guide for Advanced Bioconjugation
In the landscape of bioorthogonal chemistry, the choice of a linker is a critical determinant of experimental success, particularly in the development of targeted therapeutics and advanced cellular imaging. Among the array of tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a versatile and robust option. This guide provides a comprehensive, data-driven comparison of BCN linkers against other prevalent cyclooctynes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
Performance Deep Dive: BCN vs. Other Cyclooctynes
The efficacy of a cyclooctyne linker in strain-promoted alkyne-azide cycloaddition (SPAAC) is primarily dictated by a balance between reaction kinetics, stability in physiological environments, and its intrinsic physicochemical properties.
Reaction Kinetics
The rate at which a cyclooctyne reacts with an azide is a crucial parameter, especially in dynamic biological systems or when working with low concentrations of reactants. Generally, the reactivity of cyclooctynes is correlated with their ring strain.
Key Findings:
-
DBCO (Dibenzocyclooctyne) and its analogs, such as ADIBO (Azadibenzocyclooctyne) , typically exhibit the fastest reaction kinetics with primary and secondary azides due to their high ring strain.[1][2]
-
BCN displays more moderate reaction rates with these azides but shows a notable advantage when reacting with sterically hindered tertiary azides, where the reactivity of DBCO analogs drops significantly.[2]
-
Interestingly, BCN can react faster than DBCO with certain aromatic azides, highlighting that the electronic properties of the azide are a key consideration.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |
| Primary Azide (2-azidoethanol) | 0.024 | [2] | |
| Secondary Azide (2-azidopropanol) | 0.018 | ||
| Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | ||
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| ADIBO (DBCO analog) | Primary Azide (2-azidoethanol) | 0.90 | |
| Secondary Azide (2-azidopropanol) | 0.25 | ||
| Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | ||
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
Stability in Physiological Environments
The utility of a linker in biological applications is heavily dependent on its stability in the complex intracellular milieu, which is a reducing environment rich in thiols like glutathione (GSH).
Key Findings:
-
BCN demonstrates significantly greater stability in the presence of glutathione (GSH) compared to DBCO, making it a more suitable choice for long-term cellular studies.
-
While BCN is more stable in the presence of thiols, some studies have shown it to be more susceptible to degradation in certain cell lysates compared to DBCO.
-
DBCO has shown instability in the presence of the reducing agent TCEP, making BCN a better option when reducing conditions are necessary.
| Cyclooctyne | Condition | Half-life / Degradation | Reference(s) |
| BCN | Glutathione (GSH) | ~6 hours | |
| RAW264.7 cell lysate | ~79% degradation after 24h | ||
| DBCO | Glutathione (GSH) | ~71 minutes | |
| RAW264.7 cell lysate | ~36% degradation after 24h |
Physicochemical Properties
The size and hydrophilicity of a linker can influence the properties of the resulting bioconjugate, such as its solubility, potential for aggregation, and steric hindrance.
Key Findings:
-
BCN is smaller and generally considered more hydrophilic (less lipophilic) than the bulky, aromatic DBCO. This can be advantageous in minimizing perturbations to the structure and function of biomolecules.
-
The inclusion of polyethylene glycol (PEG) spacers in linker design can further enhance hydrophilicity and reduce steric hindrance for all cyclooctyne types.
| Property | BCN | DBCO/ADIBO | DIBO |
| Size | Smaller | Larger | Larger |
| Hydrophilicity | More Hydrophilic | Less Hydrophilic | Less Hydrophilic |
Visualizing Key Concepts and Workflows
To further elucidate the practical application and underlying principles of BCN linkers and SPAAC chemistry, the following diagrams are provided.
Experimental Protocols
Detailed and validated protocols are essential for reproducible research. Below are methodologies for key comparative experiments.
Protocol 1: Determination of Second-Order Rate Constants by NMR Spectroscopy
This protocol outlines the steps to quantify the reaction rate of a cyclooctyne with an azide.
Materials:
-
Cyclooctyne of interest (e.g., BCN, DBCO)
-
Azide reactant (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for quantitative NMR (qNMR), e.g., 1,3,5-trimethoxybenzene
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the cyclooctyne (e.g., 10 mM) and the internal standard in the deuterated solvent.
-
Initiate Reaction: Add a known concentration of the azide reactant (typically in 1.5-5 fold molar excess to ensure pseudo-first-order kinetics) to the NMR tube.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals.
-
Data Analysis:
-
Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak relative to the internal standard's peak.
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).
-
Protocol 2: Assessment of Cyclooctyne Stability in the Presence of Glutathione (GSH)
This protocol describes a method to compare the stability of different cyclooctynes in a reducing environment mimicking the cytoplasm.
Materials:
-
Cyclooctyne of interest
-
Reduced glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: Prepare a solution of the cyclooctyne (e.g., 1 mM) in PBS. Prepare a stock solution of GSH in PBS.
-
Incubation: Mix the cyclooctyne solution with the GSH solution (final GSH concentration e.g., 5 mM). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the reaction by adding an equal volume of ACN with 0.1% TFA. Centrifuge to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the cyclooctyne peak over time by integrating the peak area at a suitable UV wavelength.
-
Data Analysis: Plot the percentage of remaining cyclooctyne against time to determine the half-life of the linker under these conditions.
Conclusion: Selecting the Optimal Linker
The choice between BCN and other cyclooctynes is not a one-size-fits-all decision but rather a nuanced choice based on the specific demands of the experiment.
-
Choose BCN when:
-
Enhanced stability is required: For long-term experiments in cellular or in vivo environments, BCN's superior stability in the presence of thiols is a distinct advantage.
-
Reacting with hindered azides: BCN maintains reasonable reactivity with sterically demanding azides where other cyclooctynes fail.
-
Minimizing conjugate perturbation is a goal: The smaller size and lower lipophilicity of BCN can be beneficial for maintaining the native structure and function of the biomolecule to which it is attached.
-
-
Choose DBCO (or other highly strained cyclooctynes) when:
-
Rapid kinetics are paramount: For applications requiring fast labeling, such as in dynamic systems or with low reactant concentrations, the superior reaction rates of DBCO are advantageous.
-
The azide is readily accessible: For labeling primary and secondary azides that are not sterically hindered, DBCO offers high efficiency.
-
By carefully weighing the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific discoveries.
References
A Comparative Guide to BCN-PEG4-Hydrazide Alternatives for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, BCN-PEG4-hydrazide serves as a valuable heterobifunctional linker. Its bicyclo[6.1.0]nonyne (BCN) group facilitates copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the hydrazide moiety enables the formation of hydrazone bonds with aldehydes and ketones. However, the expanding landscape of bioconjugation demands a nuanced selection of linkers tailored to specific applications, prioritizing factors like reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to inform the strategic design of bioconjugates.
The primary alternatives can be categorized based on the reactive moiety they replace: the strained alkyne (BCN) for SPAAC or the hydrazide for hydrazone ligation.
Alternatives to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The choice of bioorthogonal reaction often hinges on achieving a balance between reaction speed and the stability of the linker. While BCN is a reliable reagent, other strained alkynes and entirely different chemical reactions offer distinct advantages.
Key Alternatives:
-
Dibenzocyclooctyne (DBCO) Reagents: As a strained alkyne, DBCO also participates in SPAAC reactions with azides. It is generally characterized by faster reaction kinetics compared to BCN due to greater ring strain.[1]
-
Trans-cyclooctene (TCO) & Tetrazine Ligation: This pairing utilizes the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, a bioorthogonal chemistry that is orders of magnitude faster than SPAAC.[2] This makes it exceptionally well-suited for in vivo applications or when dealing with very low concentrations of reactants.
Data Presentation: Quantitative Comparison of Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| SPAAC | BCN + Azide | ~0.1 - 1.0[1][2] | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[2] | Slower kinetics compared to DBCO and IEDDA. |
| SPAAC | DBCO + Azide | ~1.0 - 2.0 (and higher with specific azides) | Faster kinetics than BCN. | Less stable in the presence of thiols (e.g., glutathione) compared to BCN. |
| IEDDA | TCO + Tetrazine | ~1 - 10⁶ | Exceptionally rapid kinetics; highly efficient at low concentrations. | TCO and tetrazine are bulkier than alkynes and azides; TCO can be susceptible to isomerization. |
Mandatory Visualization: Bioorthogonal Reaction Pathways
Caption: Reaction schemes for SPAAC and IEDDA bioorthogonal chemistries.
Alternatives to Hydrazone Ligation
Hydrazone bonds, while useful, can be susceptible to hydrolysis, particularly under acidic conditions. Several alternative strategies offer enhanced stability or faster reaction rates.
Key Alternatives:
-
Oxime Ligation: This involves the reaction of an alkoxyamine with an aldehyde or ketone to form an oxime bond. Oxime linkages are significantly more stable to hydrolysis than hydrazone linkages.
-
Catalyzed Hydrazone/Oxime Ligation: The rate of hydrazone and oxime formation can be significantly increased by nucleophilic catalysts such as aniline or, more effectively, p-phenylenediamine and m-phenylenediamine.
-
Pyrazolone Ligation: A newer method involving the reaction of a hydrazine with a β-ketoester to form a stable pyrazolone linkage. This can be part of a sequential conjugation strategy.
Data Presentation: Quantitative Comparison of Carbonyl-Reactive Ligations
| Ligation Chemistry | Reactants | Relative Stability | Key Advantages | Key Limitations |
| Hydrazone Ligation | Hydrazide + Aldehyde/Ketone | Moderate; susceptible to hydrolysis at acidic pH. | Relatively simple and common. | Less stable than oximes; can be slow without a catalyst. |
| Oxime Ligation | Alkoxyamine + Aldehyde/Ketone | High; rate constants for hydrolysis are ~1000-fold lower than for simple hydrazones. | Forms a very stable bond. | Can be slow without a catalyst. |
| Catalyzed Ligation | Hydrazide/Alkoxyamine + Aldehyde/Ketone with catalyst (e.g., p-phenylenediamine) | Same as uncatalyzed | Significantly accelerates reaction rates at neutral pH. | Catalyst may need to be removed from the final product. |
| Pyrazolone Ligation | Hydrazine + β-ketoester | High | Forms a stable, triazole-like product without a metal catalyst. | A newer technique with less established protocols. |
Mandatory Visualization: General Workflow for Antibody-Drug Conjugate (ADC) Creation
Caption: A generalized experimental workflow for creating an ADC.
Experimental Protocols
Protocol 1: Antibody Conjugation using DBCO-NHS Ester (SPAAC)
Objective: To conjugate an azide-modified payload to an antibody using a DBCO linker.
Materials:
-
Antibody of interest (1-10 mg/mL in PBS, pH 7.2-7.4, free of primary amines like Tris).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Quenching solution (1 M Tris-HCl, pH 8.0).
-
Azide-modified payload.
-
Desalting columns.
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to PBS, pH 7.2-7.4, to remove any primary amines.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Antibody Labeling: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. Incubate for 60 minutes at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.
-
Conjugation: Add a 2-4 fold molar excess of the azide-modified payload to the purified DBCO-labeled antibody.
-
Incubation: Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
Final Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload.
Protocol 2: Antibody Conjugation using TCO-Tetrazine Ligation (IEDDA)
Objective: To conjugate a tetrazine-modified payload to an antibody using a TCO linker.
Materials:
-
Antibody of interest (in PBS, pH 7.4).
-
TCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Tetrazine-modified payload.
-
Desalting columns.
Procedure:
-
Protein Activation with TCO-NHS:
-
To 100 µg of antibody in PBS, add 5 µL of 1 M NaHCO₃.
-
Immediately prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock to the antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Purify the TCO-labeled antibody using a desalting column equilibrated with PBS.
-
-
IEDDA Conjugation:
-
Add a 1.5-2 fold molar excess of the tetrazine-modified payload to the purified TCO-labeled antibody.
-
Incubate for 30-60 minutes at room temperature. The reaction is often complete in a shorter time.
-
The disappearance of the characteristic color of the tetrazine can be monitored spectrophotometrically (around 520-540 nm) to follow the reaction progress.
-
-
Final Purification: Purify the ADC using a desalting column or size-exclusion chromatography.
Protocol 3: Protein Labeling via Phenylenediamine-Catalyzed Oxime Ligation
Objective: To fluorescently label an aldehyde-functionalized protein using an aminooxy-probe with a p-phenylenediamine catalyst.
Materials:
-
Aldehyde-functionalized protein (e.g., GFP-aldehyde) at 50-100 µM in 50 mM Tris-HCl, pH 7.5.
-
Aminooxy-functionalized fluorescent probe.
-
0.5 M solution of p-phenylenediamine (pPDA) in 0.3 M phosphate buffer, pH 7.0.
-
0.1 M phosphate buffer, pH 7.0.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the aldehyde-functionalized protein and a 3-fold molar excess of the aminooxy-probe in 0.1 M phosphate buffer, pH 7.0.
-
Initiate Catalysis: Add the pPDA stock solution to the reaction mixture to a final concentration of 25-100 mM to initiate the ligation.
-
Incubation: Incubate the reaction at room temperature. Reaction progress can be monitored by LC-MS or SDS-PAGE. The use of pPDA can significantly accelerate the reaction, often leading to completion within minutes to a few hours, a 19-fold faster rate than with aniline has been reported.
-
Purification: Purify the labeled protein from the excess probe and catalyst using a desalting column or appropriate chromatography method.
References
A Researcher's Guide to Quality Control and Validation of Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the bifunctional linker is a critical component that dictates the efficacy, stability, and safety of the final drug product.[1][2] Ensuring the quality and consistency of these linkers through rigorous quality control (QC) testing and validation is paramount. This guide provides an objective comparison of key QC attributes and analytical methodologies for the validation of bifunctional linkers, supported by experimental data and detailed protocols.
Introduction to Bifunctional Linkers and Their Critical Quality Attributes
Bifunctional linkers are chemical entities that covalently connect two different molecules, such as an antibody and a cytotoxic payload in an ADC, or a target protein binder and an E3 ligase ligand in a PROTAC.[2][3] They can be broadly classified as cleavable or non-cleavable, with further subclassifications based on their chemical structure and reactivity.[1] The choice of linker significantly impacts the therapeutic index of the drug by influencing its stability in circulation, the efficiency of payload release at the target site, and overall physicochemical properties.
The critical quality attributes (CQAs) of a bifunctional linker are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. Key CQAs for bifunctional linkers are summarized in the table below.
| Critical Quality Attribute | Acceptance Criteria (Typical) | Rationale |
| Identity | Conforms to the expected chemical structure | Ensures the correct molecule is being used, preventing incorrect conjugation and potential safety issues. |
| Purity | ≥95% (by HPLC) | Minimizes the presence of impurities that could lead to side reactions, heterogeneity in the final conjugate, and potential toxicity. |
| Reactivity | Consistent reaction kinetics and conjugation efficiency | Guarantees reproducible manufacturing of the drug conjugate with the desired drug-to-antibody ratio (DAR) or drug-linker ratio. |
| Stability | Stable under storage and handling conditions | Prevents degradation of the linker before use, which could impact its reactivity and the quality of the final product. |
| Residual Solvents | Within ICH limits | Ensures that residual solvents from the synthesis process are below levels that could be toxic or affect the stability of the linker. |
Comparative Analysis of Key QC Testing Methodologies
A suite of analytical techniques is employed to ensure the quality of bifunctional linkers. The choice of method depends on the specific linker chemistry and the CQA being assessed.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the workhorse techniques for assessing the purity and confirming the identity of bifunctional linkers.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity profile, detection and quantification of impurities. | High resolution, quantitative, robust. | May not be suitable for very polar or very non-polar linkers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Confirms molecular weight of the linker and its fragments, providing unambiguous identification. | High specificity and sensitivity, provides structural information. | Can be more complex to operate and maintain than HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification and characterization of impurities. | Provides definitive structural elucidation. | Lower sensitivity compared to MS, requires higher sample amounts. |
The reactivity of the functional groups on the linker (e.g., NHS ester, maleimide) is a critical parameter that influences the efficiency and reproducibility of the conjugation reaction.
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Test Conjugation Reaction | A small-scale conjugation reaction with a model protein or small molecule. | Direct measure of conjugation efficiency and linker reactivity. | Highly relevant to the intended use of the linker. | Can be time-consuming and requires more material. |
| Hydrolysis Rate Determination | Monitoring the hydrolysis of the reactive group (e.g., NHS ester) over time by HPLC. | Indirect measure of reactivity and stability in aqueous solutions. | Quantitative, provides information on linker stability. | May not fully reflect reactivity with the target molecule. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible QC data. Below are representative protocols for key analytical techniques.
Objective: To determine the purity of a heterobifunctional linker containing a maleimide and an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Bifunctional linker sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve the linker in ACN or a suitable solvent to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of the main peak and all impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Objective: To confirm the molecular weight of the bifunctional linker.
Procedure:
-
Prepare the linker sample as for HPLC analysis.
-
Inject the sample into an LC-MS system (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the linker's properties.
-
Compare the observed molecular weight with the theoretical molecular weight of the linker.
Objective: To confirm the chemical structure of the bifunctional linker.
Procedure:
-
Dissolve a sufficient amount of the linker (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure.
Visualization of Workflows and Concepts
Visual representations are essential for understanding complex processes and relationships in linker QC and validation.
Caption: Workflow for QC testing and validation of bifunctional linkers.
Caption: Core components of a heterobifunctional linker.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Comparative Data on Linker Performance
The choice of linker chemistry can significantly impact the properties of the resulting conjugate. Below is a summary of comparative data from literature.
| Linker Type | Conjugation Chemistry | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Glucuronide | Thiol | 4 | <5 | |
| Val-Cit-PAB | Thiol | 4 | up to 80 | |
| PEG8-containing | Thiol | 8 | Minimal |
This data highlights that linker chemistry can have a profound impact on the aggregation propensity of ADCs, with more hydrophilic linkers like glucuronide and PEGylated linkers showing a reduced tendency for aggregation compared to more hydrophobic linkers like Val-Cit-PAB.
| Linker Reactive Group | Target Functional Group | pH | Reaction Time | Conjugation Efficiency | Reference |
| NHS Ester | Primary Amine | 7.2-8.5 | 1-2 hours | High | |
| Maleimide | Thiol | 6.5-7.5 | 1-2 hours | Very High | |
| Iodoacetyl | Thiol | 8.0-9.0 | 2-4 hours | High |
Studies have shown that the reaction between maleimides and sulfhydryl groups is generally more efficient and proceeds under milder pH conditions compared to the reaction of NHS esters with amines. Iodoacetyl groups also provide a stable thioether bond with high efficiency.
Validation of Analytical Methods
All QC methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines. The validation process establishes through documented evidence that the analytical procedure has a high degree of assurance in producing results that meet predetermined specifications and quality attributes.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quality control and validation of bifunctional linkers are critical steps in the development of safe and effective targeted therapeutics. A thorough understanding of the linker's critical quality attributes and the implementation of robust, validated analytical methods are essential for ensuring the consistency and quality of the final drug product. This guide provides a framework for researchers to compare and select appropriate QC strategies for their specific bifunctional linker applications. The continued development of novel linker chemistries and advanced analytical techniques will further enhance our ability to design and produce the next generation of targeted therapies.
References
A Comparative Guide to Characterizing the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1] Accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount during ADC development and for quality control. This guide provides a comparative overview of the most common analytical techniques employed for DAR characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR determination depends on several factors, including the stage of drug development, the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution), and available instrumentation. The following table summarizes the key features of the four primary analytical techniques.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the conjugated drug based on the Beer-Lambert law.[] | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions.[3] | Separates ADC components (intact, or more commonly, reduced light and heavy chains) based on hydrophobicity under denaturing conditions.[4] | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination and DAR calculation.[5] |
| Information Provided | Average DAR. | Average DAR, drug-load distribution (DAR0, DAR2, DAR4, etc.), and detection of unconjugated antibody. | Average DAR and drug distribution on light and heavy chains (after reduction). | Average DAR, DAR distribution, precise mass of all ADC species, and identification of impurities or degradation products. |
| Advantages | Simple, rapid, and requires minimal sample preparation. | Gentle, non-denaturing method that preserves the native ADC structure; considered the gold standard for DAR distribution. | High resolution and can be used as an orthogonal method to HIC for confirmation. | High accuracy, specificity, and provides the most detailed characterization; can be used for a wide variety of ADCs. |
| Disadvantages | Only provides an average DAR; susceptible to interference from free drug and requires distinct UV/Vis spectra for the antibody and drug. | Lower resolution than RP-HPLC; incompatible with MS due to high salt concentrations in the mobile phase. | Denaturing conditions can disrupt the structure of some ADCs (e.g., cysteine-linked ADCs); may require reduction of the ADC. | Higher cost and complexity of instrumentation and data analysis; potential for ionization bias for higher DAR species. |
| Typical Throughput | High | Medium | Medium | Low to Medium |
| Sample Requirement | Low | Low | Low | Low |
| Typical Application | Rapid, routine analysis in process development and QC. | Characterization of drug distribution and lot-to-lot consistency. | Orthogonal method for DAR confirmation and analysis of reduced ADC chains. | In-depth characterization, impurity profiling, and analysis of complex ADC mixtures. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative, and specific parameters may need to be optimized for different ADC constructs.
UV-Vis Spectroscopy for Average DAR Determination
This method is based on the Beer-Lambert law and requires the determination of the extinction coefficients for the antibody and the drug at two different wavelengths.
Protocol:
-
Determine Extinction Coefficients:
-
Measure the UV-Vis spectra of the unconjugated antibody and the free drug to identify their respective wavelengths of maximum absorbance (λmax). Typically, the antibody λmax is at 280 nm.
-
Determine the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS).
-
-
Data Acquisition:
-
Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and the λmax of the drug).
-
-
Data Analysis:
-
Calculate the concentrations of the antibody and the drug using the following simultaneous equations:
-
A(λ1) = ε(Ab, λ1) * C(Ab) + ε(Drug, λ1) * C(Drug)
-
A(λ2) = ε(Ab, λ2) * C(Ab) + ε(Drug, λ2) * C(Drug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody: DAR = C(Drug) / C(Ab).
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in a buffer compatible with the initial mobile phase conditions.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species in order of increasing hydrophobicity (DAR0, DAR2, DAR4, etc.).
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
The percentage of each species is calculated from its peak area relative to the total peak area.
-
The average DAR is calculated as the weighted average of the DAR values of all species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR of Reduced ADC
RP-HPLC is often used to analyze the light and heavy chains of an ADC after reduction, providing information on the drug distribution on each chain.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent (e.g., dithiothreitol - DTT) to cleave the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80 °C.
-
Gradient: A suitable gradient of mobile phase B to separate the unconjugated and conjugated light and heavy chains.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), and the various heavy chain species (H0, H1, H2, etc.).
-
Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Characterization
LC-MS provides the most detailed information on DAR, including precise mass confirmation of each species.
Protocol:
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction, depending on the conjugation chemistry and the information required. Deglycosylation may also be performed to simplify the mass spectra.
-
-
LC Conditions (for intact ADC):
-
Column: A size-exclusion chromatography (SEC) column for online desalting or a reversed-phase column.
-
Mobile Phase: An MS-compatible mobile phase (e.g., ammonium acetate or formic acid-based).
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Mode: Native MS (for non-covalent complexes) or denaturing MS.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the average DAR and the relative abundance of each DAR species from the deconvoluted spectrum.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the key DAR characterization techniques.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) spacers is a critical determinant in the design and efficacy of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG spacer is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics (PK), and ultimately, the therapeutic index of the molecule.[1][2] This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Impact of PEG Spacer Length on Key Bioconjugate Properties
The primary function of a PEG spacer is often to mitigate the hydrophobicity of cytotoxic payloads or small molecule binders, which can otherwise lead to aggregation and rapid clearance.[3][4] However, the choice of PEG length involves a delicate balance of multiple factors. Longer PEG chains can enhance solubility and prolong circulation half-life, but may also introduce steric hindrance, potentially reducing in vitro potency.[3] Conversely, shorter linkers might be beneficial for creating compact conjugates but may not sufficiently address solubility issues.
Key advantages of PEGylation in bioconjugates include:
-
Enhanced Solubility and Stability: Hydrophilic PEG chains can shield hydrophobic drugs, preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated molecules leads to reduced renal clearance and a longer circulation half-life. This results in slower plasma clearance and increased overall drug exposure (AUC).
-
Reduced Immunogenicity: PEG spacers can mask antigenic epitopes on the surface of therapeutic proteins, potentially lowering the risk of an immune response.
The optimal PEG length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators for ADCs and PROTACs.
Table 1: Impact of PEG Spacer Length on ADC Properties
| PEG Spacer Length | Average DAR | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Clearance) | Reference |
| No PEG | Lower (due to aggregation) | Potentially higher | Variable, often limited by poor PK | High | |
| PEG4 | Moderate | High | Good | Moderate | |
| PEG8 | Higher | High | Often Improved | Lower | |
| PEG12 | High | Slightly Reduced | Enhanced | Low | |
| PEG24 | High | May be reduced | Significant Improvement | Very Low |
Note: The data presented are representative trends compiled from multiple sources. Actual values are highly dependent on the specific ADC components and tumor model. A study on a glucuronide-MMAE linker showed a direct relationship between increasing PEG spacer length and improved pharmacokinetic profiles, with effects plateauing around 8 PEG units. While longer PEG chains generally improve in vivo efficacy, they can sometimes slightly decrease in vitro cytotoxicity due to steric hindrance.
Table 2: Impact of PEG Spacer Length on PROTAC Properties
| PEG Spacer Length | Ternary Complex Stability | Degradation Efficiency (DC50) | Cell Permeability (Papp) | Physicochemical Properties (cLogP, TPSA) | Reference |
| Alkyl (No PEG) | Variable | Often low | Variable, can be low | High cLogP, Low TPSA | |
| PEG2 | Can be optimal | Potent | Generally higher | Lower cLogP, Higher TPSA | |
| PEG4 | Often optimal | Potent | Moderate | Lower cLogP, Higher TPSA | |
| PEG8 | May decrease | Less potent | Can be lower | Lower cLogP, Higher TPSA | |
| PEG12+ | Often decreased | Significantly less potent | Lower | Lowest cLogP, Highest TPSA |
Note: This table illustrates general trends. The optimal linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair. Shorter PEG linkers often result in more permeable PROTACs. However, the linker must be long enough to facilitate the formation of a stable and productive ternary complex. Excessively long linkers can lead to decreased potency due to a higher entropic penalty upon binding.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PEG spacer performance.
Protocol 1: Synthesis and Characterization of an ADC with Varying PEG Spacer Lengths
1. Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Thiol-containing payload.
-
Maleimide-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO.
-
Reducing agent (e.g., TCEP).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes for purification.
2. Procedure:
-
Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced using a controlled amount of TCEP to generate free thiol groups.
-
Drug-Linker Preparation: The payload is conjugated to the Maleimide-PEGn-NHS ester.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the antibody's thiol groups.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
3. Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is determined using Hydrophobic Interaction Chromatography (HIC). Different ADC species with varying numbers of conjugated drugs will elute at different retention times based on their hydrophobicity. The average DAR is calculated from the peak areas.
-
In Vitro Plasma Stability Assay: The ADC is incubated in plasma at 37°C, and aliquots are taken at various time points. The amount of intact ADC remaining is quantified to assess stability.
Protocol 2: Evaluation of PROTAC Cell Permeability and Degradation Efficiency
1. Materials:
-
PROTACs with varying PEG spacer lengths.
-
Cancer cell line expressing the target protein.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Antibodies for Western blotting (primary antibody against the target protein, loading control antibody, and secondary antibody).
-
Reagents for PAMPA (Parallel Artificial Membrane Permeability Assay).
2. Procedure for Degradation Efficiency (Western Blot):
-
Cell Treatment: Seed cells in plates and treat with varying concentrations of each PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them to extract total protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect the levels of the target protein and a loading control.
-
Quantification: Densitometry is used to quantify the band intensities. The degradation efficiency is determined by comparing the target protein levels in treated cells to untreated controls. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.
3. Procedure for Cell Permeability (PAMPA):
-
The PAMPA assay is used to predict passive membrane permeability. A filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC compound is added to the donor wells, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor wells is quantified by LC-MS/MS.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing different PEG spacer lengths in PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
Evaluating the Biocompatibility of BCN-PEG4-Hydrazide Conjugates: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the choice of linker is critical to the success of targeted therapeutics, diagnostic agents, and research tools. Bicyclo[6.1.0]nonyne (BCN)-based linkers, particularly those incorporating polyethylene glycol (PEG) chains, have gained prominence for their role in copper-free click chemistry. This guide provides a comprehensive evaluation of the biocompatibility of BCN-PEG4-hydrazide conjugates, offering a comparison with common alternatives and presenting supporting experimental frameworks for their assessment.
Core Attributes of this compound
This compound is a heterobifunctional linker designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3] This inherent feature is the primary basis for its "excellent biocompatibility" claim by many suppliers. The linker consists of three key components:
-
BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that readily reacts with azide-functionalized molecules.
-
PEG4 (Tetraethylene glycol): A short, hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1][2]
-
Hydrazide: A functional group that reacts with aldehydes and ketones to form hydrazone bonds, enabling conjugation to biomolecules with these moieties.
Comparison with Alternative Linkers
The primary alternatives to BCN-based linkers for copper-free click chemistry are those based on dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO).
| Feature | This compound | DBCO-PEG4-Hydrazide | TCO-Linkers |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Speed | Moderate | Generally faster than BCN | Significantly faster than SPAAC |
| Stability | More stable in the presence of reducing agents (e.g., glutathione) than DBCO | Less stable in the presence of reducing agents than BCN | Can be susceptible to isomerization |
| Size & Lipophilicity | Smaller and less lipophilic than DBCO | Larger and more lipophilic than BCN | Varies with specific structure |
| Biocompatibility Rationale | Copper-free reaction, hydrophilic PEG spacer | Copper-free reaction, hydrophilic PEG spacer | Very fast kinetics may reduce off-target reactions |
Experimental Evaluation of Biocompatibility
While supplier data sheets assert high biocompatibility, rigorous experimental validation is crucial for any research or therapeutic application. Key biocompatibility assessments include cytotoxicity, immunogenicity, and hemocompatibility.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining the concentration at which a substance becomes toxic to cells. The MTT assay is a widely used colorimetric method for this purpose.
Table 2: Representative Cytotoxicity Data for PEG Derivatives (Note: Data is for various PEG derivatives, not specifically this compound conjugates)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| PEG 200 | Caco-2 | MTT | > 300,000 (but severely reduced viability) | |
| PEG 400 | Caco-2 | MTT | ~40,000 (significant toxicity) | |
| mPEGA-480 | HeLa | CCK-8 | ~100 | |
| mPEGA-480 | L929 | CCK-8 | ~50 |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Immunogenicity Assessment
A significant concern with PEGylated compounds is their potential to elicit an immune response, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated clearance of the conjugate and reduced efficacy. The presence of anti-PEG antibodies can be quantified using an enzyme-linked immunosorbent assay (ELISA).
Table 3: Key Parameters for Anti-PEG Antibody ELISA
| Parameter | Description |
| Antigen Coating | Microplate wells are coated with a PEG-containing molecule to capture anti-PEG antibodies. |
| Sample Incubation | Serum or plasma samples are incubated in the wells. |
| Detection Antibody | An enzyme-conjugated secondary antibody that binds to the captured anti-PEG antibodies is added. |
| Substrate | A chromogenic substrate is added, which develops color in proportion to the amount of bound detection antibody. |
| Quantification | The absorbance is read on a plate reader and compared to a standard curve. |
Hemocompatibility Assessment
For conjugates intended for intravenous administration, assessing their interaction with blood components is crucial. Hemocompatibility assays evaluate effects such as hemolysis (rupture of red blood cells) and protein adsorption. PEGylation is generally known to improve the hemocompatibility of nanoparticles and surfaces.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a framework for assessing the in vitro cytotoxicity of this compound conjugates.
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound conjugate in complete cell culture medium. Remove the old medium from the cells and add the conjugate-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Anti-PEG IgG ELISA
This protocol outlines a direct ELISA for detecting anti-PEG IgG antibodies in serum samples.
-
Plate Coating: Dilute a PEG-containing antigen (e.g., mPEG-BSA) in a coating buffer and add to the wells of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum samples to the wells. Include known positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add an HRP-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate in the dark until sufficient color develops.
-
Reaction Stoppage and Reading: Add a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
Visualizing Workflows and Pathways
Conclusion
This compound offers a compelling profile for bioconjugation due to its participation in copper-free click chemistry and the inclusion of a hydrophilic PEG spacer. These features are rationally linked to favorable biocompatibility, including low cytotoxicity. However, the potential for PEG-induced immunogenicity remains a critical consideration that requires empirical evaluation for each specific conjugate. While direct comparative data for this compound is sparse, the experimental frameworks provided in this guide offer a robust starting point for researchers to conduct their own thorough biocompatibility assessments against relevant alternatives, ensuring the selection of the most appropriate linker for their drug development and research needs.
References
A Head-to-Head Comparison of Heterobifunctional Crosslinkers: A Guide for Researchers
Heterobifunctional crosslinkers are indispensable reagents in the fields of bioconjugation, diagnostics, and therapeutics, particularly in the development of antibody-drug conjugates (ADCs). Their unique architecture, featuring two distinct reactive moieties, allows for controlled, sequential conjugation of biomolecules, minimizing the formation of undesirable homopolymers. This guide provides an objective, data-driven comparison of common heterobifunctional crosslinkers, equipping researchers, scientists, and drug development professionals with the information needed to select the optimal reagent for their specific application.
General Structure and Mechanism
Heterobifunctional crosslinkers consist of three key components: two different reactive end groups and a spacer arm that separates them. This design enables a two-step conjugation process, which is a significant advantage over one-step reactions with homobifunctional crosslinkers.[1][2]
Caption: General structure of a heterobifunctional crosslinker.
Head-to-Head Comparison of Key Chemistries
The choice of a heterobifunctional crosslinker is primarily dictated by the functional groups available on the biomolecules to be conjugated and the desired properties of the final conjugate. Below is a comparison of common reactive chemistries.
Amine-Reactive Moieties: NHS Esters vs. TFP Esters
N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines.[3] However, their susceptibility to hydrolysis in aqueous solutions can be a drawback.[3] Tetrafluorophenyl (TFP) esters have emerged as a more stable alternative.[4]
| Feature | NHS Esters | TFP Esters |
| Optimal pH | 7.2 - 8.5 | > 7.5 |
| Stability in Aqueous Buffer | Half-life of 4-5 hours at pH 7.0, 10 minutes at pH 8.6 | More stable to hydrolysis than NHS esters |
| Reactivity | High | High, comparable to NHS esters |
| Byproduct | N-hydroxysuccinimide | Tetrafluorophenol |
Sulfhydryl-Reactive Moieties: Maleimide vs. Thiol-Ene Chemistry
Maleimides are the most common thiol-reactive group, forming a stable thioether bond via a Michael addition reaction. However, this bond can be reversible through a retro-Michael reaction. Thiol-ene chemistry offers an irreversible alternative.
| Feature | Maleimide Chemistry | Thiol-Ene Chemistry |
| Reaction Mechanism | Michael Addition | Radical-mediated addition |
| Bond Stability | Stable, but can undergo retro-Michael reaction | Highly stable, irreversible thioether linkage |
| Reaction Conditions | pH 6.5 - 7.5 | Requires photoinitiator and UV light |
| Specificity | High for thiols | High for thiols |
Traditional (NHS-Maleimide) vs. Modern (Click Chemistry) Crosslinkers
Click chemistry, particularly Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a bioorthogonal approach to bioconjugation, meaning the reaction occurs without interfering with biological functional groups. This leads to highly specific and efficient conjugations.
| Feature | NHS-Maleimide (e.g., SMCC) | Click Chemistry (SPAAC) |
| Specificity | High for amines and thiols | Bioorthogonal, minimal side reactions |
| Stoichiometry Control | Can result in diverse reaction products | Controllable, produces defined conjugates |
| Reaction Efficiency | Variable, can be high | High, often quantitative |
| Reaction Conditions | pH dependent (6.5 - 8.5) | Physiological pH, mild conditions |
| Impact on Protein Function | Potential for modification of functionally important residues | Generally lower impact due to bioorthogonality |
Impact of Spacer Arm: Hydrophobic (SMCC) vs. Hydrophilic (SM(PEG)n)
The spacer arm significantly influences the physicochemical properties of the resulting conjugate. Hydrophobic linkers like SMCC can sometimes lead to aggregation, while hydrophilic PEG linkers can improve solubility and stability.
| Feature | Hydrophobic Spacer (e.g., SMCC) | Hydrophilic Spacer (e.g., SM(PEG)n) |
| Solubility | Can decrease solubility of the conjugate | Improves water solubility |
| Aggregation | May increase the tendency for aggregation | Reduces the potential for aggregation |
| Stability | Cyclohexane ring in SMCC enhances maleimide stability | PEG can increase in vivo stability and circulation half-life |
| Immunogenicity | Can be immunogenic | PEG is generally less immunogenic |
Chemoselective vs. Photoreactive Crosslinkers
Chemoselective crosslinkers react with specific functional groups, while photoreactive crosslinkers are inert until activated by UV light, at which point they can react non-specifically with nearby molecules. This allows for capturing transient interactions.
| Feature | Chemoselective Crosslinkers | Photoreactive Crosslinkers |
| Activation | Spontaneous reaction with target functional group | Activated by UV light |
| Specificity | High for specific functional groups | Non-specific, reacts with molecules in proximity upon activation |
| Temporal Control | Reaction begins upon mixing | High temporal control, initiated by light exposure |
| Efficiency | Generally high | Can be lower due to short-lived reactive species |
| Potential for Protein Damage | Low | UV exposure can potentially damage biomolecules |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
Protocol 1: Two-Step Bioconjugation using an NHS-Maleimide Crosslinker (e.g., SMCC)
This protocol describes the conjugation of a sulfhydryl-containing molecule to a primary amine-containing protein.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)
-
Desalting column
Procedure:
-
Activation of Protein-NH2:
-
Dissolve Protein-NH2 in Reaction Buffer.
-
Prepare a 10 mM stock solution of SMCC in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the purified maleimide-activated protein to the Molecule-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule containing a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
Caption: Workflow for a two-step protein conjugation.
Protocol 2: Bioconjugation using Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC)
This protocol outlines the conjugation of an azide-modified molecule to a protein functionalized with a DBCO (dibenzocyclooctyne) group.
Materials:
-
DBCO-functionalized protein
-
Azide-modified molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized protein in the Reaction Buffer.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
Add the azide-modified molecule to the DBCO-functionalized protein solution. A molar ratio of 3:1 (azide:protein) is a common starting point.
-
Incubate the reaction for 4-18 hours at room temperature or 37°C. The optimal temperature and time will depend on the specific reactants.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
-
Protocol 3: Comparative Evaluation of ADC Linker Stability in Plasma
This protocol provides a framework for comparing the stability of different linkers in an ADC format.
Materials:
-
ADCs with different linkers
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Incubate each ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Analysis:
-
Quantify the amount of intact ADC and/or released payload at each time point using a validated analytical method.
-
-
Data Comparison:
-
Plot the percentage of intact ADC or the concentration of released payload over time for each linker to compare their stability profiles.
-
Caption: Workflow for comparing ADC linker stability.
Application in Signaling Pathway Analysis
Heterobifunctional crosslinkers, particularly photoreactive ones, are powerful tools for studying transient protein-protein interactions within signaling pathways.
Caption: Capturing a transient protein interaction.
By attaching a photoreactive crosslinker to a "bait" protein, researchers can allow it to interact with its binding partners ("prey") within a cell or lysate. Subsequent exposure to UV light activates the crosslinker, covalently trapping the interacting proteins for identification and analysis.
References
Safety Operating Guide
Proper Disposal of BCN-PEG4-hydrazide: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like BCN-PEG4-hydrazide are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is generally shipped as a non-hazardous chemical for research purposes, it is prudent to treat it with caution as its toxicological properties have not been fully investigated.[1][2] Adherence to proper disposal protocols is essential to mitigate any potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. In the absence of a formal Safety Data Sheet (SDS) for this specific compound, a conservative approach based on structurally similar chemicals is recommended.[1] A safety data sheet for a related compound, endo-BCN-PEG4-acid, indicates that it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area. | To prevent inhalation of any potential aerosols. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound and associated waste. This protocol is based on general chemical waste disposal guidelines in the absence of specific instructions for this compound.[1]
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be considered chemical waste. This includes:
-
Unused or expired neat compound.
-
Stock solutions (e.g., in DMSO or DMF).
-
Reaction mixtures containing the compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
-
-
Containerization of Waste:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste:
-
Collect all liquid waste, including stock solutions and aqueous waste from reaction and purification steps, in a separate, designated hazardous waste container.
-
Crucially, do not dispose of aqueous solutions containing this compound down the drain.
-
The liquid waste container should be compatible with the solvents used (e.g., a polyethylene container for many organic solvents and aqueous solutions).
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate concentrations of all components.
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is transported to a licensed hazardous waste disposal facility and handled in accordance with all local, state, and federal regulations.
-
Below is a logical workflow for the disposal process.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling BCN-PEG4-hydrazide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical reagents to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling BCN-PEG4-hydrazide, a bifunctional linker molecule. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing related chemical structures, including polyethylene glycol (PEG) derivatives and hydrazide compounds.
Chemical Properties and Hazard Assessment:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound, based on recommendations for hazardous chemicals and specifically hydrazide compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal to avoid contamination. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles that meet ANSI Z-87.1 standards are required to protect against splashes. A face shield should be worn when handling larger quantities. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton should be worn and fully buttoned to protect against splashes. |
| Respiratory | NIOSH-approved respirator | A respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of aerosol generation or when working outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be immediately accessible.
1. Preparation:
-
Before beginning work, ensure you have read and understood the safety information for related compounds.
-
Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize movement.
2. Handling and Weighing:
-
When handling the solid compound, do so carefully to avoid the generation of dust.
-
For weighing, use a tared container within the fume hood.
3. Dissolving:
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
The compound is expected to be soluble in water and common organic solvents.
4. Storage:
-
Store this compound in a cool, dry, dark, and well-ventilated area. Recommended storage temperatures are 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years).
-
Keep containers tightly sealed and store them away from heat and sources of ignition.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Emergency Procedures
-
Spills: In the event of a small spill, alert colleagues, ensure the area is well-ventilated, and clean it up using an appropriate spill kit with absorbent materials. For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
